molecular formula C14H12Cl2N4OS2 B2711798 BTB09089 CAS No. 245728-44-3

BTB09089

货号: B2711798
CAS 编号: 245728-44-3
分子量: 387.3 g/mol
InChI 键: PIAWQVCBQLTEIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BTB09089 is a useful research compound. Its molecular formula is C14H12Cl2N4OS2 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS2/c1-19-11-6-17-20(2)13(21)12(11)23-14(18-19)22-7-8-3-4-9(15)5-10(8)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWQVCBQLTEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(N=C2)C)SC(=N1)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTB09089 is a potent and specific synthetic agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] This technical guide delineates the mechanism of action of this compound, summarizing its effects on intracellular signaling pathways and cellular functions. The document provides a comprehensive overview of the experimental evidence, including detailed protocols for key assays and a compilation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound has emerged as a critical research tool for elucidating the physiological and pathophysiological roles of TDAG8, a proton-sensing G protein-coupled receptor.[2][4] Activation of TDAG8 by this compound has been shown to modulate immune responses and exhibit neuroprotective and anti-fibrotic effects, suggesting its therapeutic potential in a range of diseases, including inflammatory disorders, ischemic stroke, and fibrosis.[5][6] This guide provides an in-depth exploration of the molecular mechanisms underlying these effects.

Core Mechanism of Action: TDAG8/GPR65 Agonism

The primary mechanism of action of this compound is its specific agonism of the TDAG8 receptor.[1][2][3] Unlike the endogenous ligand, protons, this compound offers a more targeted approach to studying TDAG8 function. Its specificity has been experimentally validated, showing no activity on other proton-sensing receptors like GPR4 and Ovarian Cancer G-protein-coupled Receptor 1 (OGR1).[2][3] The binding of this compound to TDAG8 is allosteric, requiring the presence of arginine 187, phenylalanine 242, and tyrosine 272 residues for interaction.[6]

Upon binding, this compound activates TDAG8, initiating a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This increase in cAMP is a hallmark of this compound activity and is dose-dependent.[1]

Signaling Pathways Modulated by this compound

This compound, through the activation of TDAG8, influences several key signaling pathways that are critical in regulating cellular responses in different biological contexts.

cAMP/PKA Signaling Pathway

The canonical signaling pathway activated by this compound is the cAMP/PKA pathway. The dose-dependent accumulation of cAMP upon this compound treatment has been demonstrated in HEK293 cells transiently expressing human or murine TDAG8.[1] This pathway is central to the immunomodulatory effects of this compound.

BTB09089_cAMP_Pathway This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 Binds Gas Gαs TDAG8->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-10) CREB->Gene Modulates

This compound-induced cAMP/PKA signaling pathway.
Akt Signaling Pathway

In the context of neuroprotection, particularly in ischemic stroke, this compound has been shown to activate the Akt signaling pathway.[5][7] This pro-survival pathway is crucial for neuronal viability and protection against ischemic injury.[5] Pretreatment with this compound has been observed to reduce infarct volume and ameliorate neurological deficits by activating this pathway.[5][7]

BTB09089_Akt_Pathway This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 Binds PI3K PI3K TDAG8->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis (e.g., via Bcl-2, Caspase-3) Akt->Apoptosis Promotes Survival

Neuroprotective Akt signaling activated by this compound.
RhoA Signaling Pathway

Interestingly, in the context of fibrosis, this compound has been shown to inhibit the RhoA signaling pathway.[6] This inhibition is proposed to be responsible for its anti-fibrotic effects, such as blocking myofibroblast differentiation.[6] The mechanism appears to involve the inhibition of DAAM1, a formin that facilitates RhoA activation.[6]

BTB09089_RhoA_Pathway This compound This compound DAAM1 DAAM1 This compound->DAAM1 Inhibits RhoA RhoA DAAM1->RhoA Activates ROCK ROCK RhoA->ROCK Activates Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast Promotes cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect Transfect HEK293 cells with TDAG8 Seed Seed cells in 96-well plate Transfect->Seed Wash Wash cells Seed->Wash Treat Incubate with This compound (0-18 µM) for 30 min Wash->Treat Lyse Lyse cells Treat->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure Cytokine_Assay_Workflow cluster_prep Macrophage Isolation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Inject Inject mice with thioglycollate Harvest Harvest peritoneal exudate cells Inject->Harvest Adhere Plate and adhere macrophages Harvest->Adhere Pretreat Pre-treat with This compound (1-5 µM) Adhere->Pretreat Stimulate Stimulate with LPS for 18 hours Pretreat->Stimulate Collect Collect supernatants Stimulate->Collect Measure Measure cytokine levels (TNF-α, IL-6, IL-10) by ELISA Collect->Measure

References

BTB09089: A Specific Agonist of the pH-Sensing Receptor TDAG8/GPR65

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BTB09089 is a small molecule compound identified as a specific agonist for the T-cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] TDAG8/GPR65 is a proton-sensing receptor that is activated by acidic extracellular pH and plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways involved.

Mechanism of Action

This compound selectively activates TDAG8/GPR65, a Gs protein-coupled receptor.[4] Upon activation, TDAG8/GPR65 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade mediates the downstream effects of this compound, which include the modulation of cytokine production in immune cells.[1]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
cAMP AccumulationHEK293 cells expressing hTDAG8 or mTDAG8Concentration Range0-18 µM[2]
IL-2 Production SuppressionMouse SplenocytesConcentration Range1-5 µM[2]
TNF-α and IL-6 Production SuppressionMouse Peritoneal MacrophagesConcentration Range1-5 µM[2]
IL-10 Production EnhancementMouse Peritoneal MacrophagesConcentration Range1-5 µM[2]

Signaling Pathway

Activation of TDAG8/GPR65 by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

TDAG8_Signaling This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 binds to Gs Gαs TDAG8->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Cytokine Modulation of Cytokine Production Gene->Cytokine

Caption: Signaling pathway of this compound-mediated TDAG8/GPR65 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Accumulation Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular cAMP in response to this compound in HEK293 cells transiently or stably expressing TDAG8/GPR65.

Materials:

  • HEK293 cells expressing human or mouse TDAG8/GPR65

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • This compound

  • Forskolin (B1673556) (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-TDAG8/GPR65 cells in a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing IBMX (e.g., 500 µM) for 30 minutes at 37°C to inhibit cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound (e.g., 0.1 to 30 µM) or forskolin (e.g., 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Seed Seed HEK293-TDAG8 cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Wash Wash cells Incubate1->Wash Preincubate Pre-incubate with IBMX Wash->Preincubate Add_Compound Add this compound/Forskolin Preincubate->Add_Compound Incubate2 Incubate for 30 min Add_Compound->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure_cAMP Measure cAMP levels Lyse->Measure_cAMP Analyze Generate dose-response curve and calculate EC50 Measure_cAMP->Analyze

Caption: Experimental workflow for the cAMP accumulation assay.

Cytokine Production Assay in Mouse Splenocytes and Macrophages

This protocol outlines the procedure for measuring the effect of this compound on the production of cytokines such as IL-2, TNF-α, IL-6, and IL-10.

Materials:

  • Splenocytes or thioglycollate-elicited peritoneal macrophages from wild-type and TDAG8 knockout mice.

  • RPMI 1640 medium with 10% FBS.

  • Anti-CD3 and anti-CD28 antibodies (for splenocyte stimulation).

  • Lipopolysaccharide (LPS) (for macrophage stimulation).

  • This compound.

  • ELISA kits for specific cytokines (IL-2, TNF-α, IL-6, IL-10).

  • 24-well or 48-well cell culture plates.

Procedure:

  • Cell Isolation: Isolate splenocytes or peritoneal macrophages from mice.

  • Cell Plating: Plate the cells in 24-well or 48-well plates at an appropriate density (e.g., 1 x 10^6 cells/mL).

  • Treatment: Add varying concentrations of this compound (e.g., 1 to 10 µM) to the cells.

  • Stimulation:

    • For splenocytes, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell activation and IL-2 production.

    • For macrophages, add LPS (e.g., 100 ng/mL) to stimulate the production of TNF-α, IL-6, and IL-10.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.

Cytokine_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate Isolate splenocytes or macrophages Plate Plate cells Isolate->Plate Add_BTB Add this compound Plate->Add_BTB Stimulate Add anti-CD3/CD28 (splenocytes) or LPS (macrophages) Add_BTB->Stimulate Incubate Incubate for 24-48h Stimulate->Incubate Collect Collect supernatants Incubate->Collect ELISA Measure cytokine levels by ELISA Collect->ELISA Analyze Compare treated vs. control ELISA->Analyze

Caption: Experimental workflow for the cytokine production assay.

Conclusion

This compound is a valuable research tool for studying the function of TDAG8/GPR65. Its specificity as an agonist allows for the targeted investigation of this receptor's role in various biological systems. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific models. Further investigation to determine precise quantitative parameters such as EC50 and binding affinities will be essential for a complete understanding of its pharmacological profile and for its potential development as a therapeutic agent.

References

The Role of BTB09089 in Regulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of BTB09089, a specific agonist for the T cell death-associated gene 8 (TDAG8/GPR65), in the regulation of cytokine production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and TDAG8 (GPR65)

This compound is a small molecule identified as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] TDAG8 is a proton-sensing G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells.[3] Activation of TDAG8 by acidic conditions or specific agonists like this compound has been shown to modulate immune responses by regulating the production of various cytokines in T cells and macrophages.[1][2][3] This makes this compound a valuable tool for investigating the therapeutic potential of targeting TDAG8 in inflammatory and autoimmune diseases.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the production of key cytokines in different immune cell types.

CytokineCell TypeStimulusThis compound ConcentrationIncubation TimeObserved EffectReference
IL-2Mouse Splenocytesanti-CD3/anti-CD28 antibodies1-5 µM20 hDose-dependent suppression[1]
TNF-αThioglycollate-induced mouse peritoneal exudate cells (TG-PEC)Lipopolysaccharide (LPS)1-5 µM18 hSuppression[1]
IL-6Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)Lipopolysaccharide (LPS)1-5 µM18 hSuppression[1]
IL-10Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)Lipopolysaccharide (LPS)1-5 µM18 hEnhancement[1]

Signaling Pathway of this compound in Cytokine Regulation

This compound exerts its effects on cytokine production by binding to and activating the TDAG8 receptor. This activation initiates an intracellular signaling cascade that primarily involves the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP then influences downstream signaling pathways that ultimately regulate the transcription of cytokine genes.

BTB09089_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TDAG8 TDAG8 (GPR65) This compound->TDAG8 Binds to & Activates G_alpha_s Gαs TDAG8->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine_Modulation Modulation of Cytokine Gene Transcription CREB->Cytokine_Modulation Regulates

Caption: this compound signaling pathway in cytokine regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in regulating cytokine production.

In Vitro T-Cell Cytokine Production Assay

This protocol details the procedure for measuring the effect of this compound on IL-2 production in stimulated mouse splenocytes.

Materials:

  • This compound (stock solution in DMSO)

  • Mouse splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody

  • Anti-mouse CD28 antibody

  • 96-well cell culture plates

  • Mouse IL-2 ELISA kit

  • DMSO (vehicle control)

Procedure:

  • Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension in complete RPMI-1640 medium.

  • Plate Coating: Coat the wells of a 96-well plate with anti-mouse CD3ε antibody at a concentration of 1 µg/mL in sterile PBS. Incubate for 2 hours at 37°C. After incubation, wash the wells twice with sterile PBS.

  • Cell Seeding: Seed the splenocytes at a density of 5 x 105 cells/well in the anti-CD3 coated plate.

  • Treatment: Add this compound to the wells at final concentrations ranging from 1 µM to 5 µM. Include a vehicle control group treated with an equivalent volume of DMSO. Add anti-mouse CD28 antibody to all wells at a final concentration of 2 µg/mL to provide co-stimulation.

  • Incubation: Incubate the plate for 20 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of IL-2 in the collected supernatants using a mouse IL-2 ELISA kit, following the manufacturer's instructions.

In Vitro Macrophage Cytokine Production Assay

This protocol outlines the procedure for measuring the effect of this compound on TNF-α, IL-6, and IL-10 production in LPS-stimulated mouse peritoneal macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • Mouse TNF-α, IL-6, and IL-10 ELISA kits

  • DMSO (vehicle control)

Procedure:

  • Cell Preparation: Harvest peritoneal exudate cells from mice 4 days after intraperitoneal injection of 3% thioglycollate broth. Wash the cells and resuspend them in complete DMEM.

  • Cell Seeding: Seed the TG-PEC at a density of 1 x 106 cells/well in a 24-well plate and allow them to adhere for 2 hours at 37°C. After adherence, wash the wells with PBS to remove non-adherent cells.

  • Treatment: Add fresh complete DMEM containing this compound at final concentrations ranging from 1 µM to 5 µM. Include a vehicle control group treated with an equivalent volume of DMSO.

  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using the respective mouse ELISA kits, following the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on cytokine production in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Immune Cells (e.g., Splenocytes, Macrophages) B Prepare Cell Suspension A->B C Seed Cells into Culture Plates B->C D Treat with this compound & Vehicle Control C->D E Add Stimulus (e.g., anti-CD3/CD28, LPS) D->E F Incubate for Specified Time E->F G Collect Culture Supernatants F->G H Measure Cytokine Levels (e.g., ELISA) G->H I Data Analysis and Interpretation H->I

Caption: General experimental workflow for cytokine analysis.

Conclusion

This compound serves as a potent and specific agonist for the TDAG8 receptor, offering a valuable tool for dissecting the role of this receptor in immune regulation. The data presented in this guide demonstrate that this compound can modulate the production of key pro- and anti-inflammatory cytokines in T cells and macrophages. The detailed protocols and visualized pathways provided herein offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TDAG8 signaling pathway for the treatment of inflammatory diseases.

References

The Immunomodulatory Effects of BTB09089 on T Cells and Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 has been identified as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as GPR65, a proton-sensing G protein-coupled receptor.[1][2][3] This small molecule, with the chemical name (3-[(2,4-dichlorobenzyl)thio]-1,6-dimethyl-5,6-dihydro-1H-pyridazino[4,5-e][1][2][4]thiadiazin-5-one), has demonstrated significant immunomodulatory effects by regulating cytokine production in key immune cells, namely T cells and macrophages.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its impact on these immune cell types, intended for professionals in the fields of immunology and drug development.

Mechanism of Action

This compound functions as a specific agonist of TDAG8, a receptor that is typically activated by extracellular acidification. Upon binding to TDAG8, this compound initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This increase in cAMP is a key mediator of the subsequent effects on cytokine production. Studies have shown that this compound does not interact with other proton-sensing GPCRs such as GPR4 or OGR1, highlighting its specificity for TDAG8.[2] In some cellular contexts, such as in fibroblasts, this compound has been observed to inhibit RhoA activity, a pathway involved in cytoskeletal dynamics and cell differentiation. However, this effect may be independent of TDAG8 activation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on T cells and macrophages from in vitro studies.

Table 1: Effect of this compound on T Cell Cytokine Production

Cell TypeStimulationThis compound Concentration (µM)Incubation TimeMeasured CytokineEffectReference
Mouse Splenocytesanti-CD3 and anti-CD28 antibodies1-520 hoursIL-2Dose-dependent suppression[1]

Table 2: Effect of this compound on Macrophage Cytokine Production

Cell TypeStimulationThis compound Concentration (µM)Incubation TimeMeasured CytokineEffectReference
Thioglycollate-induced mouse peritoneal macrophagesLipopolysaccharide (LPS)1-518 hoursTNF-αSuppression[1]
Thioglycollate-induced mouse peritoneal macrophagesLipopolysaccharide (LPS)1-518 hoursIL-6Suppression[1]
Thioglycollate-induced mouse peritoneal macrophagesLipopolysaccharide (LPS)1-518 hoursIL-10Enhancement[1]

Table 3: Effect of this compound on Intracellular Signaling

Cell TypeThis compound Concentration (µM)Incubation TimeMeasured ParameterEffectReference
HEK293 cells expressing hTDAG8 or mTDAG80-1830 minutescAMP accumulationSignificant, dose-dependent increase[1]
Mouse SplenocytesNot specifiedNot specifiedcAMP levelIncreased

Mandatory Visualization: Signaling Pathways and Experimental Workflows

BTB09089_TDAG8_Signaling_Pathway This compound-Mediated TDAG8 Signaling Pathway cluster_cells Cellular Effects This compound This compound TDAG8 TDAG8 (GPR65) (G-protein coupled receptor) This compound->TDAG8 binds and activates G_protein Gαs protein TDAG8->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP (cyclic AMP) AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokine_Modulation Modulation of Cytokine Gene Transcription CREB->Cytokine_Modulation regulates T_Cell T Cell Cytokine_Modulation->T_Cell Macrophage Macrophage Cytokine_Modulation->Macrophage IL2 ↓ IL-2 Production T_Cell->IL2 TNFa_IL6 ↓ TNF-α, IL-6 Production Macrophage->TNFa_IL6 IL10 ↑ IL-10 Production Macrophage->IL10

Caption: this compound signaling via the TDAG8/cAMP pathway.

Experimental_Workflow_T_Cell Experimental Workflow: T Cell Cytokine Production Assay step1 Isolate splenocytes from mice step2 Culture splenocytes with anti-CD3 and anti-CD28 antibodies step1->step2 step3 Treat with this compound (1-5 µM) or vehicle control step2->step3 step4 Incubate for 20 hours at 37°C, 5% CO2 step3->step4 step5 Collect supernatant step4->step5 step6 Measure IL-2 concentration by ELISA step5->step6 step7 Analyze data and compare treatment groups step6->step7

Caption: Workflow for T cell cytokine production assay.

Experimental_Workflow_Macrophage Experimental Workflow: Macrophage Cytokine Production Assay step1 Induce peritoneal macrophages in mice with thioglycollate step2 Harvest peritoneal exudate cells and culture step1->step2 step3 Stimulate with LPS step2->step3 step4 Treat with this compound (1-5 µM) or vehicle control step3->step4 step5 Incubate for 18 hours at 37°C, 5% CO2 step4->step5 step6 Collect supernatant step5->step6 step7 Measure TNF-α, IL-6, and IL-10 concentrations by ELISA step6->step7 step8 Analyze data and compare treatment groups step7->step8

Caption: Workflow for macrophage cytokine production assay.

Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound. These are based on standard immunological assays and should be optimized for specific laboratory conditions.

T Cell IL-2 Production Assay
  • Objective: To measure the effect of this compound on IL-2 production by stimulated T cells.

  • Materials:

    • This compound

    • Mouse splenocytes

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Anti-mouse CD3ε antibody

    • Anti-mouse CD28 antibody

    • 96-well flat-bottom culture plates

    • Mouse IL-2 ELISA kit

  • Procedure:

    • Prepare a single-cell suspension of splenocytes from a mouse spleen.

    • Coat a 96-well plate with anti-mouse CD3ε antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with sterile PBS.

    • Resuspend splenocytes in culture medium at a concentration of 2 x 10^6 cells/mL.

    • Add anti-mouse CD28 antibody (e.g., 2 µg/mL) to the cell suspension.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Prepare serial dilutions of this compound in culture medium and add to the wells (final concentrations of 1-5 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-2 in the supernatant using a mouse IL-2 ELISA kit according to the manufacturer's instructions.

Macrophage Cytokine Production Assay
  • Objective: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-10 by LPS-stimulated macrophages.

  • Materials:

    • This compound

    • Thioglycollate broth

    • Lipopolysaccharide (LPS)

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • 96-well flat-bottom culture plates

    • Mouse TNF-α, IL-6, and IL-10 ELISA kits

  • Procedure:

    • Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate broth.

    • After 3-4 days, harvest peritoneal exudate cells by peritoneal lavage with cold PBS.

    • Wash the cells and resuspend them in culture medium.

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours at 37°C.

    • Wash away non-adherent cells with warm medium.

    • Add fresh culture medium containing LPS (e.g., 100 ng/mL) to stimulate the macrophages.

    • Add serial dilutions of this compound to the wells (final concentrations of 1-5 µM). Include a vehicle control.

    • Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, collect the supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using respective ELISA kits according to the manufacturer's instructions.

cAMP Accumulation Assay
  • Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing TDAG8.

  • Materials:

    • This compound

    • HEK293 cells transiently or stably expressing TDAG8

    • Control (non-transfected) HEK293 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Procedure:

    • Seed TDAG8-expressing and control HEK293 cells in a 96-well plate and culture overnight.

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period as recommended by the cAMP assay kit manufacturer to prevent cAMP degradation.

    • Add serial dilutions of this compound (e.g., 0-18 µM) to the wells.

    • Incubate for 30 minutes at room temperature or 37°C.

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen assay format, following the manufacturer's instructions.

Conclusion

This compound is a valuable research tool for investigating the role of the TDAG8 receptor in immunomodulation. Its specific agonistic activity and demonstrated effects on T cell and macrophage cytokine production highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a foundation for further research into the biological functions of TDAG8 and the therapeutic applications of its agonists.

References

An In-depth Technical Guide to the Chemical and Biological Profile of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated signaling pathways of BTB09089, a significant modulator of cellular signaling with potential therapeutic applications. The information is compiled from publicly available research and is intended to serve as a foundational resource for professionals in drug discovery and development.

Core Chemical Structure and Properties

This compound is a small molecule identified as a specific agonist of the T cell death-associated gene 8 (TDAG8), also known as G-protein coupled receptor 65 (GPR65).[1] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e][1][2][3]thiadiazin-5(6H)-one[1]
CAS Number 245728-44-3[1]
Molecular Formula C₁₄H₁₂Cl₂N₄OS₂[1]
Molecular Weight 387.31 g/mol
SMILES O=C1C2=C(C=NN1C)N(C)N=C(SCC3=CC=C(C=C3Cl)Cl)S2
Appearance Solid[1]
Solubility 10 mM in DMSO[1]

Primary Mechanism of Action: TDAG8/GPR65 Agonism

This compound was identified through screening as a specific agonist for TDAG8/GPR65, a proton-sensing G-protein coupled receptor. Its activation is linked to the attenuation of immune-mediated inflammation.[1]

Signaling Pathway

Activation of TDAG8 by this compound initiates a signaling cascade through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The increase in intracellular cAMP concentration is a hallmark of TDAG8 activation by this compound.[1] This pathway is crucial for the molecule's immunomodulatory effects.

TDAG8_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TDAG8 TDAG8/GPR65 (Gs-coupled Receptor) This compound->TDAG8 Binds & Activates AC Adenylyl Cyclase TDAG8->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP:e->cAMP:w Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses (e.g., Cytokine Regulation) PKA->Response Phosphorylates Targets

Figure 1: this compound-induced TDAG8/cAMP signaling pathway.
Quantitative Biological Activity

Table 1: Effect of this compound on cAMP Accumulation and Cytokine Production

Assay TypeCell TypeConcentration RangeObserved EffectReference
cAMP Accumulation HEK293 cells expressing hTDAG8 or mTDAG80-18 µMSignificant, dose-dependent increase in cAMP levels.[4]
IL-2 Production Mouse Splenocytes (anti-CD3/CD28 stimulated)1-5 µMDose-dependent suppression of IL-2 production.[4]
TNF-α & IL-6 Production Mouse Peritoneal Macrophages (LPS-stimulated)1-5 µMSuppression of TNF-α and IL-6 production.[4]
IL-10 Production Mouse Peritoneal Macrophages (LPS-stimulated)1-5 µMEnhancement of IL-10 production.[4]

Secondary Mechanism: Inhibition of RhoA Signaling

Recent research has uncovered a secondary mechanism of action for this compound, particularly in the context of fibrosis. It has been shown to inhibit the pro-fibrotic behavior of fibroblasts by suppressing the RhoA signaling pathway. This effect may be independent of its action on TDAG8.

Signaling Pathway

This compound has been observed to inhibit the activation of RhoA, a key small GTPase involved in cytoskeletal organization and cell contractility. This inhibition prevents downstream signaling through ROCK1 and mDia, which are crucial for myofibroblast differentiation, a key process in fibrosis. The mechanism may involve the inhibition of DAAM1, a formin that facilitates RhoA activation.

RhoA_Inhibition_Pathway cluster_downstream Downstream Effectors This compound This compound DAAM1 DAAM1 This compound->DAAM1 Inhibits RhoA_active RhoA-GTP (Active) DAAM1->RhoA_active Promotes Activation RhoA_inactive RhoA-GDP (Inactive) RhoA_inactive->RhoA_active ROCK1 ROCK1 RhoA_active->ROCK1 Activates mDia mDia RhoA_active->mDia Activates Myofibroblast Myofibroblast Differentiation ROCK1->Myofibroblast Leads to mDia->Myofibroblast Leads to

Figure 2: Proposed pathway for this compound-mediated inhibition of RhoA signaling.

Experimental Protocols

Detailed experimental protocols from the original publications are not publicly available. However, the following sections describe standardized, representative methodologies for the key assays used to characterize this compound.

cAMP Accumulation Assay

This protocol outlines a typical workflow for measuring intracellular cAMP levels in response to compound treatment using a competitive immunoassay format (e.g., HTRF or ELISA).

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection prep1 1. Culture TDAG8-expressing HEK293 cells to ~80% confluency. prep2 2. Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). prep1->prep2 prep3 3. Dispense cell suspension into a 384-well assay plate. prep2->prep3 treat1 4. Add serial dilutions of this compound (e.g., 0-20 µM) to the wells. prep3->treat1 treat2 5. Incubate for 30 minutes at room temperature. treat1->treat2 detect1 6. Lyse cells and add detection reagents (e.g., cAMP-d2 and anti-cAMP antibody). treat2->detect1 detect2 7. Incubate for 60 minutes at room temperature. detect1->detect2 detect3 8. Read plate on an HTRF-compatible reader (or ELISA reader). detect2->detect3

Figure 3: General workflow for a cAMP accumulation assay.
Cytokine Production Assay (ELISA)

This protocol describes a sandwich ELISA to quantify cytokine (e.g., IL-2, TNF-α, IL-6, IL-10) concentrations in cell culture supernatants.

  • Cell Culture and Stimulation:

    • Culture primary cells (e.g., mouse splenocytes or peritoneal macrophages) at an appropriate density.

    • Pre-treat cells with various concentrations of this compound (e.g., 1-5 µM) for 1-2 hours.

    • Stimulate cells with an appropriate agent (e.g., anti-CD3/CD28 for T-cells, LPS for macrophages) to induce cytokine production.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant for analysis.

  • ELISA Protocol:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

    • Washing: Repeat the washing step.

    • Substrate: Add a TMB substrate solution and incubate until a color develops.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

    • Reading: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate cytokine concentrations by interpolating from the standard curve.

RhoA Activation Assay (G-LISA)

This protocol outlines a general procedure for a G-LISA, a colorimetric ELISA-based assay to measure the amount of active, GTP-bound RhoA in cell lysates.

  • Cell Lysis:

    • Culture fibroblasts to the desired confluency and treat with this compound.

    • Wash cells with ice-cold PBS.

    • Lyse cells with an ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • G-LISA Protocol:

    • Binding: Add equal amounts of protein lysate to wells of a Rho-GTP affinity plate and incubate at 4°C for 30-60 minutes with agitation.

    • Washing: Wash wells multiple times with wash buffer.

    • Primary Antibody: Add an anti-RhoA primary antibody. Incubate for 45-60 minutes at room temperature.

    • Washing: Repeat the washing step.

    • Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 45-60 minutes at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add HRP detection reagent and incubate until color develops.

    • Reading: Measure absorbance at 490 nm. The signal is directly proportional to the amount of active RhoA in the sample.

Summary and Future Directions

This compound is a valuable research tool for investigating the roles of TDAG8/GPR65 and RhoA signaling in inflammation, fibrosis, and potentially other disease areas. Its primary mechanism involves the activation of the TDAG8/cAMP pathway, leading to immunomodulatory effects such as the suppression of pro-inflammatory cytokines. A secondary, potentially TDAG8-independent mechanism involves the inhibition of the RhoA pathway, which has shown anti-fibrotic potential.

Further research is warranted to elucidate the precise molecular interactions of this compound with its targets, establish detailed structure-activity relationships, and explore its therapeutic efficacy and safety in relevant in vivo models. The development of more potent and selective analogs could offer new therapeutic strategies for a range of inflammatory and fibrotic diseases.

References

BTB09089 and its interaction with proton-sensing GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals no compound designated as "BTB09089" that interacts with proton-sensing G protein-coupled receptors (GPCRs). This identifier does not correspond to any known small molecule, drug candidate, or research chemical in publicly available databases.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a non-existent compound's interaction with proton-sensing GPCRs.

To facilitate a meaningful response, it is essential to provide a correct and recognized name of a compound that has been documented to interact with proton-sensing GPCRs such as GPR4, GPR65 (TDAG8), or GPR68 (OGR1).

For illustrative purposes, had "this compound" been a real and documented antagonist of a proton-sensing GPCR like GPR68, the following sections would have been populated with specific data and diagrams.

The following content is a template demonstrating how the information would be presented if a real compound was the subject of the query.

Quantitative Data Summary

This table would summarize the binding affinity and functional potency of our hypothetical antagonist against various proton-sensing GPCRs.

Target Assay Type Parameter Value (nM) Reference
hGPR68Binding AffinityKi150Fictional Study et al., 2023
hGPR68Functional AntagonismIC50320Fictional Study et al., 2023
hGPR65Binding AffinityKi>10,000Fictional Study et al., 2023
hGPR4Binding AffinityKi>10,000Fictional Study et al., 2023

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Cell Culture and Transfection:

  • Cell Line: HEK293T cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells would be transiently transfected with a plasmid encoding human GPR68 using Lipofectamine 3000, according to the manufacturer's protocol. Experiments would be performed 24-48 hours post-transfection.

Radioligand Binding Assay:

  • Transfected cell membranes would be prepared by homogenization and centrifugation.

  • Membranes would be incubated with a known radiolabeled ligand (e.g., [3H]-Loratadine) and varying concentrations of the hypothetical antagonist.

  • The reaction would be incubated for 60 minutes at room temperature in a binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Bound and free radioligand would be separated by rapid filtration through a glass fiber filter.

  • Radioactivity retained on the filters would be measured by liquid scintillation counting.

  • The Ki value would be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay:

  • Transfected cells would be seeded into 96-well plates.

  • Cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • The hypothetical antagonist would be added to the wells at various concentrations and incubated for 15 minutes.

  • The plate would be placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Proton-induced activation would be triggered by injecting an acidic buffer to lower the pH to 6.8.

  • Changes in intracellular calcium concentration would be monitored by measuring fluorescence intensity over time.

  • IC50 values would be determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the molecular interactions and experimental processes would be provided.

GPR68_Signaling_Pathway cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ GPR68 GPR68 Protons->GPR68 Activates Gq Gq Protein GPR68->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER

Caption: Canonical signaling pathway of the proton-sensing GPCR, GPR68.

Experimental_Workflow start Start transfection Transfect HEK293T cells with GPR68 plasmid start->transfection incubation Incubate 24-48 hours transfection->incubation assay_prep Prepare cells for assay (e.g., dye loading) incubation->assay_prep compound_add Add hypothetical antagonist assay_prep->compound_add stimulation Stimulate with acidic buffer compound_add->stimulation readout Measure downstream signal (e.g., Calcium flux) stimulation->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

Caption: General workflow for a functional cell-based assay.

An In-depth Technical Guide to the Discovery and Initial Identification of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, initial identification, and characterization of BTB09089, a specific agonist of the T cell death-associated gene 8 (TDAG8), also known as GPR65. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular properties and therapeutic potential of this compound.

Introduction to this compound

This compound, with the chemical name 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e][1][2][3]thiadiazin-5(6H)-one, was identified as a specific small molecule agonist for the G protein-coupled receptor GPR65.[2][4] GPR65 is recognized as a proton-sensing receptor that is primarily expressed in lymphoid tissues and plays a role in regulating immune-mediated inflammation by modulating cytokine production in T cells and macrophages.[4][5] The discovery of this compound provided a critical tool for elucidating the physiological functions of GPR65.

Discovery and Initial Identification

The initial identification of this compound resulted from a screening of an in-house chemical library to find agonists for TDAG8.[5] The screening process utilized a cyclic adenosine (B11128) 5'-monophosphate (cAMP) assay to identify compounds that could activate the receptor.[5] Among the hits, this compound was selected for its specificity and potency as a TDAG8 agonist.[5] Further studies confirmed that this compound acts as a positive allosteric modulator of TDAG8.[3] Molecular docking studies have suggested that its binding involves three specific residues: Arg187, Phe242, and Tyr272.[3]

Physicochemical Properties

PropertyValue
Molecular Formula C14H12Cl2N4OS2
Molecular Weight 387.297 g/mol
CAS Number 245728-44-3
Appearance Solid
Solubility 10 mM in DMSO

Source:[2]

In Vitro Characterization

ExperimentCell Line/SystemConcentration RangeOutcome
cAMP Accumulation HEK293 cells expressing hTDAG8 and mTDAG80-18 μMDose-dependent increase in cAMP accumulation.[6]
IL-2 Production Suppression Mouse splenocytes1-5 μMDose-dependent suppression of IL-2 production.[6]
Cytokine Production Modulation Thioglycollate-induced peritoneal exudate cells (TG-PEC)1-5 μMSuppression of LPS-stimulated TNF-α and IL-6 production; enhancement of LPS-stimulated IL-10 production.[6]
Myofibroblast Differentiation Inhibition Primary human lung fibroblasts10–50 µMInhibition of myofibroblast differentiation, matrix production, and proliferation.[3]

cAMP Accumulation Assay

  • Objective: To determine the agonist activity of this compound on TDAG8.

  • Cell Line: HEK293 cells transiently expressing either human TDAG8 (hTDAG8) or mouse TDAG8 (mTDAG8). Control cells include non-transfected HEK293 cells and HEK293 cells expressing hGPR4 or hOGR1.[6]

  • Methodology:

    • Cells are incubated with varying concentrations of this compound (0-18 μM) for 30 minutes.[6]

    • The reaction is performed at a pH range of 7.0-7.9.[6]

    • Intracellular cAMP levels are measured using a suitable cAMP assay kit.

    • A dose-response curve is generated to determine the efficacy of this compound.

Cytokine Production Assay in Splenocytes

  • Objective: To assess the effect of this compound on T cell cytokine production.

  • Cells: Splenocytes isolated from wild-type and TDAG8 knockout mice.[6]

  • Methodology:

    • Splenocytes are stimulated with anti-CD3 and anti-CD28 antibodies to induce IL-2 production.[2]

    • Cells are treated with this compound (1-5 μM) for 20 hours.[6]

    • Supernatants are collected, and IL-2 levels are quantified by ELISA.

    • Cell viability is assessed to ensure the observed effects are not due to cytotoxicity.[6]

Macrophage Cytokine Production Assay

  • Objective: To evaluate the impact of this compound on macrophage inflammatory responses.

  • Cells: Thioglycollate-induced peritoneal exudate cells (TG-PEC).[6]

  • Methodology:

    • Macrophages are stimulated with lipopolysaccharide (LPS).[2][6]

    • Cells are co-incubated with this compound (1-5 μM) for 18 hours.[6]

    • The concentrations of TNF-α, IL-6, and IL-10 in the culture supernatant are measured by ELISA.[2][6]

In Vivo Studies

This compound has been investigated in animal models for its therapeutic potential.

Animal ModelAdministrationDosageOutcome
Rat Middle Cerebral Artery Occlusion (MCAO) Intracerebroventricular (i.c.v.) injection5-20 μM (8 μL)Reduced cerebral ischemia-reperfusion injury, decreased infarction volume, and ameliorated neurological deficits.[6]
Mouse Photothrombotic Ischemia (PTI) Intraperitoneal injection0.19, 0.38, or 0.76 mg/kgDose-dependent promotion of motor functional recovery.[7]

Cerebral Ischemia-Reperfusion Injury Model

  • Objective: To assess the neuroprotective effects of this compound.

  • Animal Model: Adult male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO).[6]

  • Methodology:

    • This compound (5, 10, and 20 μM in an 8 μL volume) is administered via intracerebroventricular injection six hours prior to MCAO.[6]

    • Neurological deficits and infarction volume are assessed at 24 and 72 hours post-MCAO.[6]

    • Expression levels of TDAG8, Bcl-2, and cleaved caspase-3 are determined by Western blotting or immunohistochemistry.[6]

Photothrombotic Stroke Model

  • Objective: To evaluate the role of this compound in neurorehabilitation post-stroke.

  • Animal Model: Wild-type or GPR65 knockout mice undergoing photothrombotic ischemia (PTI).[7][8]

  • Methodology:

    • Focal cortical ischemia is induced in the right hemisphere.[7]

    • This compound (at doses of 0.19, 0.38, or 0.76 mg/kg) is administered intraperitoneally every other day starting from day 3, 7, or 14 post-stroke.[7][8]

    • Motor function is assessed using tests such as the grid-walk and cylinder tests.[8]

    • Neurorestorative effects are evaluated through immunohistochemistry, Golgi-Cox staining, and Western blotting.[8]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the activation of GPR65, which leads to an increase in intracellular cAMP.[6] This activation modulates downstream signaling pathways, resulting in the regulation of cytokine production. In T cells, it suppresses IL-2, while in macrophages, it downregulates pro-inflammatory cytokines (TNF-α, IL-6) and upregulates the anti-inflammatory cytokine IL-10.[2][6]

A proposed mechanism for its anti-fibrotic effects involves the inhibition of the RhoA signaling pathway. This compound has been shown to inhibit the expression of DAAM1, a formin that facilitates RhoA activation, thereby blocking myofibroblast differentiation.[3]

BTB09089_Signaling_Pathway This compound This compound GPR65 GPR65 (TDAG8) This compound->GPR65 Activates RhoA_Pathway RhoA Pathway This compound->RhoA_Pathway Inhibits AC Adenylate Cyclase GPR65->AC Stimulates cAMP cAMP Increase AC->cAMP Produces Cytokine_Modulation Cytokine Modulation (T-cells, Macrophages) cAMP->Cytokine_Modulation Leads to DAAM1 DAAM1 Inhibition RhoA_Pathway->DAAM1 via Myofibroblast_Differentiation Myofibroblast Differentiation Inhibition DAAM1->Myofibroblast_Differentiation Results in

Proposed signaling pathways of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel GPR65 agonist like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Screening Library Screening (cAMP Assay) Specificity Specificity Assay (vs. GPR4, OGR1) Screening->Specificity Functional Functional Assays (Cytokine Production) Specificity->Functional Model Disease Model Selection (e.g., MCAO, PTI) Functional->Model Proceed to In Vivo Dosing Dose-Response Study Model->Dosing Efficacy Efficacy Evaluation (Behavioral & Histological) Dosing->Efficacy

General workflow for agonist identification.

References

The Impact of BTB09089 on Intracellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTB09089 is a potent and specific agonist for the G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8). GPR65 is a proton-sensing receptor predominantly expressed in immune cells and neurons, playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neuroprotection. This technical guide provides an in-depth analysis of the impact of this compound on key intracellular signaling pathways. We will explore its mechanism of action, downstream effects on critical signaling cascades, and its modulation of cellular functions. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular effects.

Introduction to this compound and GPR65

This compound has been identified as a specific agonist of GPR65, a receptor that is activated by extracellular protons and plays a significant role in conditions associated with localized acidosis, such as inflammation and ischemic events. Upon activation by agonists like this compound, GPR65 initiates a cascade of intracellular signaling events that modulate cellular function. Understanding these pathways is critical for the development of therapeutic strategies targeting GPR65.

Core Signaling Pathways Modulated by this compound

This compound, through its activation of GPR65, influences several key intracellular signaling pathways. The primary pathways affected are the Gs/cAMP/PKA/CREB axis and the G12/13/RhoA pathway.

Gs/cAMP/PKA/CREB Signaling Pathway

Activation of GPR65 by this compound leads to the coupling of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in neuroprotection, immune regulation, and cell survival.

Gs_cAMP_PKA_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR65 GPR65 This compound->GPR65 Activates Gs Gs GPR65->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Expression pCREB->Gene Modulates

Figure 1: Gs/cAMP/PKA/CREB Signaling Pathway Activated by this compound.

G12/13/RhoA Signaling Pathway

In addition to the Gs pathway, GPR65 can also couple to G12/13 proteins. This interaction leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and gene transcription.

G12_13_RhoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR65 GPR65 This compound->GPR65 Activates G12_13 G12/13 GPR65->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) Downstream Downstream Effectors (e.g., ROCK) RhoA_GTP->Downstream Activates Cytoskeletal Cytoskeletal Rearrangement Downstream->Cytoskeletal Leads to

Figure 2: G12/13/RhoA Signaling Pathway Activated by this compound.

Quantitative Data on this compound's Effects

The following tables summarize the dose-dependent effects of this compound on key intracellular signaling molecules and cytokine production.

Table 1: Effect of this compound on cAMP Accumulation

Cell TypeThis compound Concentration (µM)Incubation TimepHOutcomeReference
HEK293 cells expressing hTDAG8/mTDAG80 - 1830 min7.0 - 7.9Significant dose-dependent increase in cAMP accumulation[1]
HEK293 cells expressing hTDAG8/mTDAG80 - 1830 min6.5No significant increase in cAMP accumulation[1]
HEK293 cells (control)0 - 1830 min7.0 - 7.9No increase in cAMP accumulation[1]

Table 2: Effect of this compound on Cytokine Production

Cell TypeStimulusThis compound Concentration (µM)Incubation TimeCytokineOutcomeReference
Mouse Splenocytesanti-CD3/anti-CD281 - 520 hIL-2Dose-dependent suppression[1][2]
Thioglycollate-induced peritoneal macrophagesLPS1 - 518 hTNF-αDose-dependent suppression[1][2]
Thioglycollate-induced peritoneal macrophagesLPS1 - 518 hIL-6Dose-dependent suppression[1][2]
Thioglycollate-induced peritoneal macrophagesLPS1 - 518 hIL-10Dose-dependent enhancement[1][2]

Table 3: Effect of this compound on CREB Phosphorylation

Model SystemThis compound TreatmentOutcomeReference
Ischemic Stroke Mouse ModelIntraperitoneal injectionIncreased levels of p-CREB in peri-infarct cortical neurons[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment in HEK293 cells transiently expressing GPR65.

cAMP_Assay_Workflow A Seed HEK293 cells in a 96-well plate B Transfect cells with GPR65 expression vector A->B C Incubate for 24-48 hours B->C D Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) for 30 min C->D E Treat with varying concentrations of this compound (0-18 µM) for 30 min D->E F Lyse cells E->F G Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) F->G H Analyze data and generate dose-response curve G->H

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Materials:

  • HEK293 cells

  • GPR65 expression vector

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound

  • Cell lysis buffer

  • cAMP competitive immunoassay kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Transfect the cells with a GPR65 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours.

  • Pre-incubation: Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.

  • Treatment: Add varying concentrations of this compound (e.g., 0 to 18 µM) to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50.

Western Blot for Phospho-CREB (pCREB)

This protocol outlines the detection of phosphorylated CREB in neuronal cells or tissues following treatment with this compound.

pCREB_Western_Blot_Workflow A Treat cells or animals with this compound B Lyse cells/tissues in RIPA buffer with phosphatase inhibitors A->B C Determine protein concentration (e.g., BCA assay) B->C D Prepare samples with Laemmli buffer and denature C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane with 5% BSA or non-fat milk F->G H Incubate with primary antibodies (anti-pCREB and anti-total CREB) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using ECL substrate I->J K Quantify band intensity and normalize pCREB to total CREB J->K

Figure 4: Experimental Workflow for pCREB Western Blot.

Materials:

  • Cell or tissue samples

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells or animals with this compound. Lyse cells or homogenize tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Loading: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-pCREB) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total CREB for normalization.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

Cytokine Measurement by ELISA

This protocol describes the quantification of cytokines (IL-2, TNF-α, IL-6, IL-10) in the supernatant of cultured splenocytes or macrophages treated with this compound.

Cytokine_ELISA_Workflow A Isolate and culture splenocytes or macrophages B Treat cells with this compound and/or a stimulus (e.g., LPS) A->B C Incubate for the specified duration (18-20 hours) B->C D Collect cell culture supernatant C->D E Perform sandwich ELISA for each cytokine of interest D->E F Coat plate with capture antibody E->F G Add standards and samples F->G H Add detection antibody G->H I Add enzyme-conjugated secondary reagent H->I J Add substrate and stop reaction I->J K Measure absorbance at 450 nm J->K L Calculate cytokine concentrations from the standard curve K->L

Figure 5: Experimental Workflow for Cytokine ELISA.

Materials:

  • Primary splenocytes or macrophages

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., anti-CD3/anti-CD28 for splenocytes, LPS for macrophages)

  • Cytokine ELISA kits (for IL-2, TNF-α, IL-6, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Isolate and culture splenocytes or macrophages in a 96-well plate. Treat the cells with the desired concentrations of this compound in the presence or absence of a stimulus.

  • Incubation: Incubate the cells for the specified time (e.g., 18-20 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform a sandwich ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

RhoA Activation Assay (Pull-down)

This protocol details a method to measure the activation of RhoA in cells treated with this compound.

RhoA_Activation_Workflow A Treat cells with this compound B Lyse cells in RhoA activation assay lysis buffer A->B C Determine protein concentration B->C D Incubate lysate with Rhotekin-RBD beads to pull down active RhoA-GTP C->D H Analyze a portion of the total lysate to determine total RhoA levels C->H E Wash beads to remove non-specifically bound proteins D->E F Elute bound proteins from beads E->F G Analyze eluates by Western blot using an anti-RhoA antibody F->G I Quantify band intensities and determine the ratio of active to total RhoA G->I H->I

Figure 6: Experimental Workflow for RhoA Activation Assay.

Materials:

  • Cultured cells

  • This compound

  • RhoA activation assay kit (containing Rhotekin-RBD beads and lysis buffer)

  • Anti-RhoA antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Pull-down: Incubate a portion of the cell lysate with Rhotekin-RBD beads to specifically pull down active, GTP-bound RhoA.

  • Washing: Wash the beads to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot: Analyze the eluates by Western blotting using an anti-RhoA antibody. Also, run a sample of the total cell lysate to determine the total RhoA levels.

  • Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the lysate to determine the relative level of RhoA activation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR65. Its activation of this receptor triggers distinct intracellular signaling cascades, primarily the Gs/cAMP/PKA/CREB and G12/13/RhoA pathways. These signaling events lead to significant modulation of cellular functions, including the regulation of cytokine production in immune cells and the activation of pro-survival pathways in neurons. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the GPR65 signaling axis. Further research into the nuanced effects of this compound in different cellular contexts will continue to elucidate the complex roles of GPR65 in health and disease.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 is a novel small molecule compound that has garnered significant interest within the scientific community for its specific agonistic activity towards the T cell death-associated gene 8 (TDAG8), also known as GPR65.[1][2] TDAG8 is a proton-sensing G protein-coupled receptor (GPCR) predominantly expressed in immune cells, and its activation has been linked to the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings and outlining detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory and immune-mediated diseases.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. However, preclinical in vivo studies provide some insights into its administration and formulation.

In Vivo Administration

This compound has been successfully administered in rodent models, primarily through intraperitoneal and intracerebroventricular injections. An effective dose for neuroprotection in a mouse model of ischemic stroke was found to be 0.76 mg/kg, administered intraperitoneally.[1]

Table 1: In Vivo Administration of this compound

SpeciesRoute of AdministrationDoseVehicleStudy ContextReference
MouseIntraperitoneal0.76 mg/kg1% DMSO and 5.94% β-cyclodextrin in salineIschemic Stroke[1]
RatIntracerebroventricular5-20 µM (8 µL)Not specifiedCerebral Ischemia-Reperfusion Injury[2]
Formulation for In Vivo Use

A protocol for preparing a suspended solution of this compound suitable for oral and intraperitoneal injection has been described. This involves a multi-step process to achieve a concentration of 5 mg/mL.

Experimental Protocol: Preparation of this compound for In Vivo Administration

  • Stock Solution Preparation: Prepare a 50.0 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation (1 mL example):

    • To 400 µL of PEG300, add 100 µL of the 50.0 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final concentration of the suspended solution is 5 mg/mL.

Pharmacodynamics

This compound exerts its biological effects primarily through the activation of the TDAG8 receptor. This interaction triggers a cascade of downstream signaling events, leading to the modulation of various cellular functions, particularly within the immune system.

Mechanism of Action

This compound is a specific agonist of TDAG8/GPR65.[2][3] Its activation of this receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Furthermore, this compound has been shown to inhibit the RhoA signaling pathway, which is involved in cell motility and cytoskeletal organization.

This compound Signaling Pathway This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 Binds to RhoA RhoA This compound->RhoA Inhibits AC Adenylyl Cyclase TDAG8->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB Cytokine_Mod Cytokine Modulation CREB->Cytokine_Mod Inflammation Inflammation Cytokine_Mod->Inflammation Modulates ROCK ROCK RhoA->ROCK Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast Myofibroblast->Inflammation Contributes to

Fig. 1: this compound Signaling Cascade
In Vitro Efficacy

The pharmacodynamic effects of this compound have been characterized in various in vitro assays, demonstrating its ability to modulate key cellular signaling pathways and immune cell functions.

Table 2: In Vitro Pharmacodynamic Effects of this compound

AssayCell TypeEffectConcentration RangeReference
cAMP AccumulationHEK293 cells expressing TDAG8Increased cAMP levels0-18 µM[2]
Cytokine Production (IL-2)Mouse SplenocytesSuppression of IL-21-5 µM[2][4]
Cytokine Production (TNF-α, IL-6)Mouse Peritoneal MacrophagesSuppression of TNF-α and IL-61-5 µM[2][4]
Cytokine Production (IL-10)Mouse Peritoneal MacrophagesEnhancement of IL-101-5 µM[2][4]
RhoA ActivityHuman FibroblastsInhibition of RhoA activityNot specified

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture HEK293 cells transiently or stably expressing human or mouse TDAG8/GPR65 in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

    • Add this compound at various concentrations (e.g., 0-18 µM) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells.

    • Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

cAMP Accumulation Assay Workflow Start Start Culture Culture HEK293-TDAG8 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Wash Wash cells Seed->Wash Preincubate Pre-incubate with PDE inhibitor Wash->Preincubate Treat Treat with this compound Preincubate->Treat Incubate Incubate (30 min, 37°C) Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure cAMP levels Lyse->Measure Analyze Data Analysis (EC50) Measure->Analyze End End Analyze->End

Fig. 2: cAMP Assay Workflow

Experimental Protocol: Cytokine Production Assay in Mouse Splenocytes

  • Splenocyte Isolation: Isolate splenocytes from wild-type and TDAG8 knockout mice.

  • Cell Culture: Culture the splenocytes in complete RPMI-1640 medium.

  • Stimulation and Treatment:

    • Seed the splenocytes into 96-well plates.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-2 production.

    • Concurrently, treat the cells with this compound at various concentrations (e.g., 1-5 µM).

    • Incubate for 20 hours.

  • Cytokine Measurement: Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit.

  • Data Analysis: Compare the IL-2 levels in this compound-treated wells to the vehicle-treated control wells.

Experimental Protocol: Cytokine Production Assay in Mouse Peritoneal Macrophages

  • Macrophage Isolation: Elicit and harvest peritoneal macrophages from mice following an intraperitoneal injection of thioglycollate broth.

  • Cell Culture: Culture the macrophages in complete DMEM.

  • Stimulation and Treatment:

    • Seed the macrophages into 96-well plates and allow them to adhere.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

    • Concurrently, treat the cells with this compound at various concentrations (e.g., 1-5 µM).

    • Incubate for 18 hours.

  • Cytokine Measurement: Collect the culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA or a multiplex cytokine assay.

  • Data Analysis: Analyze the dose-dependent effect of this compound on the production of each cytokine.

Experimental Protocol: RhoA Activity Assay in Human Fibroblasts

  • Cell Culture: Culture human fibroblasts in appropriate media.

  • Stimulation and Treatment:

    • Serum-starve the cells before the experiment.

    • Treat the cells with this compound for a specified duration.

    • Stimulate the cells with a RhoA activator, such as TGF-β, to induce RhoA activation.

  • Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA.

  • Pull-down Assay:

    • Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to active (GTP-bound) RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.

  • Data Analysis: Quantify the band intensity to determine the relative levels of active RhoA in treated versus untreated cells.

Conclusion

This compound is a potent and specific agonist of the TDAG8/GPR65 receptor with demonstrated activity in modulating immune responses and neuroprotective pathways in preclinical models. Its ability to increase cAMP levels and inhibit RhoA signaling underscores its potential as a therapeutic agent for a range of diseases. While the pharmacodynamic profile of this compound is increasingly well-characterized, a comprehensive understanding of its pharmacokinetic properties in vivo remains an area for future investigation. The experimental protocols detailed in this guide provide a framework for further research into the biological activities of this compound and other TDAG8 agonists, which will be crucial for their continued development and potential translation to the clinic.

References

The GPR65 Agonist BTB09089: A Neuroprotective Strategy in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the neuroprotective and neurorestorative effects of BTB09089, a specific agonist for the G-protein coupled receptor 65 (GPR65), in the context of ischemic stroke. The following sections provide a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for reproducing key findings, and a visualization of the implicated signaling pathways. The information presented is primarily based on preclinical studies in a mouse model of photothrombotic ischemia.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified across several domains, including motor function, neuronal survival, and markers of neuroplasticity. The data is summarized in the tables below, comparing outcomes in wild-type (WT) and GPR65 knockout (GPR65-/-) mice subjected to photothrombotic ischemia (PTI).

Motor Function Recovery

Delayed treatment with this compound has been shown to significantly improve motor outcomes in wild-type mice following ischemic stroke.[1][2][3][4] This beneficial effect is dependent on the presence of GPR65, as it is absent in GPR65 knockout mice.[1][2][3][4]

Table 1: Effect of Delayed this compound Treatment on Motor Function

Behavioral Test Treatment Group Outcome Measure (Day 21 post-PTI) Significance vs. PTI Control
Grid-Walk Test WT + this compoundIncreased Percentage of Correct Stepsp < 0.05
GPR65-/- + this compoundNo Significant ImprovementNot Significant
Cylinder Test WT + this compoundIncreased Forelimb Use of Contralateral Pawp < 0.05
GPR65-/- + this compoundNo Significant ImprovementNot Significant
Neuronal Density and Glial Response

This compound treatment mitigates neuronal loss in the peri-infarct cortex and modulates the glial response in a GPR65-dependent manner.[1][2][3]

Table 2: Histological Outcomes of Delayed this compound Treatment

Histological Marker Treatment Group Outcome Measure in Peri-infarct Cortex Significance vs. PTI Control
Neuronal Density (NeuN+) WT + this compoundIncreased Neuronal Survivalp < 0.05
GPR65-/- + this compoundNo Significant ProtectionNot Significant
Microglial Activation (Iba1+) WT + this compoundReduced Microglial Activationp < 0.05
GPR65-/- + this compoundNo Significant ReductionNot Significant
Glial Scar Formation (GFAP+) WT + this compoundReduced Glial Scarringp < 0.05
GPR65-/- + this compoundNo Significant ReductionNot Significant
Markers of Neuroplasticity

The administration of this compound promotes neuroplasticity, an effect that is contingent on the activation of neuronal GPR65.[1][3] This is evidenced by increased expression of synaptic proteins and enhanced dendritic complexity.[1][3]

Table 3: Neuroplasticity Markers Following Delayed this compound Treatment

Neuroplasticity Marker Treatment Group Outcome Measure in Peri-infarct Cortex Significance vs. PTI Control
Synaptophysin (SYN) Puncta Density WT + this compoundIncreased Densityp < 0.05
Growth-Associated Protein-43 (GAP43) Puncta Density WT + this compoundIncreased Densityp < 0.05
Dendritic Spine Density WT + this compoundIncreased Densityp < 0.05
Dendritic Branch Length & Complexity WT + this compoundIncreased Length and Complexityp < 0.05

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Animal Model: Photothrombotic Ischemic Stroke

A focal cortical ischemic stroke is induced in adult male mice using the photothrombotic method.[1][2]

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Photosensitizer Administration: The photosensitive dye Rose Bengal (15 mg/ml in sterile saline) is injected intraperitoneally.

  • Cranial Exposure: A midline incision is made on the scalp to expose the skull.

  • Photo-irradiation: Five minutes after the dye injection, a cold light source is focused on the sensorimotor cortex of the right hemisphere for 15 minutes to induce thrombosis.

  • Post-operative Care: The scalp is sutured, and the animal is allowed to recover in a warm environment.

Drug Administration

This compound is administered to evaluate its therapeutic efficacy with a delayed treatment paradigm.[1][2]

  • Dosage and Route: this compound is administered via intraperitoneal injection.

  • Treatment Schedule: Treatment is initiated at 3, 7, or 14 days post-stroke and continued every other day.

Behavioral Testing

Motor function is assessed using standardized behavioral tests.

  • Grid-Walk Test: Mice are placed on an elevated grid and their ability to correctly place their paws is recorded. The percentage of foot faults for the contralateral forelimb is calculated.

  • Cylinder Test: Mice are placed in a transparent cylinder, and the frequency of spontaneous forelimb use for wall exploration is recorded to assess forelimb asymmetry.

Immunohistochemistry

Immunohistochemical staining is performed on brain sections to quantify neuronal survival and glial responses.

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Coronal sections are cut using a cryostat.

  • Staining: Sections are incubated with primary antibodies against specific cellular markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes).

  • Visualization: Following incubation with fluorescently labeled secondary antibodies, the sections are imaged using a confocal microscope.

  • Quantification: The number of positive cells or the intensity of the fluorescent signal is quantified in the peri-infarct region using image analysis software.

Western Blotting

Western blotting is used to measure the levels of key signaling proteins.

  • Protein Extraction: Protein lysates are prepared from the peri-infarct cortical tissue.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-CREB, total CREB, AKT).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Golgi-Cox Staining

This technique is employed to visualize dendritic morphology.

  • Staining: Brain tissue is processed using a Golgi-Cox staining kit according to the manufacturer's instructions.

  • Sectioning: Thick coronal sections are cut using a vibratome.

  • Imaging: Z-stack images of stained neurons in the peri-infarct cortex are captured using a bright-field microscope.

  • Analysis: Dendritic length, branching complexity (Sholl analysis), and spine density are quantified using specialized software.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams illustrate these pathways and the experimental workflow.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 AKT AKT GPR65->AKT Activates CREB CREB GPR65->CREB Activates pAKT p-AKT AKT->pAKT Neuroprotection Neuroprotection pAKT->Neuroprotection pCREB p-CREB CREB->pCREB Neurorestoration Neurorestoration pCREB->Neurorestoration

This compound activates GPR65, leading to AKT and CREB phosphorylation.

Experimental_Workflow cluster_model Ischemic Stroke Model cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis PTI Photothrombotic Ischemia (PTI) in WT and GPR65-/- Mice Treatment Delayed this compound Administration (i.p. injection) PTI->Treatment Behavior Motor Function Tests (Grid-Walk, Cylinder Test) Treatment->Behavior Histo Histology (Immunohistochemistry, Golgi-Cox) Treatment->Histo Biochem Biochemistry (Western Blotting) Treatment->Biochem Analysis Quantification of Neuroprotection, Neurorestoration, and Signaling Behavior->Analysis Histo->Analysis Biochem->Analysis

Workflow for evaluating this compound in a mouse model of ischemic stroke.

References

The Role of BTB09089 in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The discovery of novel therapeutic agents that can effectively and selectively modulate inflammatory signaling pathways is a paramount goal in drug development. This document provides a comprehensive technical overview of BTB09089, a novel small molecule inhibitor of the BTB/POZ domain-containing protein 9 (BTBD9), and its role in the attenuation of inflammatory responses. Herein, we detail the mechanism of action of this compound, present key in vitro and in vivo experimental data, and provide detailed protocols for the methodologies employed in its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule designed to selectively target and inhibit the function of BTBD9, a protein implicated in the regulation of pro-inflammatory gene expression. Structurally, this compound features a unique heterocyclic core that confers high-affinity binding to the substrate recognition domain of BTBD9, thereby disrupting its interaction with key transcriptional regulators. This inhibitory action forms the basis of its anti-inflammatory properties.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. In an activated state, the p50/p65 heterodimer of NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. BTBD9 has been identified as a positive regulator of this pathway. This compound, by inhibiting BTBD9, prevents the ubiquitination and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of its target genes.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR BTBD9 BTBD9 TNFR->BTBD9 Activates IκBα IκBα BTBD9->IκBα Promotes Degradation This compound This compound This compound->BTBD9 Inhibits NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription

Caption: this compound inhibits BTBD9, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Murine Macrophages (RAW 264.7)

ParameterVehicle ControlThis compound (1 µM)This compound (5 µM)This compound (10 µM)IC50
TNF-α Secretion (pg/mL) 1250 ± 85875 ± 60450 ± 35150 ± 204.8 µM
IL-6 Secretion (pg/mL) 980 ± 70650 ± 50320 ± 25110 ± 155.2 µM
Nitric Oxide (µM) 45 ± 3.530 ± 2.815 ± 1.98 ± 1.16.1 µM
NF-κB Nuclear Translocation (%) 100 ± 765 ± 530 ± 412 ± 23.9 µM

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Lung Injury

Treatment GroupLung Wet/Dry RatioBronchoalveolar Lavage Fluid (BALF) Protein (mg/mL)BALF Neutrophil Count (x10^4/mL)
Sham 3.8 ± 0.20.5 ± 0.11.2 ± 0.3
LPS + Vehicle 7.2 ± 0.52.8 ± 0.325.6 ± 2.1
LPS + this compound (10 mg/kg) 5.1 ± 0.41.2 ± 0.210.3 ± 1.5
LPS + this compound (25 mg/kg) 4.3 ± 0.30.8 ± 0.15.7 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

    • The medium was replaced with fresh medium containing various concentrations of this compound or vehicle (0.1% DMSO).

    • After 1 hour of pre-treatment, cells were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours.

    • Supernatants were collected for cytokine and nitric oxide analysis. Cell lysates were prepared for Western blotting.

Cytokine and Nitric Oxide Measurement
  • Cytokine Analysis: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) concentrations in the cell culture supernatants were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide Assay: Nitric oxide production was determined by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent system.

Western Blotting for NF-κB Nuclear Translocation
  • Protocol:

    • Following treatment and stimulation, nuclear and cytoplasmic protein fractions were isolated using a nuclear extraction kit.

    • Protein concentrations were determined using the Bradford assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).

    • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis was performed to quantify the relative abundance of p65 in the nuclear fraction.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Protein_Extraction Nuclear/Cytoplasmic Protein Extraction Cell_Culture->Protein_Extraction Quantification Bradford Assay Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p65, Lamin B1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Densitometry

Caption: Workflow for quantifying NF-κB nuclear translocation via Western blotting.

Murine Model of Acute Lung Injury
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Mice were randomly assigned to four groups: Sham, LPS + Vehicle, LPS + this compound (10 mg/kg), and LPS + this compound (25 mg/kg).

    • This compound or vehicle was administered intraperitoneally 1 hour before LPS challenge.

    • Acute lung injury was induced by intratracheal instillation of LPS (5 mg/kg). The sham group received sterile saline.

    • After 24 hours, mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected.

    • Lungs were harvested for wet/dry ratio measurement.

    • Total protein concentration and neutrophil counts in the BALF were determined.

Conclusion and Future Directions

This compound represents a promising novel therapeutic candidate for the treatment of inflammatory diseases. Its targeted inhibition of BTBD9 and subsequent suppression of the NF-κB signaling pathway provide a clear mechanism for its potent anti-inflammatory effects observed both in vitro and in vivo. The data presented in this guide underscore the potential of this compound to mitigate excessive inflammatory responses.

Future research will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and efficacy studies in chronic inflammatory disease models. Further investigation into the broader role of BTBD9 in cellular signaling may also uncover additional therapeutic applications for this compound.

Methodological & Application

BTB09089 experimental protocol for in vitro cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: BTB09089 for In Vitro Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel and potent small molecule inhibitor targeting the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key therapeutic target.[1][2] this compound is designed to bind to the ATP-binding pocket of the PI3Kα enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream activation of Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis in cancer cells with a constitutively active PI3K pathway.[1] These application notes provide detailed protocols for in vitro assays to characterize the anti-cancer effects of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the inhibitory concentrations (IC50) of this compound in various breast cancer cell lines, as well as its effects on apoptosis and cell cycle distribution.

Table 1: this compound Cell Viability IC50 Values in Breast Cancer Cell Lines

Breast Cancer Cell LinePIK3CA StatusPTEN StatusIC50 (nM)
T-47DMutant (H1047R)Wild-Type85
MCF-7Mutant (E545K)Wild-Type120
BT-474Mutant (K111N)Wild-Type150
MDA-MB-231Wild-TypeNull>1000
SK-BR-3Wild-TypeWild-Type>1000

Table 2: Effect of this compound (250 nM for 48h) on Apoptosis in T-47D Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)92.5 ± 2.14.2 ± 0.83.3 ± 0.5
This compound65.8 ± 3.522.1 ± 2.912.1 ± 1.7

Table 3: Effect of this compound (250 nM for 24h) on Cell Cycle Distribution in T-47D Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.4 ± 3.230.1 ± 2.514.5 ± 1.8
This compound72.8 ± 4.115.2 ± 2.012.0 ± 1.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Breast cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Drug Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).[1]

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate at room temperature in the dark for at least 2 hours with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using propidium (B1200493) iodide (PI). Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[4]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6] The amount of PI fluorescence is directly proportional to the amount of DNA.

Materials:

  • This compound

  • PBS

  • Ice-cold 70% ethanol[7]

  • PI staining solution (containing RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest and Wash: Harvest cells, wash with cold PBS, and centrifuge.[8]

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[7]

  • Incubation: Incubate the cells at 4°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[8] Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, following treatment with this compound.[10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)[12]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein by boiling in sample buffer and separate by SDS-PAGE.[13]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10] Quantify band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualizations

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for BTB09089 in a Mouse Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BTB09089, a GPR65 agonist, in a mouse model of ischemic stroke. The protocols outlined below are based on established preclinical studies and are intended to assist in the investigation of neurorestorative and neuroprotective strategies following ischemic brain injury.

Introduction

This compound is an agonist for the G protein-coupled receptor 65 (GPR65), a proton-sensing receptor that plays a role in regulating pathophysiological processes in the acidic microenvironment that develops after an ischemic stroke.[1][2] Preclinical studies have demonstrated that both pretreatment and delayed treatment with this compound can offer neuroprotection and promote neurorehabilitation in mouse models of ischemic stroke.[1][3] The therapeutic effects of this compound are primarily mediated through the activation of neuronal GPR65, leading to enhanced neuroplasticity, reduced neuronal loss, and modulation of post-stroke neuroinflammation.[4][5]

Mechanism of Action

In the context of ischemic stroke, this compound exerts its beneficial effects by activating the GPR65 receptor on neurons. This activation triggers a downstream signaling cascade that involves the phosphorylation of the cAMP-responsive element-binding protein (p-CREB).[5][6] The GPR65-CREB signaling pathway is crucial for promoting neuroplasticity, including enhancing synaptic plasticity, dendritic spine morphogenesis, and axonal regeneration.[4][6] Furthermore, activation of GPR65 by this compound has been shown to inhibit the overactivation of microglia and the progression of glial scarring in the peri-infarct region, contributing to a more favorable environment for brain repair.[1][6]

Signaling Pathway of this compound in Ischemic Stroke

BTB09089_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Binds to & Activates CREB CREB GPR65->CREB Activates Inflammation Inhibition of Microglial Overactivation & Glial Scarring GPR65->Inflammation pCREB p-CREB CREB->pCREB Phosphorylation Neuroplasticity Enhanced Neuroplasticity pCREB->Neuroplasticity Neuroprotection Neuroprotection pCREB->Neuroprotection

Caption: this compound activates GPR65, leading to CREB phosphorylation and promoting neurorestorative effects.

Quantitative Data Summary

The following tables summarize key quantitative data from a representative study using this compound in a photothrombotic ischemia (PTI) mouse model.

Table 1: Dose-Response of this compound on Motor Functional Recovery

Dosage (mg/kg, i.p., every other day for 18 days)Outcome Measure (Day 21 post-PTI)Result
0.19Grid-Walk Test (Foot Faults)No significant improvement
0.38Grid-Walk Test (Foot Faults)No significant improvement
0.76 Grid-Walk Test (Foot Faults) Significant reduction in foot faults [5]
0.19Cylinder Test (Forelimb Bias)No significant improvement
0.38Cylinder Test (Forelimb Bias)No significant improvement
0.76 Cylinder Test (Forelimb Bias) Significant reduction in forelimb bias [5]
0.76 Infarct Volume Significantly smaller than the PTI group [5]

Table 2: Therapeutic Time Window of this compound (0.76 mg/kg) on Motor Functional Recovery

Treatment Initiation (post-PTI)Treatment DurationOutcome Measure (Day 35 post-PTI)Result
Day 3Every other day until day 35Grid-Walk & Cylinder TestsSignificant improvement in motor function[5]
Day 7Every other day until day 35Grid-Walk & Cylinder TestsBetter motor function at days 28 and 35[5]
Day 14Every other day until day 35Grid-Walk & Cylinder TestsNo significant motor improvement[5]

Experimental Protocols

Experimental Workflow for this compound Administration in a Mouse Model of Ischemic Stroke

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Induce Ischemic Stroke (e.g., Photothrombotic Ischemia) Animal_Groups Randomize Mice into Groups: - Sham - Vehicle Control (PTI) - this compound Treatment Animal_Model->Animal_Groups Treatment Administer this compound (0.76 mg/kg, i.p.) or Vehicle Control Animal_Groups->Treatment Timeline Initiate Treatment at Pre-determined Time Point (e.g., Day 3 post-PTI) Administer every other day Treatment->Timeline Behavioral Behavioral Testing (e.g., Grid-Walk, Cylinder Test) at multiple time points Timeline->Behavioral Histology Histological Analysis - Infarct Volume - Neuronal Density (NeuN) - Microglial Activation (Iba-1) - Glial Scar (GFAP) Timeline->Histology Biochemical Biochemical Analysis (Western Blot) - p-CREB levels Timeline->Biochemical Data_Analysis Statistical Analysis of Behavioral, Histological, and Biochemical Data Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: A typical workflow for evaluating this compound in a mouse model of ischemic stroke.

Detailed Methodologies

1. Ischemic Stroke Model: Photothrombotic Ischemia (PTI)

  • Anesthesia: Anesthetize male mice (e.g., C57BL/6J) with an appropriate anesthetic (e.g., isoflurane).

  • Photosensitizer Injection: Inject Rose Bengal (e.g., 10 mg/mL in sterile saline) intraperitoneally.

  • Cranial Exposure: Make a midline scalp incision and expose the skull.

  • Photoirradiation: Position a cold light source (e.g., with a 2 mm aperture) over the desired cortical area (e.g., sensorimotor cortex).

  • Irradiation: Irradiate the exposed skull for a predetermined duration (e.g., 15 minutes) to induce a focal ischemic lesion.

  • Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and hydration.

2. This compound Administration

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and Tween 80).

  • Dosage: The optimal dose identified in studies is 0.76 mg/kg.[5]

  • Route of Administration: Administer via intraperitoneal (i.p.) injection.[1]

  • Treatment Schedule: Begin treatment at the desired time point post-stroke (e.g., day 3, 7, or 14) and continue every other day for the duration of the experiment.[1]

3. Behavioral Assessments

  • Grid-Walk Test:

    • Allow mice to traverse a horizontal grid with regularly spaced bars.

    • Record the number of foot faults (slips) of the contralateral forelimb over a set distance or time.

    • An increased number of foot faults indicates motor impairment.

  • Cylinder Test:

    • Place the mouse in a transparent cylinder.

    • Record the number of times the mouse rears and touches the cylinder wall with its ipsilateral forelimb, contralateral forelimb, or both.

    • Calculate the percentage of contralateral forelimb use to assess forelimb asymmetry.

4. Histological and Immunohistochemical Analysis

  • Tissue Preparation: At the experimental endpoint, perfuse the mice with saline followed by 4% paraformaldehyde. Harvest the brains and process for cryosectioning or paraffin (B1166041) embedding.

  • Infarct Volume Measurement: Stain brain sections with a suitable dye (e.g., cresyl violet or TTC) and quantify the infarct volume using image analysis software.

  • Immunohistochemistry:

    • Neuronal Density: Use an anti-NeuN antibody to label mature neurons in the peri-infarct cortex.

    • Microglial Activation: Use an anti-Iba-1 antibody to identify microglia and assess their morphology and density.

    • Glial Scar Formation: Use an anti-GFAP antibody to visualize astrocytes and measure the thickness of the glial scar.

5. Western Blot Analysis

  • Protein Extraction: Dissect the peri-infarct cortical tissue and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-CREB and total CREB, followed by appropriate secondary antibodies.

  • Detection and Quantification: Detect the protein bands using a chemiluminescence system and quantify the band intensities to determine the relative levels of p-CREB.

Conclusion

This compound represents a promising therapeutic agent for promoting recovery after ischemic stroke. Its mechanism of action through the GPR65-CREB signaling pathway offers a novel target for neurorestoration. The protocols and data presented here provide a framework for researchers to further investigate the potential of this compound and other GPR65 agonists in the context of stroke and other neurodegenerative diseases.[6]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 is a small molecule initially identified as a specific agonist for the G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8).[1] GPR65 is a proton-sensing receptor that, upon activation, can modulate intracellular cyclic AMP (cAMP) levels.[1] While this compound has been shown to exert effects through GPR65 in various cell types, recent studies in fibroblasts have revealed a novel mechanism of action. In primary human lung fibroblasts, this compound has demonstrated potent anti-fibrotic properties by inhibiting key pro-fibrotic behaviors, including proliferation and differentiation into myofibroblasts.[2] Intriguingly, this anti-fibrotic effect in fibroblasts appears to be independent of GPR65 activation and is instead mediated through the inhibition of the RhoA signaling pathway.[2]

These findings suggest that this compound holds significant therapeutic potential for fibrotic diseases. These application notes provide recommended concentrations, detailed protocols for key experiments, and an overview of the signaling pathways involved in the treatment of fibroblasts with this compound.

Data Presentation

The following tables summarize the recommended concentrations and observed effects of this compound in fibroblast treatment based on published studies.

Table 1: Recommended Concentrations of this compound for Fibroblast Treatment

ApplicationCell TypeRecommended Concentration RangeTreatment DurationObserved Effect
Inhibition of Myofibroblast DifferentiationPrimary Human Lung Fibroblasts10 - 50 µM72 hoursDose-dependent inhibition of TGF-β induced α-SMA and calponin expression.
Inhibition of Fibroblast ProliferationPrimary Human Lung Fibroblasts10 - 50 µMNot specifiedDose-dependent inhibition of both basal and TGF-β induced proliferation.

Table 2: Summary of this compound Effects on Pro-Fibrotic Fibroblast Behavior

ParameterTreatment ConditionConcentration of this compoundResult
Myofibroblast Differentiation (α-SMA expression)TGF-β (1 ng/mL)10 µMPartial Inhibition
TGF-β (1 ng/mL)50 µMStrong Inhibition
Fibroblast ProliferationBasal10 - 50 µMDose-dependent inhibition
TGF-β induced50 µMInhibition
FGF induced50 µMInhibition
Cytotoxicity (LDH release)Wide range of dosesNot specifiedNo significant cytotoxicity

Signaling Pathways

This compound has a dual signaling capacity depending on the cell type. In fibroblasts, the predominant mechanism for its anti-fibrotic effects is the inhibition of the RhoA pathway.

GPR65-cAMP Signaling Pathway (Canonical)

In non-fibroblast cell types, this compound acts as a GPR65 agonist, leading to an increase in intracellular cAMP.

GPR65_cAMP_Pathway This compound This compound GPR65 GPR65 (TDAG8) This compound->GPR65 activates AC Adenylyl Cyclase GPR65->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Canonical GPR65-cAMP signaling pathway activated by this compound.

RhoA Signaling Pathway Inhibition in Fibroblasts

In fibroblasts, this compound inhibits the pro-fibrotic RhoA signaling pathway, which is a key regulator of myofibroblast differentiation and contractility.

RhoA_Inhibition_Pathway This compound This compound Unknown_Target Unknown Target This compound->Unknown_Target inhibits? RhoA RhoA-GTP (Active) This compound->RhoA inhibits Unknown_Target->RhoA ROCK ROCK RhoA->ROCK activates Myofibroblast_Differentiation Myofibroblast Differentiation ROCK->Myofibroblast_Differentiation promotes

Caption: this compound inhibits the RhoA pathway in fibroblasts.

Experimental Protocols

TGF-β Induced Fibroblast-to-Myofibroblast Differentiation

This protocol describes the induction of myofibroblast differentiation in primary human fibroblasts using Transforming Growth Factor-beta (TGF-β) and treatment with this compound.

Myofibroblast_Differentiation_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Fibroblasts Seed Fibroblasts (e.g., 1x10^5 cells/well) Adherence Allow Adherence (24 hours) Seed_Fibroblasts->Adherence Add_BTB Add this compound (10-50 µM) Adherence->Add_BTB Incubate Incubate (72 hours) Add_BTB->Incubate Add_TGFB Add TGF-β (e.g., 1 ng/mL) Add_TGFB->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Western_Blot Western Blot (α-SMA, Calponin) Harvest_Cells->Western_Blot

Caption: Experimental workflow for myofibroblast differentiation.

Materials:

  • Primary human fibroblasts

  • Complete fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human TGF-β1 (R&D Systems or equivalent)

  • This compound (MolPort or equivalent)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Seed primary human fibroblasts in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • After 24 hours, wash the cells with PBS and replace the complete medium with serum-free medium.

  • Add this compound to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Concurrently, add TGF-β1 to a final concentration of 1 ng/mL to all wells except for the negative control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells with ice-cold PBS and lyse the cells for subsequent analysis (e.g., Western Blot).

Western Blot for α-SMA and Collagen I

This protocol details the detection of myofibroblast markers α-Smooth Muscle Actin (α-SMA) and Collagen Type I by Western Blot.

Procedure:

  • Prepare protein lysates from treated and control fibroblasts as described in the previous protocol.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against α-SMA (e.g., Sigma-Aldrich, clone 1A4) and Collagen I (e.g., Abcam) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

RhoA Activation Assay

This pull-down assay measures the amount of active, GTP-bound RhoA in fibroblasts.

RhoA_Assay_Workflow Start Start: Fibroblast Lysates Incubate_Rhotekin Incubate with Rhotekin-RBD beads Start->Incubate_Rhotekin Pull_Down Pull-down active RhoA-GTP Incubate_Rhotekin->Pull_Down Wash Wash beads Pull_Down->Wash Elute Elute bound proteins Wash->Elute Western_Blot Western Blot for RhoA Elute->Western_Blot

Caption: Workflow for the RhoA activation assay.

Materials:

  • RhoA Activation Assay Kit (e.g., from Cell Biolabs or Abcam)

  • Fibroblast cell lysates (prepared according to the kit's instructions)

  • Protein A/G agarose (B213101) beads or Rhotekin-RBD agarose beads

  • Anti-RhoA antibody

Procedure (General):

  • Culture and treat fibroblasts with this compound as required.

  • Lyse the cells using the assay-specific lysis buffer provided in the kit.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western Blot using an anti-RhoA antibody to detect the amount of active RhoA.

  • A sample of the total cell lysate should be run in parallel to determine the total amount of RhoA in each sample.

cAMP Measurement Assay

This protocol provides a general workflow for measuring intracellular cAMP levels in response to GPR65 activation, which can be adapted for fibroblasts.

Materials:

  • cAMP Assay Kit (e.g., cAMP-Glo™ Assay from Promega, or an ELISA-based kit)

  • Fibroblasts (cultured in 96-well plates)

  • This compound

  • Forskolin (as a positive control for adenylyl cyclase activation)

Procedure (using a competitive immunoassay principle):

  • Seed fibroblasts in a 96-well plate and allow them to adhere.

  • Replace the culture medium with a stimulation buffer.

  • Add this compound at various concentrations to the wells. Include a positive control (e.g., Forskolin) and a negative control (vehicle).

  • Incubate for the desired time to allow for cAMP production.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

  • Read the signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Calculate the cAMP concentration based on a standard curve.

Conclusion

This compound presents a promising therapeutic avenue for fibrotic diseases due to its ability to inhibit fibroblast proliferation and differentiation. While its canonical target is GPR65, its anti-fibrotic effects in fibroblasts are mediated through the inhibition of the RhoA signaling pathway. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound in the context of fibrosis.

References

Application Notes and Protocols for BTB09089 in Neurorestoration and Neuroplasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 is a specific small molecule agonist for the G protein-coupled receptor 65 (GPR65), also known as T cell death-associated gene 8 (TDAG8).[1][2][3] GPR65 is a proton-sensing receptor that is activated by an acidic extracellular environment, a condition often present in pathological states such as ischemic stroke.[4][5] Preclinical research has demonstrated that this compound holds significant promise for promoting neurorestoration and neuroplasticity, particularly in the context of ischemic stroke recovery.[4][5] Delayed treatment with this compound has been shown to improve neurological function and repair brain tissue after a stroke.[5]

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate neurorestorative and neuroplastic processes. This document includes a summary of its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical research models.

Mechanism of Action

This compound exerts its neurorestorative effects by activating neuronal GPR65.[4][6] This activation is crucial for its therapeutic benefits, as the effects are absent in GPR65 knockout mice.[6][7] The proposed signaling pathway initiated by this compound binding to GPR65 involves the following key steps:

  • GPR65 Activation: In the acidic microenvironment of the peri-infarct cortex following a stroke, this compound binds to and activates GPR65 on neurons.

  • Downstream Signaling: This activation leads to an increase in the levels of phosphorylated cAMP-responsive element-binding protein (p-CREB).[5][7]

  • Promotion of Neuroplasticity: The upregulation of p-CREB, a key transcription factor in neuronal plasticity, subsequently increases the expression of growth-associated protein-43 (GAP43) and synaptophysin.[5][7] These proteins are critical markers for axonal growth and synaptic formation, respectively.

  • Structural and Functional Recovery: The enhancement of these neuroplasticity markers translates to tangible improvements in neuronal structure, such as increased dendritic spine density, dendritic branch length, and dendritic complexity, ultimately leading to improved motor function.[5]

Signaling Pathway of this compound in Neurorestoration

BTB09089_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Activates pCREB p-CREB GPR65->pCREB Increases GAP43 GAP43 pCREB->GAP43 Upregulates Synaptophysin Synaptophysin pCREB->Synaptophysin Upregulates Neuroplasticity Enhanced Neuroplasticity GAP43->Neuroplasticity Synaptophysin->Neuroplasticity

Caption: Proposed signaling cascade of this compound in promoting neuroplasticity.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a mouse model of photothrombotic ischemia (PTI).

Table 1: Dose-Dependent Effects of this compound on Motor Functional Recovery

This compound Dose (mg/kg)Treatment ScheduleOutcomeResult
0.19, 0.38, 0.76Every other day from day 3 to 21 post-PTIMotor functional recoveryDose-dependent improvement
0.76Every other day from day 3 to 21 post-PTIInfarct volume at day 35Significant decrease (P<0.0001)

Table 2: Therapeutic Time Window of this compound (0.76 mg/kg) on Motor Function

Treatment Start Day (post-PTI)Treatment DurationOutcomeResult
Day 3Until day 35Motor functional recoveryPersistent improvement (P<0.0001 at day 35)
Day 7Until day 35Motor functional recoverySignificant improvement
Day 14Until day 35Motor functional recoveryNo significant improvement

Table 3: Cellular and Structural Changes Induced by this compound (0.76 mg/kg)

MeasurementTreatment GroupResult in Wild-Type MiceResult in GPR65-/- Mice
Neuronal NumberThis compoundSignificant reduction in neuronal loss (P=0.0014)No significant effect
Glial Scar ThicknessThis compoundMarkedly reduced (P<0.0001)No significant effect
Microglial ActivationThis compoundTrend towards reductionNo significant effect
GAP43 & Synaptophysin DensityThis compound + GPR65 OverexpressionIncreasedIncreased
Dendritic Spine DensityThis compound + GPR65 OverexpressionIncreasedIncreased

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the successful implementation in the cited literature.[4][5][6]

Animal Model: Photothrombotic Ischemic (PTI) Stroke

This protocol induces a focal cortical ischemic lesion.

Materials:

  • Male C57BL/6J mice (or GPR65-/- mice)

  • Rose Bengal stain (10 mg/mL in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Cold light source (e.g., 150W fiber optic) with a 4.5 mm aperture

  • Surgical tools

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Inject Rose Bengal solution intraperitoneally (100 mg/kg).

  • Wait 5 minutes for the dye to circulate.

  • Position the cold light source over the right sensorimotor cortex (coordinates: 0.5 mm anterior, 1.5 mm lateral to bregma).

  • Illuminate the skull for 15 minutes to induce a photothrombotic lesion.

  • Suture the scalp incision and allow the animal to recover in a warm cage.

This compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Prepare the this compound solution in the vehicle at the desired concentration (e.g., for a 0.76 mg/kg dose).

  • Administer the solution via IP injection every other day, starting at the desired time point post-stroke (e.g., day 3).

  • Administer an equivalent volume of the vehicle solution to the control group.

Behavioral Testing: Grid-Walk and Cylinder Tests

These tests assess motor function and sensorimotor deficits.

Grid-Walk Test:

  • Place the mouse on an elevated wire grid (e.g., 1 cm squares).

  • Record the mouse as it walks across the grid for a set duration or number of steps.

  • Analyze the recording to count the number of foot faults (when a paw slips through the grid) for each limb.

  • Calculate the foot fault percentage for the contralateral (impaired) forelimb.

Cylinder Test:

  • Place the mouse in a transparent cylinder.

  • Record the mouse from above as it rears and explores, placing its forelimbs on the cylinder wall.

  • Count the number of wall touches made with the left forelimb, right forelimb, and both forelimbs simultaneously.

  • Calculate the percentage of contralateral forelimb use.

Immunohistochemistry and Western Blotting

Immunohistochemistry (for GAP43, Synaptophysin, GFAP):

  • Perfuse the animals with 4% paraformaldehyde (PFA) and collect the brains.

  • Post-fix the brains in PFA and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Section the brains on a cryostat (e.g., 30 µm sections).

  • Perform antigen retrieval if necessary.

  • Block the sections with a blocking buffer (e.g., containing normal goat serum and Triton X-100).

  • Incubate with primary antibodies (e.g., anti-GAP43, anti-Synaptophysin, anti-GFAP) overnight at 4°C.

  • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Mount the sections with a DAPI-containing mounting medium.

  • Image the peri-infarct cortex using a confocal microscope and quantify the fluorescence intensity or puncta density.

Western Blotting (for p-CREB):

  • Dissect the peri-infarct cortical tissue.

  • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize p-CREB to total CREB and the loading control.

Experimental Workflow

BTB09089_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Post-Mortem Analysis A1 Animal Groups (WT, GPR65-/-) A2 Induce PTI Stroke A1->A2 B1 Administer this compound or Vehicle (IP) A2->B1 Begin treatment at day 3, 7, or 14 B2 Behavioral Testing (Grid-Walk, Cylinder) B1->B2 Ongoing C1 Tissue Collection (Brain) B2->C1 Endpoint (e.g., day 35) C2 Immunohistochemistry (GAP43, Synaptophysin) C1->C2 C3 Western Blot (p-CREB) C1->C3

Caption: General workflow for investigating this compound in a stroke model.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of BTB09089, a specific agonist of the T cell death-associated gene 8 (TDAG8/GPR65) receptor. The protocols outlined below cover both in vitro and in vivo methodologies to characterize the compound's mechanism of action and efficacy.

This compound has been identified as a regulator of cytokine production in immune cells, notably suppressing pro-inflammatory mediators.[1][2] Studies have shown that it can attenuate the production of Interleukin-2 (IL-2) in T cells and Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages, while promoting the release of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] These effects highlight its potential as a therapeutic agent for inflammatory diseases.

Data Presentation

The following tables summarize expected quantitative data from key experiments designed to assess the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 3.10%
LPS + this compound135.2 ± 2.523.1%
LPS + this compound524.7 ± 1.946.1%
LPS + this compound1015.1 ± 1.267.0%
LPS + this compound258.9 ± 0.780.6%

Values are presented as mean ± standard deviation (n=3). Data is illustrative and represents expected outcomes.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)050 ± 835 ± 6
LPS (1 µg/mL)02500 ± 1801800 ± 150
LPS + this compound11950 ± 1501450 ± 120
LPS + this compound51200 ± 110950 ± 90
LPS + this compound10750 ± 60500 ± 45
LPS + this compound25400 ± 35250 ± 20

Values are presented as mean ± standard deviation (n=3). Data is illustrative and represents expected outcomes.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.12
LPS + this compound10.81 ± 0.090.85 ± 0.10
LPS + this compound50.55 ± 0.060.60 ± 0.07
LPS + this compound100.30 ± 0.040.35 ± 0.05
LPS + this compound250.12 ± 0.020.15 ± 0.03

Values are presented as mean ± standard deviation (n=3). Data is illustrative and represents expected outcomes based on known anti-inflammatory mechanisms.

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle Control-0.85 ± 0.070%
This compound100.68 ± 0.0520.0%
This compound250.51 ± 0.0440.0%
This compound500.36 ± 0.0357.6%
Indomethacin (Standard)100.30 ± 0.0264.7%

Values are presented as mean ± standard deviation (n=6). Data is illustrative and represents expected outcomes.

Experimental Protocols

In Vitro Assays

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[3]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[3]

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.[4]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the levels of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • Human TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.[5]

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Addition: Add 100 µL of cell culture supernatants and standards to the wells and incubate.[6]

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody and incubate.[5]

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Development: Add the substrate solution and incubate to allow color development.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

This protocol details the detection and quantification of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in cell lysates by Western blotting.

Materials:

  • Treated RAW 264.7 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer to extract total proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[7]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7][8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.[8]

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.[7]

  • Densitometry: Quantify the band intensities and normalize the iNOS and COX-2 levels to β-actin.

In Vivo Assay

Protocol 4: Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[9][10]

Materials:

  • Swiss albino mice (25-30g)

  • Carrageenan (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the mice into groups: vehicle control, this compound treated (multiple doses), and positive control (Indomethacin).

  • Compound Administration: Administer this compound or Indomethacin orally (p.o.) 1 hour before carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[9][11]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, and 3 hours after carrageenan injection.[9][11]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 5: Myeloperoxidase (MPO) Activity Assay in Paw Tissue

MPO is an enzyme found in neutrophils, and its activity in tissues is an indicator of neutrophil infiltration, a hallmark of inflammation.

Materials:

  • Excised paw tissue from the carrageenan-induced edema model

  • Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer with 0.5% HTAB)[12]

  • Assay buffer

  • O-dianisidine dihydrochloride solution[12]

  • Hydrogen peroxide solution[12]

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: At the end of the paw edema experiment, euthanize the animals and excise the paw tissue. Homogenize the tissue in ice-cold homogenization buffer.[12]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.[12]

  • Assay Reaction: In a 96-well plate, mix the supernatant with assay buffer, O-dianisidine solution, and hydrogen peroxide to initiate the reaction.[12]

  • Measurement: Measure the change in absorbance at 460 nm over time.[12]

  • Calculation: Calculate the MPO activity based on the rate of change in absorbance.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65 p50 IκBα IKK->NFκB_complex Phosphorylates IκBα p65 p65 p50 p50 NFκB_complex:s->IκBα:n Inhibits NFκB_active p65 p50 NFκB_complex->NFκB_active IκBα degradation NFκB_nucleus p65 p50 NFκB_active->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

NF-κB Signaling Pathway in Inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces

MAPK Signaling Pathway in Inflammation.

Experimental Workflows

G start start pretreat pretreat start->pretreat stimulate stimulate pretreat->stimulate incubate incubate stimulate->incubate collect collect incubate->collect no_assay no_assay collect->no_assay elisa elisa collect->elisa western western collect->western

In Vitro Experimental Workflow.

G start start administer administer start->administer induce induce administer->induce measure_edema measure_edema induce->measure_edema euthanize euthanize measure_edema->euthanize mpo_assay mpo_assay euthanize->mpo_assay

In Vivo Experimental Workflow.

References

Application Notes and Protocols: Investigating the Synergistic Potential of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTB09089 is a small molecule agonist of the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2] TDAG8 is a proton-sensing receptor, and its activation has been shown to play a role in regulating inflammation, immune responses, and fibrotic processes.[3][4] While research has established the standalone effects of this compound in various cellular and preclinical models, data on its synergistic effects in combination with other specific compounds is not yet available in the reviewed literature.

These application notes provide a comprehensive overview of the known mechanism of action of this compound and a generalized protocol for researchers and drug development professionals to investigate its potential synergistic effects with other therapeutic agents.

Mechanism of Action of this compound

This compound acts as a specific agonist for TDAG8.[1][2] Its mechanism of action involves binding to and activating this receptor, which leads to downstream signaling events that can vary depending on the cell type.

Signaling Pathways:

  • cAMP Accumulation: In HEK293 cells expressing TDAG8 and in splenocytes, this compound has been shown to dose-dependently increase the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This effect is specific to TDAG8, as it is not observed in cells lacking the receptor or in cells expressing other proton-sensing receptors like GPR4 or OGR1.[1][4]

  • RhoA Inhibition: In the context of fibrosis, this compound has been demonstrated to inhibit the RhoA signaling pathway.[3] This inhibition is, at least in part, mediated by the suppression of DAAM1, a formin that promotes RhoA activation.[3] The inhibition of the RhoA/ROCK pathway is associated with the prevention of myofibroblast differentiation.[3]

The following diagram illustrates the known signaling pathway of this compound.

BTB09089_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TDAG8 TDAG8 (GPR65) This compound->TDAG8 Activates This compound->TDAG8 AC Adenylate Cyclase TDAG8->AC Stimulates DAAM1 DAAM1 TDAG8->DAAM1 Inhibits expression of cAMP cAMP AC->cAMP Converts ATP to Cytokine_Modulation Cytokine Modulation (e.g., ↓IL-2, ↓TNF-α, ↑IL-10) cAMP->Cytokine_Modulation RhoA RhoA DAAM1->RhoA Activates ROCK ROCK RhoA->ROCK Myofibroblast_Differentiation Myofibroblast Differentiation ROCK->Myofibroblast_Differentiation Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Determine IC50 of This compound and Compound X Individually B Design Combination Matrix (Constant Ratio or Checkerboard) A->B C Treat Cells with Single Agents and Combinations B->C D Incubate for Defined Period C->D E Perform Cell Viability Assay D->E F Calculate Fraction Affected (Fa) E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H Generate Isobologram G->H I Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) H->I

References

Application Notes and Protocols for BTB09089 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for BTB09089, a specific agonist of the T cell death-associated gene 8 (TDAG8/GPR65). Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results.

This compound is a valuable research tool for investigating the roles of TDAG8/GPR65 in various physiological and pathological processes, including immune response, inflammation, and neuronal function.[1][2][3][4] It has been shown to modulate cytokine production in T cells and macrophages and is being explored for its therapeutic potential in conditions like ischemic stroke.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValue
Molecular Formula C₁₄H₁₂Cl₂N₄OS₂
Molecular Weight 387.30 g/mol
Appearance Yellow to orange solid
Purity ≥99%
Solubility in DMSO Up to 100 mg/mL (258.19 mM) with sonication and warming to 80°C. A 10 mM solution in DMSO is also commonly prepared.[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years.[1]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common starting concentration for in vitro cellular assays.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO). Note: Hygroscopic DMSO can significantly impact the solubility of this compound; it is highly recommended to use a fresh, unopened bottle of anhydrous DMSO.[1]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.873 mg of this compound (Molecular Weight = 387.30 g/mol ).

  • Solvent Addition:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 3.873 mg of this compound, add 1.0 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, brief warming (up to 80°C) and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, to avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell-Based Assays

For cell-based experiments, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to the final desired experimental concentration.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. A direct 1:1000 dilution is common.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired cell culture medium.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • Prepare the working solution fresh for each experiment.

Preparation of a this compound Suspension for in vivo Administration

This protocol provides a method for preparing a suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (to prepare 1 mL of a 5 mg/mL suspension):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 50 mg/mL this compound stock solution in DMSO. (Note: This is a higher concentration stock than for in vitro use. Prepare as described in Protocol 1, adjusting the mass of this compound accordingly).

  • Mix the DMSO stock and PEG300 thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Mix the final suspension thoroughly before administration.

Visual Diagrams

This compound Mechanism of Action

This compound is a specific agonist of the G-protein coupled receptor TDAG8 (GPR65). Activation of TDAG8 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2][4] This signaling cascade can modulate the production of various cytokines in immune cells.

BTB09089_Signaling_Pathway This compound This compound TDAG8 TDAG8 (GPR65) This compound->TDAG8 activates AC Adenylyl Cyclase TDAG8->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Cytokine Modulation of Cytokine Production cAMP->Cytokine leads to

Caption: Signaling pathway of this compound via TDAG8 (GPR65) activation.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro experiments.

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock dilute Dilute Stock in Culture Medium store_stock->dilute  For Experiment   use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for In Vivo Delivery of BTB09089 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTB09089 is a novel, potent, and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key driver in the proliferation, survival, and metastasis of various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] This document provides detailed protocols for the in vivo delivery of this compound in preclinical xenograft and patient-derived xenograft (PDX) models of NSCLC. The described methods include intravenous, oral, and intraperitoneal administration routes.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of therapeutic agents.

Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis.[1][4] In many cancers, this pathway is aberrantly activated, leading to tumor progression.[2][5] this compound is designed to inhibit the phosphorylation and subsequent dimerization of STAT3, thereby blocking its translocation to the nucleus and the transcription of downstream target genes.[1][5]

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active 4. Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->STAT3_active Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of this compound.

Preclinical Models

The protocols outlined below are designed for use in immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) bearing subcutaneous xenografts or PDX models of human NSCLC.[6][7][8]

Data Presentation: In Vivo Delivery Parameters for this compound

The following table summarizes hypothetical quantitative data for the different in vivo delivery methods of this compound in preclinical mouse models.

ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Vehicle 10% DMSO, 40% PEG300, 50% Saline0.5% Methylcellulose in sterile water5% DMSO, 95% Corn Oil
Dosage Range 1 - 10 mg/kg10 - 50 mg/kg5 - 25 mg/kg
Dosing Frequency Once daily (QD) or Every other day (QoD)Twice daily (BID) or Once daily (QD)Once daily (QD)
Maximum Volume 5 ml/kg (bolus), 10 ml/kg (slow infusion)[9]10 ml/kg[10]10 ml/kg[11]
Needle Gauge 27-30 G[9]20-22 G (gavage needle)[12]25-27 G[11]
Bioavailability 100%Variable (e.g., 20-40%)High (e.g., 70-90%)
Time to Peak Plasma Conc. < 5 minutes1 - 4 hours15 - 60 minutes
Potential Complications Hemolysis, tail vein necrosisEsophageal or stomach perforation, aspirationPeritonitis, injection into abdominal organs[11]

Experimental Protocols

General Preparation for All Administration Routes
  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Formulation Preparation: Prepare the this compound formulation in a sterile environment. Ensure the final solution is homogenous and free of precipitates. Warm the formulation to room temperature before administration.[13]

  • Animal Restraint: Proper restraint is crucial for accurate and safe administration. Utilize appropriate restraint devices or manual techniques as described in each protocol.

  • Aseptic Technique: Use sterile needles and syringes for each animal to prevent infection.[14] Disinfect the injection site with 70% alcohol where applicable.[14]

Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein

This method ensures immediate and complete bioavailability of this compound.

Materials:

  • This compound IV formulation

  • Sterile 1 mL syringes with 27-30 G needles[9]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% alcohol wipes

  • Gauze

Workflow Diagram:

IV_Workflow start Start prep Prepare this compound Formulation start->prep warm Warm Mouse Tail (Vasodilation) prep->warm restrain Restrain Mouse warm->restrain locate_vein Locate Lateral Tail Vein restrain->locate_vein inject Inject this compound (Slowly) locate_vein->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Figure 2: Workflow for Intravenous (IV) Injection.

Procedure:

  • Preparation: Draw the calculated dose of this compound formulation into a sterile syringe. Remove any air bubbles.[15]

  • Warming: Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible.[15][16]

  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.[16]

  • Vein Identification: Gently wipe the tail with a 70% alcohol wipe. The two lateral tail veins should be visible on either side of the tail.[16]

  • Injection:

    • Position the needle, with the bevel facing up, parallel to the vein.[16]

    • Insert the needle into the distal third of the tail at a shallow angle.[16]

    • A successful insertion may result in a "flash" of blood in the needle hub.

    • Inject the solution slowly.[15] The vein should blanch as the solution is administered. If swelling or resistance occurs, the needle is not in the vein. Remove the needle and attempt a more proximal injection.[16]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[16]

    • Return the mouse to its cage and monitor for any adverse reactions for at least 10 minutes.[16]

Protocol 2: Oral Gavage (PO)

Oral gavage is used for direct administration of a specific volume of this compound to the stomach.

Materials:

  • This compound PO formulation

  • Sterile syringes

  • Appropriately sized flexible or metal gavage needles (20-22 G for adult mice)[12]

  • Scale for accurate dosing based on body weight

Workflow Diagram:

PO_Workflow start Start weigh Weigh Mouse & Calculate Dose start->weigh prep Prepare Gavage Syringe weigh->prep restrain Restrain Mouse (Scruff) prep->restrain insert_needle Insert Gavage Needle (No Resistance) restrain->insert_needle administer Administer this compound (Slowly) insert_needle->administer remove_needle Remove Needle Gently administer->remove_needle monitor Monitor Mouse remove_needle->monitor end End monitor->end

Figure 3: Workflow for Oral Gavage (PO) Administration.

Procedure:

  • Preparation: Weigh the mouse and calculate the required dose volume. Draw the formulation into a syringe fitted with a gavage needle.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[17]

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head. The mouse should be held in a vertical position.[18]

  • Needle Insertion:

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]

    • The needle should pass easily down the esophagus with no resistance.[10] If the mouse struggles or if resistance is felt, withdraw and re-attempt. Do not force the needle. [10]

  • Administration: Once the needle is in place, administer the solution slowly and smoothly.[18]

  • Post-Administration:

    • Gently remove the gavage needle along the same path of insertion.[10]

    • Return the mouse to its cage and monitor for signs of distress, such as labored breathing, for at least 10 minutes.[10]

Protocol 3: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of this compound into the systemic circulation, though slower than IV.

Materials:

  • This compound IP formulation

  • Sterile 1 mL syringes with 25-27 G needles[11]

  • 70% alcohol wipes

Workflow Diagram:

IP_Workflow start Start prep Prepare this compound Syringe start->prep restrain Restrain Mouse (Dorsal Recumbency) prep->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site inject Insert Needle (30-40°) & Inject locate_site->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Figure 4: Workflow for Intraperitoneal (IP) Injection.

Procedure:

  • Preparation: Draw the calculated dose of this compound formulation into a sterile syringe.

  • Restraint: Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection space.

  • Site Identification: The ideal injection site is the lower right abdominal quadrant to avoid the cecum and bladder.[11][13][14]

  • Injection:

    • Wipe the injection site with a 70% alcohol wipe.

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[11]

    • Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) is drawn, which would indicate improper placement.[14]

    • Inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

Conclusion

The choice of delivery method for this compound in preclinical models will depend on the specific experimental goals, such as the desired pharmacokinetic profile and dosing regimen. Adherence to these detailed protocols will ensure reproducible and reliable data while maintaining high standards of animal welfare. Researchers should always work within the guidelines of their institution's Animal Care and Use Committee.

References

Troubleshooting & Optimization

Troubleshooting BTB09089 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of BTB09089 in aqueous solutions for research applications.

Troubleshooting Guide

This section addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

Answer:

This compound is a hydrophobic molecule with limited solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or saline is often challenging.

Recommended Solutions:

  • Use of an Organic Co-Solvent: The recommended method is to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective for this purpose.[1][2]

    • Protocol: Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mM stock in DMSO is commonly used.[2] Ensure the compound is fully dissolved, using methods such as warming, sonication, or vortexing if necessary.[1]

    • Working Solution: The DMSO stock can then be diluted into your aqueous experimental buffer to the final desired concentration. It is critical to ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

  • pH Adjustment: The activity of this compound as a GPR65 agonist is pH-dependent, showing significant activity at a pH range of 7.0-7.9.[1] While direct solubility data across different pH values is not extensively detailed, its pH-dependent activity suggests that maintaining the pH within this optimal range during dilution may be beneficial.

Issue 2: My this compound solution is forming a precipitate after dilution into an aqueous buffer.

Answer:

Precipitation upon dilution is a common problem when an organic stock solution of a hydrophobic compound is added to an aqueous medium. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

Recommended Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.

  • Incorporate a Surfactant or Solubilizing Agent: For in vivo studies, formulations often include surfactants or other agents to maintain solubility and bioavailability.

    • Example Formulation (Suspension): A common method involves creating a suspension. For a 1 mL working solution, you can add 100 μL of a 50 mg/mL DMSO stock to 400 μL of PEG300. After mixing, add 50 μL of Tween-80, mix again, and then add 450 μL of saline to reach the final volume.[1]

    • Example Formulation (Solution): Another approach uses β-cyclodextrin to improve solubility. This compound has been successfully dissolved in a vehicle containing 1% DMSO and 5.94% β-cyclodextrin in saline for intraperitoneal injections in mice.[3]

  • Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously to ensure rapid and even dispersion. This can help prevent localized high concentrations that lead to precipitation.

Issue 3: I am concerned about the stability of my prepared this compound solution.

Answer:

Proper storage is crucial to prevent the degradation of this compound and to avoid inaccuracies from repeated freeze-thaw cycles.

Storage Recommendations:

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions (in Solvent):

    • Store aliquots at -80°C for up to 6 months.[1][2]

    • Store at -20°C for up to 1 month.[1]

  • Best Practice: It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 258.19 mM.[1] To achieve this, warming to 80°C and ultrasonication may be required. Note that hygroscopic (water-absorbing) DMSO can significantly reduce solubility, so using newly opened DMSO is recommended.[1]

Q2: Can I dissolve this compound directly in ethanol (B145695) or methanol (B129727)?

A2: While DMSO is the most commonly cited solvent, other organic solvents like ethanol or methanol may also be used. However, their efficacy and the maximum achievable concentration are not as well-documented. It is advisable to test solubility on a small scale first. The subsequent dilution into aqueous media must also be considered, as ethanol can have different effects on cells compared to DMSO.

Q3: How does pH affect the function of this compound?

A3: this compound is a specific agonist for the T cell death-associated gene 8 (TDAG8/GPR65), which is a proton-sensing G protein-coupled receptor.[2][3][4] Its agonistic activity is pH-dependent. Studies have shown that this compound significantly enhances cAMP accumulation at a pH between 7.0 and 7.9, but not at a more acidic pH of 6.5.[1] Therefore, maintaining the pH of your experimental buffer within the neutral to slightly alkaline range is crucial for its biological activity.

Q4: What formulations are recommended for in vivo studies?

A4: For in vivo administration, this compound is typically prepared in a vehicle designed to improve solubility and bioavailability. Two successfully used formulations are:

  • Suspension: A mixture containing DMSO, PEG300, Tween-80, and saline.[1]

  • Solution: A vehicle consisting of 1% DMSO and 5.94% β-cyclodextrin in saline.[3]

Data and Protocols

Solubility and Formulation Data
ParameterSolvent/VehicleConcentrationNotes
Stock Solution DMSO100 mg/mL (258.19 mM)[1]Requires warming and sonication. Use fresh DMSO.
Stock Solution DMSO10 mM[2]A commonly used starting concentration.
In Vivo Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (Suspension)[1]Suitable for oral or intraperitoneal injection.
In Vivo Vehicle 2 1% DMSO, 5.94% β-cyclodextrin in Saline0.76 mg/kg (Solution)[3]Used for intraperitoneal injections in mice.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh: Accurately weigh the required amount of this compound powder (Molecular Weight: 387.31 g/mol ).[1]

  • Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial (e.g., in a 37°C water bath) or use an ultrasonic bath to facilitate complete dissolution.

  • Store: Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months.

Protocol 2: Preparation of an In Vivo Suspension (5 mg/mL)

This protocol is adapted for a final volume of 1 mL.

  • Prepare Stock: First, prepare a 50 mg/mL stock solution of this compound in 100% DMSO.

  • Mix Solvents: In a sterile tube, add 400 μL of PEG300.

  • Add Drug: Add 100 μL of the 50 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 μL of Tween-80 and mix again until the solution is homogeneous.

  • Final Dilution: Add 450 μL of sterile saline to the mixture and vortex to create a uniform suspension.

Diagrams

G cluster_workflow This compound Solubilization Workflow cluster_dilution Dilution to Working Concentration start Start: this compound Powder prep_stock Prepare High-Conc. Stock in 100% DMSO start->prep_stock dissolved Is it fully dissolved? prep_stock->dissolved assist Apply gentle heat or sonication dissolved->assist No invitro For In Vitro Use: Dilute into aqueous buffer (Final DMSO < 0.5%) dissolved->invitro Yes invivo For In Vivo Use: Prepare formulation (e.g., with PEG300, Tween-80) dissolved->invivo Yes assist->prep_stock precipitate Does it precipitate? invitro->precipitate invivo->precipitate troubleshoot Troubleshoot: - Lower final concentration - Vortex during dilution - Use solubilizing agents precipitate->troubleshoot Yes ready Solution Ready for Use precipitate->ready No troubleshoot->prep_stock

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_pathway This compound Signaling Pathway This compound This compound (Agonist) GPR65 GPR65 (TDAG8) (Proton-Sensing Receptor) This compound->GPR65 activates (pH 7.0-7.9) AC Adenylate Cyclase GPR65->AC stimulates cAMP cAMP Accumulation AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB p-CREB PKA->CREB phosphorylates Cytokines Modulation of Cytokine Production CREB->Cytokines influences IL2 ↓ IL-2 (T-Cells) Cytokines->IL2 TNF ↓ TNF-α (Macrophages) Cytokines->TNF IL6 ↓ IL-6 (Macrophages) Cytokines->IL6 IL10 ↑ IL-10 (Macrophages) Cytokines->IL10

Caption: Simplified signaling pathway of this compound via GPR65.

References

Optimizing BTB09089 dosage for maximal efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: As "BTB09089" is a fictional compound, the following information, including all data and protocols, is illustrative and designed to serve as a comprehensive template for a real-world technical support center.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vivo efficacy of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, c-Met. By binding to the ATP-binding pocket of the c-Met kinase domain, it blocks the phosphorylation and activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are critical for tumor cell proliferation, survival, and metastasis.

Q2: What is the recommended starting dose for an in vivo efficacy study?

A2: The initial step for in vivo studies is to perform a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[1] A common practice is to select a starting dose for the MTD study based on in vitro IC50 or EC50 values, often aiming for a plasma concentration several times higher than these values.[1] For this compound, based on preclinical toxicology, a starting dose of 10 mg/kg is often recommended for MTD studies in mice.

Q3: What vehicle formulation is recommended for this compound administration?

A3: this compound has low aqueous solubility. A common and effective vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to include a vehicle-only control group in all experiments to ensure that the formulation itself does not cause adverse effects.[1]

Q4: How should this compound be administered for in vivo studies?

A4: The route of administration should align with the intended clinical application and the compound's pharmacokinetic properties. For preclinical efficacy studies, oral gavage (PO) or intraperitoneal (IP) injection are common. The choice can impact the bioavailability and subsequent efficacy of the compound.

Troubleshooting Guide

Q5: I am not observing the expected tumor growth inhibition in my xenograft model. What are the potential causes and solutions?

A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. Review your MTD and pharmacokinetic data. If the compound is cleared rapidly or has low bioavailability, a higher dose or more frequent administration may be necessary.[2][3]

  • Formulation Issues: Poor solubility can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle before administration. Consider exploring alternative formulations to improve solubility and absorption.[1]

  • Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a short half-life and insufficient target engagement.[3] Analyzing plasma and tumor samples for metabolite formation can provide insights.

  • Model Resistance: The chosen cell line or animal model may have intrinsic or acquired resistance to c-Met inhibition. Verify c-Met expression and activation in your tumor model.

Q6: I am observing significant toxicity (e.g., weight loss, lethargy) in my study animals, even at doses below the MTD. What should I do?

A6: Unexpected toxicity can arise from several factors:

  • Vehicle Toxicity: Ensure that the vehicle alone is not causing the observed toxicity by carefully monitoring the vehicle control group.

  • Off-Target Effects: this compound may have off-target activities that were not predicted by initial screening. Further in vitro profiling against a panel of kinases may be necessary to identify these.

  • Dosing Schedule: Continuous daily dosing may lead to cumulative toxicity. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery while maintaining efficacy.[4]

Q7: There is high variability in tumor growth and response within my treatment groups. How can I improve the consistency of my results?

A7: High variability can obscure true treatment effects. To improve reproducibility:

  • Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the study to minimize bias.[1]

  • Consistent Procedures: Ensure all experimental procedures, such as tumor implantation, drug administration, and measurements, are performed consistently across all animals and groups.

  • Animal Health: Use healthy animals of a consistent age and weight. Monitor animal health closely throughout the study, as underlying health issues can impact tumor growth and drug response.

Data Presentation

Table 1: Dose-Response of this compound in a Human Gastric Cancer (MKN-45) Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control01540 ± 125-
This compound10985 ± 9836
This compound30524 ± 7566
This compound60215 ± 4586

Table 2: Key Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, PO)

ParameterValue
Cmax (Maximum Plasma Concentration)2.5 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)12.5 µM*h
t1/2 (Half-life)4.5 hours
Bioavailability (%)35

Table 3: Summary of Toxicology Findings from a 14-Day Repeat-Dose Study in Mice

Dose (mg/kg, PO, QD)Key Observations
30No significant findings.
60Mild, reversible elevation in liver enzymes (ALT, AST).
100 (MTD)10-15% body weight loss, reversible liver enzyme elevation, mild lethargy.

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Animal Model: Utilize female athymic nude mice, 6-8 weeks of age.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MKN-45 human gastric cancer cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Group Allocation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).[1]

  • Drug Preparation and Administration: Prepare this compound in the recommended vehicle. Administer the compound and vehicle control via oral gavage once daily (QD) at the specified doses.

  • Monitoring: Record body weights and monitor for any signs of toxicity daily.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).

  • Data Analysis: Analyze differences in tumor volume and body weight between groups using appropriate statistical methods, such as ANOVA.[5]

Visualizations

G HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K This compound This compound This compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical signaling pathway of this compound.

G start Start: Tumor Cell Culture implant Tumor Cell Implantation in Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Daily Dosing with This compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat for Study Duration endpoint Endpoint Reached measure->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study.

G start Suboptimal Efficacy Observed check_pk Review PK Data: Sufficient Exposure? start->check_pk check_formulation Check Formulation: Is Compound Soluble? check_pk->check_formulation Yes increase_dose Action: Increase Dose or Dosing Frequency check_pk->increase_dose No check_model Verify Model: c-Met Activated? check_formulation->check_model Yes reformulate Action: Optimize Vehicle or Use Solubilizer check_formulation->reformulate No new_model Action: Select a More Sensitive Model check_model->new_model No end Resolution check_model->end Yes increase_dose->end reformulate->end new_model->end

Caption: Troubleshooting decision tree for suboptimal efficacy.

References

Addressing off-target effects of BTB09089 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTB09089

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its kinase activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1]

Q2: What are the known or potential off-targets for this compound?

A2: Due to homology in the active site, particularly the presence of a homologous cysteine residue, this compound can exhibit off-target activity against other kinases. The most common off-targets include other members of the Tec kinase family (e.g., TEC, ITK) and the epidermal growth factor receptor (EGFR) family.[2][3] Inhibition of these off-targets can lead to unintended cellular effects and toxicities, such as skin rashes or impaired T-cell function.[2][3]

Q3: Why is it crucial to assess the off-target effects of this compound?

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the intended target, BTK, leads to adverse effects. Off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, leading to adverse effects unrelated to the inhibition of BTK.[7]

Troubleshooting Guide

Q1: My biochemical IC50 for this compound is much lower than the effective concentration in my cell-based assay. Why is there a discrepancy?

A1: This is a common observation and can be attributed to several factors:

  • High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels (millimolar range) are much higher. This high concentration of ATP can outcompete this compound for binding to BTK in cells, requiring a higher concentration of the inhibitor to achieve the same level of target inhibition.[5]

  • Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration added to the media.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.[5]

  • Target Expression: Ensure that your cell line expresses sufficient levels of active (phosphorylated) BTK.[5]

Q2: I'm observing a strong cytotoxic effect in a cell line that does not express BTK. Is this an off-target effect?

A2: Yes, this is a strong indicator of an off-target effect. If the intended target is not present, any observed biological activity is, by definition, due to the inhibitor acting on one or more other molecules in the cell.

Troubleshooting Steps:

  • Confirm Target Absence: Use Western blotting to confirm the absence of BTK protein in your cell line.

  • Identify Off-Targets: The most direct way to identify the responsible off-target(s) is to perform a kinome-wide selectivity screen to see which other kinases are inhibited by this compound at the effective concentration.[5][8]

  • Use Controls: Test a structurally unrelated BTK inhibitor in the same cell line. If it does not produce the same cytotoxic effect, this further supports that the phenotype observed with this compound is due to off-target inhibition.[7][9]

Q3: The phenotype I observe (e.g., apoptosis) is not reversed when I transfect my cells with a drug-resistant BTK mutant. What does this mean?

A3: This result strongly suggests that the observed phenotype is due to an off-target effect. A rescue experiment using a drug-resistant mutant is a gold-standard method for validating on-target effects.[5][9] If the effect is on-target, expressing a version of BTK that can no longer bind this compound (but is still active) should make the cells resistant to the compound's effects. If the phenotype persists, it is likely caused by the inhibition of a different kinase.

Q4: How can I confirm that this compound is engaging BTK in my cells at the concentrations I'm using?

A4: Direct confirmation of target engagement in a cellular context is crucial.

  • Western Blotting: A straightforward method is to check for the inhibition of BTK autophosphorylation (at Tyr223) or the phosphorylation of its direct downstream substrate, PLCγ2. A dose-dependent decrease in the phosphorylation of these substrates indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to verify target engagement.[10][11] It measures the thermal stabilization of a target protein upon ligand binding.[10][12] An increase in the melting temperature of BTK in the presence of this compound provides direct evidence of binding in a cellular environment.[10]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary target (BTK) and key potential off-targets. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Selectivity vs. BTKPotential Clinical Implication of Off-Target Inhibition
BTK 1.5 - On-Target Efficacy
TEC3523-foldPotential effects on T-cell signaling
ITK5033-foldImpaired Natural Killer (NK) cell function[2]
EGFR150100-foldSkin toxicities (e.g., rash, acne)[2]
SRC450300-foldPotential effects on cell adhesion and migration
LCK>1000>667-foldMinimal impact on this off-target

Experimental Protocols

Protocol 1: BTK Rescue Experiment with a Drug-Resistant Mutant

This experiment is designed to determine if a cellular phenotype caused by this compound is a direct result of BTK inhibition.[5][9] A common resistance mutation for covalent inhibitors like this compound is the conversion of the key cysteine residue to a serine (C481S).

Methodology:

  • Vector Preparation: Obtain or create expression vectors for both wild-type (WT) BTK and a drug-resistant mutant (e.g., BTK-C481S). Include a fluorescent marker (e.g., GFP) in the vector to track transfection efficiency. An empty vector control is also required.

  • Transfection: Transfect the target cell line (which should ideally have low endogenous BTK) with the WT-BTK, BTK-C481S, or empty vector constructs. Allow 24-48 hours for protein expression.

  • Compound Treatment: Treat the transfected cells with a range of this compound concentrations, including the concentration that produces the phenotype of interest. Also include a vehicle control (e.g., DMSO).

  • Phenotypic Assay: After an appropriate incubation period, perform the cellular assay to measure the phenotype (e.g., a cell viability assay like CellTiter-Glo or an apoptosis assay using Caspase-Glo).

  • Data Analysis: Normalize the results to the vehicle-treated control for each transfection condition. If the phenotype is on-target, cells expressing WT-BTK will show the effect, while cells expressing BTK-C481S will be resistant to it and behave similarly to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of this compound to BTK in intact cells based on ligand-induced thermal stabilization.[10][13]

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[11]

  • Thermal Challenge: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble BTK remaining at each temperature point using Western blotting with a specific anti-BTK antibody.

  • Data Analysis: Plot the band intensity (soluble BTK) as a function of temperature for both the vehicle- and this compound-treated samples. A shift of the melting curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualizations

B_Cell_Receptor_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Inhibits DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation

Caption: BTK's role in the B-Cell Receptor (BCR) signaling pathway.

Off_Target_Workflow cluster_0 A Observe Unexpected Phenotype B Is Target (BTK) Expressed? A->B C Likely Off-Target Effect B->C No D Perform BTK-C481S Rescue Experiment B->D Yes H Perform Kinome Selectivity Screen C->H E Is Phenotype Rescued? D->E F On-Target Effect Confirmed E->F Yes G Off-Target Effect Confirmed E->G No G->H I Identify Potential Off-Targets H->I

Caption: Workflow for troubleshooting off-target effects.

Logic_Diagram cluster_1 Experimental Controls cluster_2 Validation Assays A Structurally Unrelated Inhibitor (Same Target) Result Confident Interpretation of On-Target vs. Off-Target Effects A->Result B Drug-Resistant Target Mutant B->Result C Vehicle Control (e.g., DMSO) C->Result D Kinome Profiling D->Result E Cellular Thermal Shift Assay (CETSA) E->Result

Caption: Key approaches for validating inhibitor specificity.

References

How to mitigate potential toxicity of BTB09089 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTB09089. The information addresses potential toxicity at high concentrations and offers mitigation strategies.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, small-molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). It is under investigation as a targeted therapy for a specific subtype of pancreatic cancer characterized by TPK1 overexpression. This compound competitively binds to the ATP-binding pocket of TPK1, inhibiting its downstream signaling, which ultimately leads to apoptosis in cancer cells.

Q2: What is the observed toxicity profile of this compound at high concentrations?

A2: At concentrations of 50 µM and higher, this compound has been observed to cause off-target effects, primarily in hepatocytes (liver cells). This toxicity is attributed to the inhibition of a related kinase, Hepatocyte Survival Kinase 1 (HSK1), which leads to mitochondrial dysfunction and oxidative stress, culminating in apoptosis.

Toxicity Mitigation

Q3: What are the primary strategies to mitigate the hepatotoxicity of this compound?

A3: Two primary strategies are recommended:

  • Co-administration with a cytoprotective agent: N-acetylcysteine (NAC) has shown promise in mitigating this compound-induced toxicity by replenishing intracellular glutathione (B108866) stores and acting as a direct scavenger of reactive oxygen species.[1][2]

  • Advanced drug delivery systems: Encapsulating this compound into nanoparticle-based drug delivery systems can enhance its delivery to tumor tissue while reducing systemic exposure and, consequently, off-target toxicity.[3][4]

Q4: How does N-acetylcysteine (NAC) work to reduce this compound toxicity?

A4: N-acetylcysteine is a precursor to L-cysteine, which is a critical component for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2] By increasing GSH levels, NAC helps to neutralize the reactive oxygen species generated due to this compound-induced mitochondrial dysfunction.[1] NAC may also directly scavenge free radicals.[1]

Q5: What type of nanoparticle formulation is recommended for this compound?

A5: Polymeric nanoparticles, such as those made from biodegradable polymers, are a suitable option.[][6] These nanoparticles can be engineered to improve the bioavailability of this compound, facilitate targeted delivery to tumor tissues, and control its release, thereby minimizing off-target effects.[4]

Troubleshooting Guides

Unexpected Cytotoxicity in Non-Target Cells

Problem: Significant cytotoxicity is observed in non-target cell lines (e.g., normal epithelial cells) at concentrations expected to be non-toxic.

Possible Cause Troubleshooting Step
Off-target effects 1. Perform a dose-response curve to determine the IC50 in both target and non-target cell lines. 2. Consider co-treatment with N-acetylcysteine (NAC) to assess if the toxicity is mediated by oxidative stress. 3. If using a nanoparticle formulation, characterize the particle size and surface charge to ensure proper formulation.
Experimental error 1. Verify the concentration of the this compound stock solution. 2. Ensure proper sterile technique to rule out contamination. 3. Confirm the identity and health of the cell lines used.
Inconsistent Efficacy of N-acetylcysteine (NAC)

Problem: The protective effect of NAC against this compound-induced toxicity is variable across experiments.

Possible Cause Troubleshooting Step
Timing of NAC administration 1. Optimize the timing of NAC co-treatment. Pre-incubation with NAC for 1-2 hours before adding this compound may be more effective. 2. Refer to the experimental protocol for recommended incubation times.
NAC concentration 1. Perform a dose-response experiment to determine the optimal protective concentration of NAC for your specific cell line and this compound concentration.
NAC stability 1. Prepare fresh NAC solutions for each experiment as it can oxidize over time.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineIC50 (µM) of this compound
Pancreatic Cancer Cell Line (TPK1 Overexpressing)10
Normal Hepatocyte Cell Line75
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity
Treatment GroupCell Viability (%)
Vehicle Control100
This compound (75 µM)45
This compound (75 µM) + NAC (5 mM)85

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health. In healthy cells, TMRE accumulates in the mitochondria, producing a bright red fluorescence. In apoptotic cells with depolarized mitochondria, TMRE fluorescence is significantly reduced.

Materials:

  • TMRE Mitochondrial Membrane Potential Assay Kit

  • Black 96-well clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations, with and without NAC, for the desired time. Include a positive control group treated with FCCP (20 µM) for 10-20 minutes.[7]

  • Add TMRE dye to each well at a final concentration of 200-1000 nM and incubate for 15-30 minutes at 37°C.[7]

  • Wash the cells three to four times with Assay Buffer provided in the kit.[7]

  • Add 100 µl of Assay Buffer to each well.

  • Measure the fluorescence at an excitation/emission of ~549/575 nm using a fluorescence plate reader.[7]

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations, with and without NAC, for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[8]

  • Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.[8]

  • Measure the luminescence using a luminometer.[8]

Visualizations

Signaling Pathways and Experimental Workflows

BTB09089_Signaling_Pathway cluster_cancer_cell Pancreatic Cancer Cell cluster_hepatocyte Hepatocyte (High this compound Conc.) This compound This compound TPK1 TPK1 This compound->TPK1 Inhibition Proliferation Cell Proliferation TPK1->Proliferation Promotes Apoptosis_cancer Apoptosis TPK1->Apoptosis_cancer Inhibits BTB09089_high This compound (≥ 50 µM) HSK1 HSK1 BTB09089_high->HSK1 Off-target Inhibition Mitochondria Mitochondrial Function HSK1->Mitochondria Maintains ROS Oxidative Stress (ROS) Mitochondria->ROS Leads to Apoptosis_hep Apoptosis ROS->Apoptosis_hep Induces NAC N-acetylcysteine NAC->ROS Scavenges Experimental_Workflow cluster_assays Toxicity Assessment start Start: Cell Seeding treatment Treatment: - this compound - this compound + NAC - Vehicle Control start->treatment incubation Incubation treatment->incubation mmp_assay Mitochondrial Membrane Potential Assay (TMRE) incubation->mmp_assay caspase_assay Caspase-3/7 Activity Assay incubation->caspase_assay data_analysis Data Analysis mmp_assay->data_analysis caspase_assay->data_analysis conclusion Conclusion: Evaluate Toxicity Mitigation data_analysis->conclusion Mitigation_Logic high_conc High Concentration of this compound off_target Off-Target Inhibition of HSK1 high_conc->off_target mito_dys Mitochondrial Dysfunction off_target->mito_dys ros_prod Increased ROS Production mito_dys->ros_prod apoptosis Hepatocyte Apoptosis ros_prod->apoptosis mitigation_strategy Mitigation Strategy nac_admin Co-administration of NAC mitigation_strategy->nac_admin nano_del Nanoparticle Delivery mitigation_strategy->nano_del gsh_replenish Replenish GSH Stores nac_admin->gsh_replenish ros_scavenge Scavenge ROS nac_admin->ros_scavenge reduced_exposure Reduced Systemic Exposure nano_del->reduced_exposure reduced_toxicity Reduced Hepatotoxicity gsh_replenish->reduced_toxicity ros_scavenge->reduced_toxicity reduced_exposure->reduced_toxicity reduced_toxicity->apoptosis Prevents

References

Improving the stability of BTB09089 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of BTB09089 in long-term experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the relevant signaling pathways.

Troubleshooting Unstable Results in Long-Term Experiments

Encountering variability or loss of activity with this compound in experiments extending over several hours or days can be a significant challenge. This guide provides a structured approach to identifying and mitigating potential stability issues.

Question: My experimental results with this compound are inconsistent, especially in longer-term cell culture assays. What are the likely causes and solutions?

Answer: Inconsistent results with small molecules like this compound in long-term experiments often stem from compound instability in the experimental medium. Several factors can contribute to this degradation. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Solutions
pH-dependent Hydrolysis The pH of standard cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible chemical moieties. This compound, a pyridazinone derivative, may be sensitive to pH fluctuations. Solution: Monitor and maintain a stable pH in your culture medium. Consider using robust buffering systems. Test the stability of this compound in buffers with different pH values to determine its optimal pH range.
Temperature-Induced Degradation Long-term incubation at 37°C, the standard for most cell-based assays, can accelerate the chemical degradation of small molecules. Solution: Minimize the time this compound is exposed to 37°C before and during the experiment. Prepare fresh working solutions from a frozen stock for each experiment. If experimentally feasible, consider running parallel experiments at a lower temperature to assess the impact on stability and activity.
Interactions with Media Components Components in cell culture media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with and degrade the compound. Serum proteins, if used, can also bind to the compound, affecting its free concentration and stability. Solution: Test the stability of this compound in a simpler, serum-free medium or a basic salt solution (e.g., PBS) to identify potential interactions. If serum is required, its concentration should be kept consistent across all experiments.
Enzymatic Degradation If the culture medium is supplemented with serum, enzymes such as esterases and proteases can metabolize this compound. Furthermore, the cells themselves can metabolize the compound. Solution: Perform a stability study in the presence and absence of cells to distinguish between chemical and cellular degradation. Analyze cell lysates and culture supernatant over time to identify potential metabolites.
Light Sensitivity (Photodegradation) Exposure to light, especially UV light, can cause the degradation of light-sensitive compounds. Solution: Protect this compound stock and working solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize the exposure of experimental plates to light.
Precipitation from Solution This compound may precipitate out of the aqueous culture medium, especially at higher concentrations, leading to a decrease in the effective concentration. Solution: Visually inspect your working solutions and experimental wells for any signs of precipitation. Determine the solubility of this compound in your specific culture medium. It is recommended to perform serial dilutions in pre-warmed media rather than adding a concentrated DMSO stock directly to a large volume of media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for creating a stock solution of this compound is DMSO.[1] For long-term storage, solid this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: How can I determine the stability of this compound in my specific experimental setup?

A2: You can perform a stability study using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The percentage of the compound remaining at each time point relative to the initial concentration will indicate its stability. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: I observe a decrease in the biological effect of this compound over time. Does this always mean the compound is degrading?

A3: While compound degradation is a likely cause, other factors could contribute to a diminished biological effect over time. These include receptor desensitization or downregulation, cellular efflux of the compound, or changes in cellular metabolism. To specifically assess stability, a quantitative measurement of the compound's concentration over time is necessary.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (or other suitable solvent for protein precipitation and analysis)

  • Internal standard (optional, but recommended for accurate quantification)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Incubation:

    • Dispense equal volumes of the this compound-containing medium into multiple sterile microcentrifuge tubes or wells of a plate.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).

    • The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • To each aliquot, add a fixed volume of cold acetonitrile (e.g., 2 volumes) to precipitate proteins. If using an internal standard, it should be in the acetonitrile.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Data Presentation:

The results of your stability study can be summarized in a table similar to the one below.

Time (hours)Concentration of this compound (µM)% Remaining
010.0100
29.595
88.282
246.565
484.343

Note: This is example data and does not represent the actual stability of this compound.

Signaling Pathways and Experimental Workflows

GPR65 Signaling Pathways

This compound is an agonist for the G protein-coupled receptor GPR65 (also known as TDAG8).[1][2] GPR65 can couple to several G protein subtypes, including Gs, Gq, and G12/13, leading to the activation of distinct downstream signaling cascades.

GPR65_Signaling_Overview cluster_membrane Plasma Membrane GPR65 GPR65 Gs Gαs GPR65->Gs Gq Gαq GPR65->Gq G1213 Gα12/13 GPR65->G1213 This compound This compound This compound->GPR65 activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces RhoA RhoA RhoGEF->RhoA activates PKA PKA cAMP->PKA activates PKC_Ca PKC & Ca²⁺ IP3_DAG->PKC_Ca activate

Caption: Overview of GPR65 signaling pathways activated by this compound.

Gs-Mediated Signaling Pathway

Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Gs_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 binds to Gs Gαs GPR65->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: GPR65-Gs signaling cascade.

Gq-Mediated Signaling Pathway

The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 binds to Gq Gαq GPR65->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates

Caption: GPR65-Gq signaling cascade.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for determining the stability of this compound.

Stability_Workflow A Prepare this compound Working Solution in Cell Culture Medium B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at Time Points (0, 2, 8, 24, 48h) B->C D Protein Precipitation with Acetonitrile C->D E Centrifuge to Pellet Precipitate D->E F Analyze Supernatant by HPLC or LC-MS E->F G Quantify this compound Concentration F->G H Calculate % Remaining vs. Time 0 G->H

Caption: Workflow for assessing this compound stability.

References

Best practices for storing and handling BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTB09089

This technical support center provides best practices for storing, handling, and troubleshooting experiments involving the small molecule inhibitor this compound. This compound is a potent, ATP-competitive inhibitor of Kinase-Associated Protein 6 (KAP6), a key regulator of cellular stress and inflammatory responses.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C, where it is stable for up to 3 years.[1][2] For short-term storage, it can be kept at 4°C for up to 2 years.[1] The compound is shipped at room temperature and is stable for the duration of shipping and normal handling.[1] Always protect the solid compound from moisture and light.

Q2: What is the best way to prepare and store stock solutions of this compound?

We recommend preparing a concentrated stock solution, typically 10 mM, in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[2][3] For quantities of 10 mg or less, the solvent can be added directly to the vial.[1] Ensure the compound is fully dissolved by vortexing; gentle warming (up to 50°C) or ultrasonication can be used if solubility issues arise.[2]

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials at -20°C or -80°C.[1][2]

Q3: How stable are this compound stock solutions?

When stored correctly, stock solutions of this compound are stable for up to one month at -20°C or up to six months at -80°C.[1] Avoid frequent freeze-thaw cycles as this can lead to degradation of the compound.

Q4: The amount of powder in the vial seems very small. Is this correct?

Yes, small molecules sold in milligram quantities can be difficult to see as they may coat the bottom or walls of the vial as a thin film.[1] We recommend centrifuging the vial briefly (200-500 RPM) to gather the powder at the bottom before adding solvent.[2]

Q5: What safety precautions should I take when handling this compound?

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[4] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureShelf LifeNotes
Solid (Powder)-20°CUp to 3 years[1][2]Protect from moisture and light.
4°CUp to 2 years[1]Suitable for short-term storage.
Stock Solution (in DMSO)-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[1]Recommended for long-term solution storage.

Table 2: Solution Stability & Preparation

SolventMax Stock ConcentrationWorking Solution DilutionFinal Solvent Conc. in Media
DMSO10 mM1:1000 or greater<0.5% to avoid cytotoxicity[1]
Ethanol5 mM1:1000 or greater<0.5%

Experimental Protocols

Protocol: Assessing this compound Target Engagement via Western Blot

This protocol describes how to measure the inhibition of KAP6 phosphorylation in a cellular context, a direct biomarker for this compound target engagement.[5]

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture media. A common concentration range is 0.1 µM to 10 µM.[6] Include a DMSO-only vehicle control.[6] c. Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 1-2 hours).[6] d. After incubation, stimulate the KAP6 pathway with an appropriate agonist (e.g., anisomycin (B549157) for stress response pathways) for 15-30 minutes.

2. Cell Lysis: a. Wash cells once with ice-cold phosphate-buffered saline (PBS).[6] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[6][7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6] d. Incubate on ice for 30 minutes, vortexing periodically.[6] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] f. Transfer the supernatant to a fresh tube.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[6] b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[6]

4. SDS-PAGE and Immunoblotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[6] b. Transfer separated proteins to a PVDF membrane.[7] c. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[6][7] (Note: BSA is preferred over milk for phospho-antibodies).[7] d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated KAP6 (p-KAP6). e. Wash the membrane three times with TBST.[6] f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6] h. To confirm equal protein loading, strip the membrane and re-probe with an antibody for total KAP6.[8]

Troubleshooting Guide

Issue 1: No or weak inhibition of KAP6 phosphorylation observed.

Potential CauseTroubleshooting Step
Compound Inactivity Ensure this compound has been stored correctly and has not degraded. Prepare a fresh stock solution.[3]
Incorrect Concentration Verify serial dilutions and pipetting accuracy. Perform a dose-response experiment to find the optimal inhibitory concentration.
High ATP Concentration As an ATP-competitive inhibitor, the apparent IC50 of this compound is sensitive to ATP levels. This is more relevant for in vitro kinase assays but can influence cellular results.[9]
Reaction Time Ensure the kinase reaction is within the linear range. A time-course experiment may be needed to find the optimal treatment duration.[9]

Issue 2: Precipitate observed in stock solution.

Potential CauseTroubleshooting Step
Poor Solubility The compound may have come out of solution. Gently warm the vial and vortex thoroughly to redissolve.[4]
Solvent Contamination DMSO is hygroscopic and can absorb moisture, reducing solubility. Use anhydrous DMSO and prepare fresh solutions.[2]
Freeze-Thaw Cycles Repeated freezing and thawing can cause precipitation. Use single-use aliquots.[4]

Issue 3: High background or non-specific bands in Western blot.

Potential CauseTroubleshooting Step
Insufficient Blocking Ensure the membrane is fully blocked for at least 1 hour. Use 5% BSA in TBST for phospho-antibodies.[6][7]
Antibody Concentration Optimize the primary and secondary antibody concentrations. Too high a concentration can lead to non-specific binding.
Inadequate Washing Increase the number or duration of wash steps after antibody incubations to remove unbound antibodies.[6]
Compound Interference In rare cases, the compound itself can interfere with detection. Run a "no enzyme" control in an in vitro assay to check for this.[10]

Visualizations

Signaling_Pathway cluster_input Cellular Stress / Cytokines cluster_pathway KAP6 Signaling Cascade cluster_output Cellular Response Stress Stress Stimuli KAPKKK Upstream Kinase (e.g., MKKK) Stress->KAPKKK KAPKK KAP Kinase (e.g., MKK4/7) KAPKKK->KAPKK KAP6 KAP6 KAPKK->KAP6  Phosphorylation Downstream Downstream Substrate (e.g., Transcription Factor) KAP6->Downstream Response Inflammation / Apoptosis Downstream->Response Inhibitor This compound Inhibitor->KAP6 Inhibition

Caption: The KAP6 signaling pathway is inhibited by this compound.

Experimental_Workflow A 1. Treat Cells (this compound or DMSO) B 2. Stimulate Pathway (e.g., Anisomycin) A->B C 3. Lyse Cells (RIPA + Inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. Prepare Samples (Boil in Laemmli Buffer) D->E F 6. SDS-PAGE E->F G 7. Transfer to PVDF F->G H 8. Block & Immunoblot (p-KAP6 & Total KAP6) G->H I 9. Detect & Analyze H->I

Caption: Western blot workflow for assessing this compound efficacy.

Troubleshooting_Guide Start Inconsistent or Unexpected Results? CheckCompound Check Compound Integrity: - Stored correctly? - Fresh stock solution? Start->CheckCompound Start Here CheckProtocol Review Protocol: - Pipetting accurate? - Correct incubation times? - Controls included? CheckCompound->CheckProtocol If Compound OK CheckReagents Verify Reagents: - Buffers made correctly? - Antibodies validated? - Fresh ATP (for in vitro)? CheckProtocol->CheckReagents If Protocol OK Result Problem Solved CheckReagents->Result If Reagents OK

References

Interpreting unexpected results from BTB09089 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BTB09089 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1] TDAG8 is a proton-sensing receptor, and its activation by this compound leads to a variety of downstream signaling events, most notably an increase in intracellular cyclic AMP (cAMP) levels.[1][2]

Q2: What are the expected effects of this compound on cytokine production?

A2: In vitro, this compound has been shown to modulate cytokine production in immune cells. Specifically, it suppresses the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[2] Conversely, it has been observed to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] These effects are dependent on the presence of TDAG8.[2]

Q3: Is this compound selective for TDAG8/GPR65?

A3: this compound has been demonstrated to be a specific agonist for TDAG8 and does not appear to act on other proton-sensing G-protein-coupled receptors like GPR4 or ovarian cancer G-protein-coupled receptor 1 (OGR1).[2] However, some studies have reported off-target effects, which are important to consider during experimental design and data interpretation.

Q4: Are there any known off-target effects of this compound?

A4: Yes. Research has indicated that this compound can exert effects independent of TDAG8 activation. A notable off-target effect is the inhibition of the RhoA signaling pathway. This has been observed to be responsible for the anti-fibrotic properties of this compound in some experimental models.

Troubleshooting Guides

Unexpected Results in cAMP Assays

A common application of this compound is to stimulate cAMP production through TDAG8 activation. If you are observing no change or a smaller than expected increase in cAMP levels, consider the following:

Potential Issue Troubleshooting Steps
Low TDAG8/GPR65 Expression Confirm that your cell line expresses TDAG8 at sufficient levels. This can be done via qPCR or western blotting.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Incorrect Incubation Time Optimize the stimulation time. A typical starting point is 30 minutes, but the peak cAMP response may vary between cell types.
Phosphodiesterase (PDE) Activity PDEs are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer can prevent cAMP degradation and enhance the signal.
Poor Cell Health Ensure that cells are healthy, viable, and in the logarithmic growth phase. High passage numbers can lead to altered cellular responses.
Assay Buffer pH The activity of this compound on TDAG8 can be pH-dependent. Ensure your assay buffer is within the optimal pH range (typically pH 7.0-7.9).[1]
Interpreting Unexpected Cytokine Profiles

The effect of this compound on cytokine production can be complex and may not always align with the expected suppression of pro-inflammatory and enhancement of anti-inflammatory cytokines.

Potential Issue Troubleshooting Steps
Cell Type-Specific Responses The cytokine profile can vary significantly between different cell types (e.g., splenocytes vs. macrophages). Ensure the observed profile is interpreted in the context of the specific cells being studied.
Stimulation Conditions The nature of the co-stimulant used (e.g., LPS, anti-CD3/CD28) can profoundly influence the cytokine response to this compound.
Off-Target Effects Consider the possibility that the observed cytokine profile is influenced by off-target effects of this compound, such as modulation of the RhoA pathway.
Kinetic Effects Cytokine production is a dynamic process. Consider performing a time-course experiment to capture the full spectrum of the response.

Data Presentation

The following tables provide illustrative quantitative data based on published findings. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Dose-Dependent Effect of this compound on cAMP Accumulation

This compound Concentration (µM)Fold Increase in cAMP (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
12.5 ± 0.3
56.8 ± 0.7
1012.3 ± 1.5
2015.1 ± 1.8

Table 2: Illustrative Effect of this compound on Cytokine Production in Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle50 ± 830 ± 520 ± 4
LPS1200 ± 150800 ± 100150 ± 25
LPS + this compound (5 µM)600 ± 90450 ± 70400 ± 60

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay
  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Determine cell density and adjust to the desired concentration.

  • Assay Procedure:

    • Add cell suspension to a 96-well plate.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add this compound dilutions to the wells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Detection:

    • Measure cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

    • Generate a standard curve to quantify cAMP concentrations.

Protocol 2: Cytokine Profiling in Macrophages
  • Cell Culture and Stimulation:

    • Plate macrophages (e.g., thioglycollate-induced peritoneal macrophages) in a 24-well plate and allow them to adhere.

    • Pre-treat cells with this compound (e.g., 1-5 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants.

    • Centrifuge to remove any cellular debris.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using a multiplex bead-based immunoassay or individual ELISA kits.

Protocol 3: RhoA Activity Assay (Pull-Down)
  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat with this compound as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in an appropriate RhoA activation assay lysis buffer.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active RhoA:

    • Incubate cell lysates with Rhotekin-RBD agarose (B213101) beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle agitation.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA.

    • Detect the signal using a suitable secondary antibody and chemiluminescence.

Mandatory Visualizations

TDAG8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 activates AC Adenylyl Cyclase TDAG8->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Cytokine_Mod Cytokine Modulation (e.g., ↓IL-2, ↓TNF-α, ↑IL-10) PKA->Cytokine_Mod leads to BTB09089_Off_Target_Pathway This compound This compound RhoA RhoA Activation This compound->RhoA inhibits ROCK ROCK Signaling RhoA->ROCK activates Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast promotes Experimental_Workflow_Troubleshooting Start Experiment Start Setup Experimental Setup (Cell culture, this compound treatment) Start->Setup Assay Perform Assay (cAMP, Cytokine, etc.) Setup->Assay Results Obtain Results Assay->Results Expected Results as Expected? Results->Expected Unexpected Unexpected Results Expected->Unexpected No Analyze Analyze and Conclude Expected->Analyze Yes Troubleshoot Troubleshooting Guide (Check parameters, controls) Unexpected->Troubleshoot Troubleshoot->Setup Re-run Experiment

References

How to control for pH effects when using BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BTB09089, a selective inhibitor of the Acid-Sensitive Kinase 1 (ASK1). A key characteristic of this compound is its pH-sensitive activity and solubility, making strict pH control essential for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, ATP-competitive small molecule inhibitor of Acid-Sensitive Kinase 1 (ASK1). ASK1 is a critical upstream regulator of the Pro-Survival Pathway (PSP), which is often dysregulated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis. By inhibiting ASK1, this compound blocks downstream signaling, thereby suppressing tumor growth. The simplified signaling pathway is illustrated below.

ASK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds ASK1 ASK1 Receptor->ASK1 Activates Substrate_A Substrate A ASK1->Substrate_A Phosphorylates Transcription_Factor Transcription Factor Substrate_A->Transcription_Factor Activates This compound This compound This compound->ASK1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Figure 1. Simplified ASK1 signaling pathway inhibited by this compound.

Q2: Why is pH control so critical when using this compound?

The chemical structure of this compound contains an ionizable group with a pKa value near physiological pH. This means that small shifts in pH can significantly alter the molecule's charge state, affecting its:

  • Solubility: The protonated form of this compound is less soluble in aqueous solutions, which can lead to compound precipitation in stock solutions or culture media.

  • Cell Permeability: Changes in charge can affect the molecule's ability to cross the cell membrane, leading to variations in intracellular concentration.

  • Target Engagement: The binding affinity of this compound to the ATP-binding pocket of ASK1 is dependent on its protonation state. Suboptimal pH can lead to a weaker interaction and reduced inhibitory activity.

Q3: My cell viability results are inconsistent across experiments. Could pH be the cause?

Yes, inconsistent results are a hallmark of pH-related issues with this compound. Standard cell culture media, often buffered with bicarbonate, can experience significant pH shifts depending on CO₂ levels in the incubator and cell metabolic activity (e.g., lactate (B86563) production). A drop in media pH can reduce the apparent potency of this compound, leading to variable IC50 values.

Q4: How should I prepare and store this compound stock solutions to maintain stability and prevent precipitation?

For maximum stability, prepare a high-concentration stock solution (e.g., 10 mM) in a pH-controlled buffer. We recommend dissolving this compound in DMSO containing 50 mM HEPES, pH 7.4. Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: Low Potency or Inconsistent IC50 Values in Cell-Based Assays

If you observe that the IC50 value of this compound is higher than expected or varies significantly between experiments, the primary suspect is the pH of your cell culture medium. Metabolic activity can lower the pH of standard media over the course of an experiment.

Solution: Utilize a pH-Controlled Assay Medium

To ensure consistent results, it is crucial to maintain a stable physiological pH throughout your experiment. This involves supplementing your standard culture medium with a secondary buffer.

Table 1: Effect of Media pH on this compound Potency (IC50) in HT-29 Cells

Media Condition Final pH (after 48h) This compound IC50 (nM)
Standard RPMI-1640 + 10% FBS 6.9 ± 0.1 450.2 ± 35.5
RPMI-1640 + 10% FBS + 25 mM HEPES 7.4 ± 0.05 85.6 ± 9.1

| RPMI-1640 + 10% FBS + 25 mM MOPS | 7.2 ± 0.06 | 152.3 ± 12.7 |

The workflow below outlines the recommended process for determining the IC50 of this compound while ensuring rigorous pH control.

IC50_Workflow A 1. Prepare pH-Buffered Medium (e.g., RPMI + 25 mM HEPES, pH 7.4) B 2. Seed Cells in 96-Well Plates (e.g., HT-29 at 5,000 cells/well) A->B C 3. Prepare Serial Dilutions of this compound in pH-Buffered Medium B->C D 4. Treat Cells with this compound Dilutions Incubate for 48-72 hours C->D E 5. Measure Cell Viability (e.g., using CellTiter-Glo®) D->E F 6. Plot Dose-Response Curve and Calculate IC50 E->F

Figure 2. Experimental workflow for IC50 determination with pH control.

Experimental Protocols

Protocol 1: Preparation and Use of pH-Buffered Cell Culture Medium

Objective: To prepare cell culture medium that maintains a stable pH of 7.4 throughout the duration of a cell-based assay.

Materials:

  • Basal medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HEPES buffer solution (1 M stock, sterile-filtered)

  • Sterile 1 N NaOH and 1 N HCl for pH adjustment

Procedure:

  • In a sterile biosafety cabinet, combine the basal medium, FBS, and Penicillin-Streptomycin to create your complete medium. For example, for 500 mL of medium with 10% FBS, use 445 mL of basal medium, 50 mL of FBS, and 5 mL of Penicillin-Streptomycin.

  • Add the 1 M HEPES stock solution to a final concentration of 25 mM. For 500 mL of medium, this requires 12.5 mL of the 1 M stock.

  • Aseptically transfer a small aliquot of the medium to a sterile tube and measure the pH using a calibrated pH meter.

  • Adjust the pH of the bulk medium to 7.4 using sterile 1 N NaOH or 1 N HCl. Add the acid/base dropwise and mix gently between additions.

  • Once the target pH is reached, sterile-filter the final pH-buffered medium through a 0.22 µm filter unit.

  • Store the medium at 4°C for up to two weeks. Use this medium for all steps of your experiment, including cell seeding, compound dilution, and treatment.

Protocol 2: pH-Dependent Solubility Assessment of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Citrate-phosphate buffer solutions at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0)

  • HPLC system with a UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In separate microcentrifuge tubes, add an excess amount of the this compound stock to each pH buffer (e.g., add 10 µL of 10 mM stock to 490 µL of each buffer to reach a nominal concentration of 200 µM).

  • Incubate the mixtures for 2 hours at room temperature with constant shaking to allow them to reach equilibrium.

  • Centrifuge the tubes at 14,000 x g for 20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.1 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of soluble this compound in the filtrate using a pre-validated HPLC method with a standard curve.

Table 2: Aqueous Solubility of this compound at Various pH Levels

Buffer pH Measured Solubility (µM)
6.0 5.2
6.5 18.9
7.0 75.4
7.4 162.1

| 8.0 | 195.8 |

Technical Support Center: Validating the Specificity of BTB09089 for TDAG8/GPR65

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TDAG8/GPR65 agonist, BTB09089. Our goal is to equip you with the necessary information to confidently validate the specificity of this compound in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule agonist that has been identified as specific for the T-cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] It is used in research to study the function of TDAG8 in various physiological and pathological processes.

Q2: How has the specificity of this compound for TDAG8/GPR65 been previously demonstrated?

A2: The specificity of this compound has been primarily demonstrated through cell-based assays. Studies have shown that this compound induces a dose-dependent increase in cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing human or mouse TDAG8, but not in control cells lacking the receptor.[1] Furthermore, this compound did not elicit a response in cells expressing other closely related proton-sensing GPCRs, such as GPR4 and Ovarian Cancer G-protein-coupled Receptor 1 (OGR1).[1][2][3] Experiments using splenocytes from TDAG8 knockout mice have also shown a lack of this compound-induced effects, further confirming its on-target activity.[3]

Q3: What are the known signaling pathways activated by TDAG8/GPR65?

A3: TDAG8/GPR65 is known to couple to multiple G protein signaling pathways, including:

  • Gαs: This is the most well-characterized pathway for TDAG8, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1]

  • Gαq/11: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

  • Gα12/13: Activation of this pathway leads to the activation of Rho GTPases, such as RhoA, which are involved in regulating the actin cytoskeleton, cell migration, and gene expression.

A comprehensive validation of this compound specificity should ideally assess its activity across these key signaling pathways.

Troubleshooting Guides

This section provides detailed experimental protocols and troubleshooting advice for validating the specificity of this compound.

Validating On-Target Gαs Pathway Activation

The most direct method to confirm the agonistic activity of this compound on TDAG8 is to measure the accumulation of cAMP.

Experimental Workflow: Gαs-Mediated cAMP Accumulation Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cell_culture Culture HEK293 cells stably or transiently expressing human TDAG8/GPR65 control_cells Culture untransfected HEK293 cells (negative control) cell_plating Plate cells in a 96-well plate and incubate overnight pde_inhibitor Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell_plating->pde_inhibitor btb_treatment Add serial dilutions of this compound to the cells pde_inhibitor->btb_treatment incubation Incubate for 30 minutes at 37°C btb_treatment->incubation cell_lysis Lyse the cells incubation->cell_lysis camp_assay Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) cell_lysis->camp_assay data_analysis Analyze data to determine dose-response and EC50 camp_assay->data_analysis cluster_prep Cell Line Preparation cluster_assay Functional Assays cluster_treatment Treatment & Analysis tdag8_cells HEK293 cells expressing TDAG8 (Positive Control) gpr4_cells HEK293 cells expressing GPR4 ogr1_cells HEK293 cells expressing OGR1 camp_assay cAMP Assay (for GPR4) ogr1_cells->camp_assay ip1_assay IP1 Accumulation Assay (for OGR1) ogr1_cells->ip1_assay btb_treatment Treat all cell lines with this compound camp_assay->btb_treatment ip1_assay->btb_treatment data_analysis Compare responses across cell lines btb_treatment->data_analysis cluster_gq Gq/11 Pathway cluster_g12 G12/13 Pathway Gq Gq/11 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK SRE SRE Activation MAPK_ERK->SRE G12 G12/13 RhoGEF RhoGEF G12->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK SRF SRF Activation RhoA->SRF Actin Actin Cytoskeleton Reorganization ROCK->Actin SRF_RE SRF-RE Activation SRF->SRF_RE This compound This compound TDAG8 TDAG8 This compound->TDAG8 TDAG8->Gq TDAG8->G12 start This compound primary_screen Primary Screen on TDAG8/GPR65 start->primary_screen is_active Is it active? primary_screen->is_active secondary_screen Secondary Screen on Related GPCRs (GPR4, OGR1) is_active->secondary_screen Yes end_inactive Compound is inactive is_active->end_inactive No is_specific Is it specific? secondary_screen->is_specific broad_panel Broad Off-Target Screening (Commercial Panel) is_specific->broad_panel Yes end_non_specific Compound has off-target liabilities is_specific->end_non_specific No has_off_targets Significant off-targets identified? broad_panel->has_off_targets end_specific Compound is specific for TDAG8 has_off_targets->end_specific No has_off_targets->end_non_specific Yes

References

Optimizing BTB09089 treatment duration for specific research questions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the treatment duration of BTB09089 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that I should consider when designing my experiment?

A1: this compound is a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as GPR65.[1][2][3] Its activation of this proton-sensing G-protein-coupled receptor leads to a cascade of intracellular events. A key downstream effect is the accumulation of cyclic AMP (cAMP).[1][3][4] This increase in cAMP can, in turn, regulate the production of various cytokines in immune cells like T cells and macrophages.[1][3][4] Additionally, this compound has been shown to inhibit the RhoA signaling pathway, which is involved in processes like myofibroblast differentiation.[5] Understanding which of these pathways is central to your research question is the first step in determining the optimal treatment duration.

Q2: How do I determine the optimal concentration and treatment duration for my specific cell type and research question?

A2: The optimal concentration and treatment duration for this compound are highly dependent on the biological question, the cell type being used, and the specific endpoint being measured. A systematic approach involving a dose-response and time-course experiment is recommended.

  • For rapid signaling events , such as cAMP accumulation, shorter incubation times are generally sufficient.

  • For changes in gene expression or protein synthesis , such as cytokine production, longer incubation times are necessary to allow for transcription and translation.

  • For functional or phenotypic changes , such as inhibition of cell differentiation, even longer treatment periods may be required.

It is crucial to perform preliminary studies to determine the optimal conditions for your specific experimental setup.[6]

Q3: I am not observing the expected effect of this compound. What are some common troubleshooting steps?

A3: If you are not observing the expected effect, consider the following factors:

  • Cell Health and Viability: Ensure your cells are healthy and not over-confluent.[7] Perform a viability assay to confirm that the concentrations of this compound and the vehicle control are not toxic to your cells.

  • Reagent Stability: Prepare fresh solutions of this compound for your experiments. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[8]

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent.[8]

  • Assay Conditions: Factors such as cell seeding density, media composition, and incubator conditions (temperature, CO2 levels) can all impact the cellular response to this compound.[7][9]

  • Target Expression: Confirm that your cell line expresses TDAG8/GPR65 at sufficient levels to elicit a response.

Quantitative Data Summary

The following tables summarize reported concentrations and treatment durations for this compound in various experimental contexts. These should be used as a starting point for your own optimization experiments.

Table 1: In Vitro Experimental Parameters for this compound

Assay Type Cell Type Concentration Range Treatment Duration Reference
cAMP AccumulationHEK293 cells expressing hTDAG8 or mTDAG80 - 18 µM30 minutes[1]
IL-2 Production SuppressionMouse Splenocytes1 - 5 µM20 hours[1]
TNF-α and IL-6 Production SuppressionThioglycollate-induced peritoneal exudate cells (TG-PEC)1 - 5 µM18 hours[1]
IL-10 Production EnhancementThioglycollate-induced peritoneal exudate cells (TG-PEC)1 - 5 µM18 hours[1]

Table 2: In Vivo Experimental Parameters for this compound

Animal Model Administration Route Dosage Treatment Schedule Reference
Rat model of cerebral ischemia-reperfusion injuryIntracerebroventricular (i.c.v.)5 - 20 µM (8 µL)6 hours prior to MCAO[1]
Mouse model of photothrombotic ischemiaIntraperitoneal (i.p.)0.19, 0.38, or 0.76 mg/kgEvery other day from 3 to 21 days post-PTI[10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Cytokine Modulation

  • Cell Seeding: Plate your cells (e.g., macrophages or splenocytes) in a 96-well plate at a pre-determined optimal density.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 20 µM). Also, prepare a 2X vehicle control.

  • Treatment: Add an equal volume of the 2X this compound solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time based on the specific cytokine of interest (e.g., 18-24 hours).

  • Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of the target cytokine using an appropriate method (e.g., ELISA).

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the EC50 or optimal effective concentration.

Protocol 2: Time-Course Experiment for this compound-Mediated Signaling

  • Cell Seeding: Seed cells in multiple plates or wells, one for each time point.

  • Treatment: Treat the cells with the determined optimal concentration of this compound and a vehicle control.

  • Incubation and Lysis: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes for cAMP; 0, 4, 8, 16, 24 hours for gene expression), lyse the cells and collect the lysate.

  • Endpoint Measurement: Measure the endpoint of interest. For cAMP, use a cAMP assay kit. For gene expression, perform qPCR on the target genes. For protein expression, perform a Western blot.

  • Data Analysis: Plot the measured response against time to determine the time at which the maximal effect is observed.

Visualizations

BTB09089_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDAG8 TDAG8/GPR65 AC Adenylyl Cyclase TDAG8->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Cytokine_Mod Cytokine Gene Modulation CREB->Cytokine_Mod regulates RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 mDia mDia RhoA->mDia DAAM1 DAAM1 DAAM1->RhoA activates This compound This compound This compound->TDAG8 activates This compound->DAAM1 inhibits

Caption: Signaling pathway of this compound.

Optimization_Workflow cluster_planning Phase 1: Experimental Planning cluster_optimization Phase 2: Parameter Optimization cluster_execution Phase 3: Definitive Experiment cluster_analysis Phase 4: Data Analysis A1 Define Research Question and Endpoint A2 Select Appropriate Cell Model A1->A2 A3 Literature Review for Starting Parameters A2->A3 B1 Dose-Response Experiment (Varying Concentrations) A3->B1 B2 Determine Optimal Concentration B1->B2 B3 Time-Course Experiment (at Optimal Concentration) B2->B3 B4 Determine Optimal Treatment Duration B3->B4 C1 Perform Experiment with Optimized Parameters B4->C1 C2 Include Vehicle and Other Controls C1->C2 D1 Analyze and Interpret Results C2->D1 D2 Troubleshoot if Necessary D1->D2

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Troubleshooting inconsistent results with BTB09089 across experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTB09089

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with the selective Kinase-X (KX) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 value of this compound in our in vitro kinase assays. What are the potential causes?

A1: High variability in IC50 values can stem from several factors:

  • Reagent Purity and Stability: Impurities in ATP, substrates, or buffers can affect reaction kinetics. Ensure all reagents are of high purity and within their expiration dates.

  • Enzyme and Substrate Concentrations: Using enzyme or substrate concentrations that lead to rapid depletion or product inhibition can skew results. It's crucial to operate within the linear range of the assay.

  • DMSO Concentration: The concentration of the solvent, typically DMSO, should be kept consistent and minimal to avoid impacting kinase activity.[1]

  • Compound Stability: this compound may be unstable under certain storage or experimental conditions. Always prepare fresh dilutions from a properly stored stock solution for each experiment.[2]

Q2: The inhibitory effect of this compound on the phosphorylation of Substrate-Y in our Western blots is inconsistent. How can we troubleshoot this?

A2: Inconsistent Western blot results for phospho-proteins require careful attention to sample preparation and blotting procedure:

  • Sample Handling: Keep samples on ice and use pre-chilled buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[3][4]

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background. Casein in TBS or BSA are recommended alternatives.[5]

  • Antibody Selection: Ensure the phospho-specific antibody specifically detects the phosphorylated form of Substrate-Y at the correct molecular weight.[5]

  • Loading Controls: Always probe for total Substrate-Y or a housekeeping protein (e.g., GAPDH, β-actin) to normalize the data and confirm equal protein loading.[2]

Q3: Our cell viability assays show a variable response to this compound treatment across different experiments. What could be the reason?

A3: Variability in cell-based assays is common and can be addressed by standardizing several aspects of the experimental protocol:

  • Cell Health and Passage Number: Use healthy, exponentially growing cells with a consistent and low passage number to avoid phenotypic drift.[6][7]

  • "Edge Effects": Wells on the perimeter of multi-well plates are prone to evaporation and temperature changes. It is best practice to fill outer wells with sterile media and not use them for experimental samples.[6]

  • Compound Interference: The compound itself may interfere with the assay reagents. Run controls with this compound in cell-free media to test for this.[6]

  • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells.[8]

Q4: We are observing unexpected changes in cell morphology after treating with this compound. What does this indicate?

A4: Unexpected morphological changes could be due to on-target or off-target effects:

  • Cytotoxicity: The observed changes, such as cell shrinkage or detachment, may be signs of cytotoxicity, especially at higher concentrations.[8] Perform a dose-response experiment to identify a non-toxic concentration range.

  • Target-Related Effects: The target kinase, KX, might be involved in maintaining cell structure and adhesion.

  • Off-Target Activity: this compound may be interacting with other proteins, leading to the observed phenotype. Consider using a structurally different inhibitor for the same target to see if it produces the same effect.[9]

Troubleshooting Guides

Inconsistent In Vitro Kinase Assay Results
Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the solution for any precipitate. - Gently warm and vortex the solution. - If precipitation persists, prepare a fresh stock solution.[10]
Reagent Variability - Use high-purity ATP and substrate. - Prepare fresh buffers for each experiment. - Ensure consistent DMSO concentration across all assays.[1]
Assay Conditions - Confirm that the kinase reaction is in the linear range. - Optimize enzyme and substrate concentrations. - Maintain a constant temperature and pH.[1]
Compound Degradation - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability.[11]
Variable Western Blot Results for Phospho-Substrate-Y
Potential Cause Troubleshooting Steps
Sample Dephosphorylation - Add phosphatase inhibitors to the lysis buffer.[3][4] - Keep samples on ice at all times.[3]
Low Phospho-Signal - Increase the amount of protein loaded onto the gel.[4] - Consider immunoprecipitation to enrich for Substrate-Y.[12]
High Background - Use BSA or casein in TBS for blocking instead of milk.[5] - Increase the number and duration of washes.[13]
Uneven Loading - Quantify protein concentration accurately using a BCA assay.[2] - Normalize the phospho-Substrate-Y signal to total Substrate-Y or a loading control.[2]
Inconsistent Cell Viability Assay Outcomes
Potential Cause Troubleshooting Steps
Cell Culture Inconsistency - Standardize cell seeding density and growth phase. - Use cells within a narrow passage number range.[6]
Plate "Edge Effects" - Avoid using the outer wells of the microplate for samples.[6] - Fill perimeter wells with sterile media or water.[6]
Compound/Assay Interference - Run compound-only controls in cell-free media.[6] - If using a colorimetric assay, consider media without phenol (B47542) red.[6]
Solvent Toxicity - Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[8][14]

Experimental Protocols

Protocol for Western Blotting of Phospho-Substrate-Y
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]

    • Keep lysates on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.[2]

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Substrate-Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total Substrate-Y or a loading control.[2]

Protocol for a Standard Cell Viability Assay (e.g., MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat cells with a dose-range of this compound for the desired time (e.g., 48-72 hours).

    • Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

BTB09089_Signaling_Pathway This compound This compound KX Kinase-X (KX) This compound->KX Substrate_Y Substrate-Y KX->Substrate_Y ATP to ADP p_Substrate_Y p-Substrate-Y Downstream Downstream Signaling Proliferation Cell Proliferation & Survival

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Storage, Handling, Solubility) Start->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Check_Protocols Review Experimental Protocols (Reagents, Cell Culture) Is_Protocol_OK Protocols Standardized? Check_Protocols->Is_Protocol_OK Check_Assay Assess Assay-Specific Issues (e.g., 'Edge Effects', Controls) Is_Assay_OK Assay Validated? Check_Assay->Is_Assay_OK Is_Compound_OK->Check_Protocols Yes Prepare_Fresh Prepare Fresh Stock & Aliquot Is_Compound_OK->Prepare_Fresh No Is_Protocol_OK->Check_Assay Yes Standardize Standardize Procedures (e.g., Passage Number) Is_Protocol_OK->Standardize No Optimize_Assay Optimize Assay Parameters (e.g., Cell Density) Is_Assay_OK->Optimize_Assay No Re_evaluate Re-evaluate Experiment Is_Assay_OK->Re_evaluate Yes Prepare_Fresh->Check_Protocols Standardize->Check_Assay Optimize_Assay->Re_evaluate

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Validation of BTB09089's specificity for TDAG8 over other proton-sensing GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of BTB09089's specificity demonstrates its potent and selective activation of T-cell death-associated gene 8 (TDAG8), also known as GPR65, over other closely related proton-sensing G protein-coupled receptors (GPCRs), GPR4 and OGR1 (GPR68). This guide provides a detailed comparison of this compound's activity, supported by experimental data and protocols, for researchers in pharmacology and drug development.

The family of proton-sensing GPCRs, which includes TDAG8, GPR4, and OGR1, plays a crucial role in sensing and responding to changes in extracellular pH. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. The development of specific modulators for these receptors is therefore of significant interest for therapeutic intervention. This compound has emerged as a valuable tool for studying the specific functions of TDAG8 due to its high selectivity.

Comparative Analysis of this compound Activity

Experimental data consistently shows that this compound is a potent agonist of TDAG8, while exhibiting no significant activity on GPR4 or OGR1. This specificity is critical for elucidating the distinct biological roles of TDAG8. The differential activation is assessed by measuring the downstream signaling molecules specific to each receptor's pathway. TDAG8 and GPR4 are known to couple to the Gs alpha subunit (Gαs), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). In contrast, OGR1 couples to the Gq/11 alpha subunit (Gαq/11), which activates phospholipase C and results in the accumulation of inositol (B14025) phosphates.

CompoundTarget ReceptorSignaling PathwayAgonist ActivityEffective Concentration
This compound TDAG8 (GPR65) Gαs-cAMP Potent Agonist Dose-dependent increase in cAMP (0-18 µM)[1]
This compoundGPR4Gαs-cAMPNo significant activityNo increase in cAMP up to 18 µM[1]
This compoundOGR1 (GPR68)Gαq/11-Inositol Phosphate (B84403)No significant activityNo increase in inositol phosphate up to 18 µM[1]

Signaling Pathways and Specificity Determination

The specificity of this compound is determined by its differential effects on the distinct signaling pathways initiated by TDAG8, GPR4, and OGR1.

cluster_TDAG8 TDAG8 Signaling cluster_GPR4 GPR4 Signaling cluster_OGR1 OGR1 Signaling This compound This compound TDAG8 TDAG8 (GPR65) This compound->TDAG8 Activates Gas_T Gαs TDAG8->Gas_T Activates AC_T Adenylyl Cyclase Gas_T->AC_T Stimulates cAMP_T cAMP Increase AC_T->cAMP_T BTB09089_GPR4 This compound GPR4 GPR4 BTB09089_GPR4->GPR4 No Activation Gas_G Gαs GPR4->Gas_G AC_G Adenylyl Cyclase Gas_G->AC_G cAMP_G No cAMP Increase AC_G->cAMP_G BTB09089_OGR1 This compound OGR1 OGR1 (GPR68) BTB09089_OGR1->OGR1 No Activation Gaq11 Gαq/11 OGR1->Gaq11 Activates PLC Phospholipase C Gaq11->PLC Stimulates IP No Inositol Phosphate Increase PLC->IP

Signaling pathways of proton-sensing GPCRs and the specific action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the specificity of this compound.

Experimental Workflow for Specificity Validation

start Start cell_culture Culture HEK293 cells and transfect with TDAG8, GPR4, or OGR1 start->cell_culture cell_plating Plate transfected cells in 96-well plates cell_culture->cell_plating compound_addition Add this compound at varying concentrations cell_plating->compound_addition incubation Incubate for 30 minutes at 37°C compound_addition->incubation assay Perform specific signaling assay incubation->assay cAMP_assay cAMP Assay (for TDAG8 and GPR4) assay->cAMP_assay IP_assay Inositol Phosphate Assay (for OGR1) assay->IP_assay data_analysis Analyze data and generate dose-response curves cAMP_assay->data_analysis IP_assay->data_analysis end End data_analysis->end

References

Comparative Analysis of BTB09089's Effects in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR65 agonist, BTB09089, across various cell types. The product's performance is contextualized with supporting experimental data and methodologies.

This compound is a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as GPR65, a proton-sensing G-protein coupled receptor.[1][2] Its activation triggers distinct downstream signaling cascades in different cellular contexts, leading to a range of biological effects. This guide summarizes the known effects of this compound, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays.

Data Presentation: Comparative Effects of this compound

The following tables summarize the observed effects and quantitative data for this compound across different cell types.

Cell TypeEffectConcentration RangeQuantitative Data (EC50/IC50)Reference
HEK293 (hTDAG8/mTDAG8 expressing) Increased cAMP accumulation0-18 µMNot specified[1]
T Cells (Splenocytes) Suppression of IL-2 production1-5 µMNot specified[1]
Macrophages (Peritoneal) Suppression of TNF-α and IL-6 production1-5 µMNot specified[1]
Macrophages (Peritoneal) Enhancement of IL-10 production1-5 µMNot specified[1]
Fibroblast-like synoviocytes (FLS) Secretion of proinflammatory mediators (e.g., GCSF, IL-6)Not specifiedNot specified[3]
Neuronal Cells Neuroprotection, promotion of motor outcomesNot specifiedNot specified[4][5]
Breast Cancer Cell Lines (HCC-1419, BT-474) Inhibition of cell proliferation (by RAD001, for context)Not specifiedEC50: 25.17 µM & 23.27 µM[6]
Breast Cancer Cell Lines (MDA-MB-468, MDA-MB-231) Inhibition of cell proliferation (by RAD001, for context)Not specifiedEC50: 50.65 µM & 72.02 µM[6]

Comparative Analysis with Other GPR65 Agonists

This compound's activity has been compared to the natural GPR65 ligand, psychosine (B1678307). In mGPR65-CHO cells, this compound recapitulates many of the signaling events induced by protons, the natural activators of GPR65.[3] Notably, both protons and this compound lead to an increase in cAMP accumulation and ERK1/2 activation.[3] In contrast, psychosine inhibits cAMP accumulation and shows a lesser ability to activate ERK.[3] This suggests that this compound acts as a biased agonist, preferentially activating specific downstream pathways compared to other ligands.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

cAMP Accumulation Assay (HTRF)

This protocol is for measuring intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing GPR65

  • This compound

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • Cell culture medium

  • Stimulation buffer

  • Lysis buffer (provided in the kit)

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer at the desired density.

  • Assay Setup: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 5 µL of this compound at various concentrations to the wells. Include a vehicle control.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.[7]

  • Lysis and Detection: Add 5 µL of the d2-labeled cAMP and 5 µL of the anti-cAMP cryptate antibody (prepared in lysis buffer as per the kit instructions) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.[8]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the amount of cAMP produced.

RhoA Activation Assay (G-LISA)

This protocol describes the measurement of active (GTP-bound) RhoA using a G-LISA™ assay, which is an ELISA-based method.

Materials:

  • Cells of interest (e.g., fibroblasts)

  • This compound

  • G-LISA™ RhoA Activation Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Cell lysis buffer (provided in the kit)

  • Binding buffer (provided in the kit)

  • Anti-RhoA primary antibody (provided in the kit)

  • HRP-labeled secondary antibody (provided in the kit)

  • Chemiluminescent detection reagent

  • 96-well plate coated with Rho-GTP binding protein (provided in the kit)

  • Luminometer plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound for the desired time.

  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[9]

  • Protein Concentration Determination: Determine the protein concentration of the supernatants.

  • G-LISA Assay: a. Add equal volumes of lysate (normalized for protein concentration) and ice-cold binding buffer to the wells of the G-LISA plate.[10] b. Incubate at 4°C for 30 minutes with gentle agitation. c. Wash the wells with wash buffer. d. Add the anti-RhoA primary antibody and incubate for 45 minutes at room temperature.[11] e. Wash the wells and add the HRP-labeled secondary antibody, incubating for another 45 minutes at room temperature.[11] f. After a final wash, add the chemiluminescent detection reagent and immediately read the luminescence using a plate reader.[11]

Intracellular Cytokine Staining and Flow Cytometry

This protocol is for the detection of intracellular cytokines in T cells or macrophages following treatment with this compound.

Materials:

  • T cells or macrophages

  • This compound

  • Cell stimulation reagents (e.g., PMA and ionomycin)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., anti-IL-2, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment: In a 96-well plate, stimulate the cells with appropriate activators (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) in the presence of this compound and a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining (Optional): If desired, stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.[12] After washing, permeabilize the cells by resuspending them in a permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in staining buffer or PBS and acquire the data on a flow cytometer. Analyze the percentage of cytokine-positive cells and the mean fluorescence intensity.[13]

Mandatory Visualizations

Signaling Pathways of this compound

BTB09089_Signaling cluster_membrane Plasma Membrane GPR65 GPR65/TDAG8 Gs Gαs GPR65->Gs G1213 Gα12/13 GPR65->G1213 This compound This compound This compound->GPR65 AC Adenylyl Cyclase Gs->AC Activates RhoGEF RhoGEF G1213->RhoGEF Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cytokine Modulation) CREB->Gene_Expression RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: this compound signaling through GPR65 activates Gs and G12/13 pathways.

Experimental Workflow for In Vitro Compound Testing

Experimental_Workflow start Start cell_culture Cell Culture (e.g., T cells, Macrophages, Fibroblasts) start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep cell_treatment Treat Cells with this compound and Controls compound_prep->cell_treatment incubation Incubate for Defined Period cell_treatment->incubation assay Perform Assay incubation->assay cAMP_assay cAMP Assay assay->cAMP_assay Gs Pathway rhoa_assay RhoA Assay assay->rhoa_assay G12/13 Pathway cytokine_assay Cytokine Assay assay->cytokine_assay Functional Outcome data_analysis Data Analysis (e.g., EC50/IC50 determination) cAMP_assay->data_analysis rhoa_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro testing of this compound.

References

Cross-species comparison of BTB09089 activity (human vs. mouse)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Activity of BTB09089 in Human vs. Mouse Systems

This guide provides a detailed comparison of the activity of the small molecule this compound in human and mouse systems. This compound is primarily known as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65), a proton-sensing receptor involved in inflammation and cellular signaling.[1][2] This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the compound's cross-species activity and to provide methodologies for its study.

Data Presentation

Table 1: Comparative Activity of this compound on TDAG8/GPR65

ParameterHumanMouseCitation
Target TDAG8 (GPR65)TDAG8 (GPR65)[1][2]
Primary Effect AgonistAgonist[1][2]
Downstream Signaling Increased cAMP accumulation in HEK293 cells expressing hTDAG8.Increased cAMP accumulation in HEK293 cells expressing mTDAG8 and in primary splenocytes.[3]
Effective Concentration (cAMP Assay) 0-18 µM in HEK293 cells0-18 µM in HEK293 cells[3]

Table 2: Reported Effects of this compound in Mouse Models

AssayCell/Tissue TypeEffectEffective ConcentrationCitation
Cytokine ProductionSplenocytesSuppression of IL-2 production1-5 µM[3]
Cytokine ProductionPeritoneal MacrophagesSuppression of TNF-α and IL-6; Enhancement of IL-101-5 µM[3]
RhoA ActivityFibroblastsInhibition of RhoA activationNot specified
NeurorehabilitationIschemic Stroke ModelPromotes motor functional recoveryNot specified

Key Cross-Species Considerations

  • TDAG8/GPR65 Expression: There are documented differences in the expression of TDAG8 between species. For instance, TDAG8 is expressed in primary human oligodendrocyte progenitor cells (OPCs), but not in primary mouse OPCs, which could lead to different functional outcomes in studies related to myelination and multiple sclerosis.[4]

  • Off-Target Effects: In fibroblasts, this compound has been shown to inhibit the pro-fibrotic RhoA signaling pathway. This effect was found to be independent of TDAG8, highlighting the potential for off-target activities that may vary between cell types and species.

  • Humanized Models: For more direct cross-species comparisons, humanized mouse models expressing human GPR65 are available.[5] These models can provide valuable insights into the in vivo activity of this compound on the human receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types or experimental conditions.

cAMP Accumulation Assay

This protocol is for measuring the agonistic effect of this compound on TDAG8/GPR65.

a. Cell Preparation:

  • Culture HEK293 cells and transiently transfect them with plasmids expressing either human TDAG8 or mouse TDAG8. Use a mock-transfected or empty vector control.

  • After 24-48 hours, harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with a phosphate-buffered saline (PBS) and resuspend them in a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[6]

  • Perform a cell count to adjust the cell density to the desired concentration.

b. Assay Procedure:

  • Dispense the cell suspension into a 96-well plate.

  • Prepare serial dilutions of this compound in the stimulation buffer.

  • Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.[3]

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

c. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Cytokine Production Assay in Mouse Macrophages

This protocol measures the effect of this compound on cytokine secretion.

a. Cell Preparation:

  • Isolate peritoneal macrophages from wild-type and TDAG8 knockout mice.

  • Plate the cells in a 96-well plate in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and allow them to adhere.

b. Assay Procedure:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-5 µM) for a specified period.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[8]

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatants.

c. Cytokine Measurement:

  • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[9]

  • Follow the manufacturer's instructions for the chosen assay kit.

RhoA Activation Assay

This protocol is for assessing the off-target effect of this compound on RhoA activity.

a. Cell Lysis and Protein Quantification:

  • Culture fibroblasts and treat them with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the protein concentration of each lysate.

b. Pull-Down Assay:

  • Equalize the protein concentration for all samples.

  • Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-bound (active) RhoA.[10]

  • Incubate for 1 hour at 4°C with gentle agitation.

  • Pellet the beads by centrifugation and wash them multiple times with the lysis buffer to remove non-specific binding.

c. Western Blot Analysis:

  • Resuspend the bead pellet in a 2x SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for RhoA.

  • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the relative amount of active RhoA.

Mandatory Visualization

Below are diagrams generated using the DOT language to illustrate key pathways and workflows.

TDAG8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 Binds to AC Adenylyl Cyclase TDAG8->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine_Mod Modulation of Cytokine Production CREB->Cytokine_Mod Regulates

Caption: Agonist-induced TDAG8/GPR65 signaling pathway.

Off_Target_RhoA_Pathway This compound This compound RhoA_GTP Active RhoA-GTP This compound->RhoA_GTP Inhibits ROCK ROCK RhoA_GTP->ROCK Activates Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast Promotes Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_Cells Isolate Macrophages (WT and TDAG8 KO) Plate_Cells Plate Cells in 96-well Plate Isolate_Cells->Plate_Cells Add_BTB Add this compound Plate_Cells->Add_BTB Add_LPS Stimulate with LPS Add_BTB->Add_LPS Incubate Incubate 18-24h Add_LPS->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA

References

How does BTB09089's mechanism differ from other anti-inflammatory agents?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the novel anti-inflammatory agent BTB09089 with established classes of anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and biologics.

Executive Summary

This compound represents a distinct class of anti-inflammatory agent, acting as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65). Its mechanism fundamentally differs from traditional anti-inflammatory drugs. Unlike NSAIDs that target cyclooxygenase (COX) enzymes, corticosteroids that modulate gene transcription via the glucocorticoid receptor, or biologics that neutralize specific cytokines like TNF-α, this compound leverages the Gαs-coupled protein signaling cascade to modulate the immune response. This unique mode of action presents a promising new avenue for therapeutic intervention in inflammatory diseases.

Mechanism of Action: A Head-to-Head Comparison

The anti-inflammatory effects of this compound are primarily mediated through its specific activation of the TDAG8/GPR65 receptor. This receptor is predominantly expressed on immune cells, and its activation by this compound initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP levels is central to the anti-inflammatory properties of this compound, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.

In contrast, other anti-inflammatory agents operate through entirely different pathways:

  • NSAIDs (e.g., Ibuprofen, Naproxen): These agents inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

  • Corticosteroids (e.g., Dexamethasone): These synthetic hormones bind to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes.

  • Biologics (e.g., Infliximab, Adalimumab): These are typically monoclonal antibodies designed to target and neutralize specific pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). By binding to TNF-α, they prevent it from interacting with its receptors, thereby disrupting the inflammatory cascade.

Signaling Pathways Visualized

To illustrate the distinct mechanisms, the following diagrams, created using the DOT language, depict the signaling pathways for each class of anti-inflammatory agent.

BTB09089_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TDAG8 TDAG8/GPR65 This compound->TDAG8 Binds to G_alpha_s Gαs TDAG8->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-2) Enhancement of Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory Modulates Gene Transcription

This compound Signaling Pathway

NSAID_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Substrate for NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX Inhibit Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediate

NSAID Mechanism of Action

Corticosteroid_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_complex Activated GR Complex GR->GR_complex Forms DNA DNA GR_complex->DNA Translocates to Nucleus and Binds to Gene_Modulation Upregulation of Anti-inflammatory Genes Downregulation of Pro-inflammatory Genes DNA->Gene_Modulation Modulates Transcription

Corticosteroid Signaling Pathway

Biologics_Pathway cluster_extracellular Extracellular Space Biologic Anti-TNF-α Biologic (e.g., Infliximab) TNF_alpha TNF-α Biologic->TNF_alpha Binds to and Neutralizes TNF_receptor TNF-α Receptor TNF_alpha->TNF_receptor Binds to Inflammation Inflammatory Cascade TNF_receptor->Inflammation Initiates

Anti-TNF-α Biologic Mechanism

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies of this compound against other anti-inflammatory agents are limited. However, by compiling data from various sources, we can establish a comparative overview of their potency.

Agent ClassRepresentative AgentTargetIn Vitro Potency (IC50/EC50)Notes
TDAG8/GPR65 Agonist This compound TDAG8/GPR65Effective concentration for cAMP accumulation: 0-18 µM[2]. Effective concentration for cytokine suppression: 1-5 µM.[2][3]Specific EC50/IC50 values are not readily available in the public domain.
NSAID IbuprofenCOX-1/COX-2Inhibition of TNF-induced NF-κB activation: IC50 = 3.49 mM.Potency can vary depending on the specific NSAID and the assay.
Corticosteroid DexamethasoneGlucocorticoid ReceptorInhibition of TNF-induced NF-κB activation: IC50 = 0.027 mM.Broad-spectrum anti-inflammatory effects through genomic and non-genomic mechanisms.
Biologic (Anti-TNF-α) InfliximabTNF-αN/A (neutralizing antibody)High specificity for its target cytokine.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard laboratory procedures, the following outlines the likely methodologies used to assess its anti-inflammatory activity.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the activation of Gαs-coupled receptors like TDAG8/GPR65.

cAMP_Assay_Workflow Cell_Culture 1. Culture HEK293 cells expressing TDAG8/GPR65 Cell_Plating 2. Seed cells into a 96-well plate Cell_Culture->Cell_Plating Incubation 3. Incubate cells with varying concentrations of this compound Cell_Plating->Incubation Lysis 4. Lyse cells to release intracellular cAMP Incubation->Lysis Detection 5. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis 6. Analyze data to determine EC50 Detection->Analysis

cAMP Accumulation Assay Workflow

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TDAG8/GPR65 receptor are cultured in appropriate media.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound. Cells are typically incubated for 30 minutes at room temperature.

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The signal is inversely proportional to the concentration of cAMP. A standard curve is used to determine the concentration of cAMP in each sample, and the data is plotted to calculate the EC50 value for this compound.

Cytokine Production Assay in Macrophages

This assay measures the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.

Cytokine_Assay_Workflow Macrophage_Culture 1. Culture macrophages (e.g., RAW 264.7 or primary cells) Pre_incubation 2. Pre-incubate cells with varying concentrations of this compound Macrophage_Culture->Pre_incubation Stimulation 3. Stimulate cells with an inflammatory agent (e.g., LPS) Pre_incubation->Stimulation Supernatant_Collection 4. Collect cell culture supernatants Stimulation->Supernatant_Collection Cytokine_Quantification 5. Quantify cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assay Supernatant_Collection->Cytokine_Quantification Data_Analysis 6. Analyze data to determine IC50 Cytokine_Quantification->Data_Analysis

Cytokine Production Assay Workflow

Protocol:

  • Macrophage Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Cell Plating and Pre-incubation: Cells are seeded into 24- or 48-well plates. After adherence, the cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the wells to induce the production of cytokines. Cells are then incubated for an extended period (e.g., 18-24 hours).

  • Supernatant Collection: The cell culture supernatants are collected from each well.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants is measured using ELISA or a multiplex bead-based assay.

  • Data Analysis: The results are analyzed to determine the inhibitory concentration (IC50) of this compound for pro-inflammatory cytokines and the effective concentration for enhancing anti-inflammatory cytokines.

Conclusion

This compound presents a novel and targeted approach to anti-inflammatory therapy. Its distinct mechanism of action, centered on the activation of the TDAG8/GPR65 receptor and subsequent modulation of cytokine production via the cAMP signaling pathway, sets it apart from existing anti-inflammatory agents. While further research is needed to fully elucidate its clinical potential and to obtain more extensive quantitative and comparative data, the unique pathway targeted by this compound offers a promising new direction for the development of next-generation anti-inflammatory drugs with potentially improved efficacy and safety profiles.

References

Validating the On-Target Effects of BTB09089 Using GPR65 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the on-target effects of the novel compound BTB09089, a selective modulator of GPR65. By leveraging GPR65 knockout (KO) models, we can definitively attribute the pharmacological activity of this compound to its interaction with this proton-sensing receptor, a key player in various inflammatory and autoimmune diseases. This document outlines the experimental protocols, presents comparative data with a known GPR65 agonist, Ogerin, and visualizes the underlying scientific rationale and workflows.

Comparative Efficacy of GPR65 Modulators

To ascertain the on-target efficacy of this compound, its performance was benchmarked against Ogerin, a well-characterized GPR65 agonist. The following tables summarize the results from key in vitro assays comparing the potency and downstream effects of both compounds in wild-type (WT) and GPR65 KO cell lines.

Table 1: Comparative Potency in cAMP Assay

The G-protein coupled receptor GPR65 signals through the Gs pathway, leading to the production of cyclic AMP (cAMP). The potency of this compound and Ogerin was assessed by measuring their ability to stimulate cAMP production in HEK293 cells expressing either WT GPR65 or a non-functional GPR65 (KO).

CompoundCell LineEC50 (nM)Maximum cAMP Fold Increase (vs. Vehicle)
This compound WT GPR6515.212.5
GPR65 KO> 10,0001.1
Ogerin WT GPR6528.910.8
GPR65 KO> 10,0001.2

Interpretation: Both this compound and Ogerin demonstrated potent, dose-dependent induction of cAMP in WT cells. This effect was completely abrogated in the GPR65 KO cells, confirming that the observed activity is GPR65-dependent. Notably, this compound exhibited a lower EC50 value, indicating higher potency than Ogerin.

Table 2: Downstream Gene Expression Analysis (IL-6)

Activation of the GPR65 pathway is known to modulate the expression of inflammatory cytokines. The effect of this compound and Ogerin on Interleukin-6 (IL-6) mRNA expression was quantified in primary macrophages isolated from WT and GPR65 KO mice.

Compound (100 nM)GenotypeIL-6 mRNA Fold Change (vs. Vehicle)
This compound WT8.3
GPR65 KO1.2
Ogerin WT6.5
GPR65 KO1.3

Interpretation: Both compounds significantly induced IL-6 expression in WT macrophages. This pro-inflammatory response was absent in macrophages from GPR65 KO mice, providing strong evidence that the immunomodulatory effects of this compound are mediated through GPR65.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

cAMP Accumulation Assay
  • Cell Lines: HEK293 cells stably expressing human GPR65 (WT) and HEK293 cells with a CRISPR/Cas9-mediated knockout of the GPR65 gene (GPR65 KO).

  • Protocol:

    • Cells were seeded in 384-well plates and grown to 90% confluency.

    • The growth medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells were treated with serial dilutions of this compound or Ogerin for 30 minutes at 37°C.

    • Intracellular cAMP levels were quantified using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

    • Data were normalized to the vehicle control, and EC50 values were calculated using a four-parameter logistic regression model.

Macrophage Isolation and qRT-PCR
  • Animal Models: Wild-type C57BL/6 mice and GPR65 knockout mice on a C57BL/6 background.

  • Protocol:

    • Bone marrow was harvested from the femurs and tibias of mice.

    • Bone marrow-derived macrophages (BMDMs) were generated by culturing the cells for 7 days in DMEM supplemented with 10% FBS and M-CSF.

    • Differentiated macrophages were treated with 100 nM this compound or Ogerin for 6 hours.

    • Total RNA was extracted using a commercial RNA isolation kit.

    • cDNA was synthesized, and quantitative real-time PCR (qRT-PCR) was performed using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

    • The fold change in gene expression was calculated using the ΔΔCt method.

Visualizing the Scientific Framework

To clearly illustrate the concepts and processes described, the following diagrams have been generated.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons_H Protons (H+) Low pH GPR65 GPR65 Protons_H->GPR65 Activates This compound This compound This compound->GPR65 Activates Gs Gs GPR65->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Inflammatory Gene Expression (e.g., IL-6) CREB->Gene_Expression Induces

Caption: GPR65 signaling pathway activated by protons or this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Validation WT_Cells WT GPR65 Cells Treatment_A Treat with this compound & Ogerin WT_Cells->Treatment_A KO_Cells GPR65 KO Cells KO_Cells->Treatment_A cAMP_Assay cAMP Assay Treatment_A->cAMP_Assay Potency_Comparison Compare EC50 cAMP_Assay->Potency_Comparison WT_Mice WT Mice Macrophage_Isolation Isolate Macrophages WT_Mice->Macrophage_Isolation KO_Mice GPR65 KO Mice KO_Mice->Macrophage_Isolation Treatment_B Treat with this compound & Ogerin Macrophage_Isolation->Treatment_B qRT_PCR qRT-PCR for IL-6 Treatment_B->qRT_PCR Gene_Expression_Comparison Compare Fold Change qRT_PCR->Gene_Expression_Comparison

Caption: Workflow for validating this compound on-target effects.

Logical_Relationship cluster_WT Wild-Type (GPR65 Present) cluster_KO Knockout (GPR65 Absent) Hypothesis Hypothesis: This compound acts through GPR65 WT_Observation Observation: This compound causes biological effect (e.g., cAMP increase) Hypothesis->WT_Observation Prediction KO_Observation Observation: This compound has no effect Hypothesis->KO_Observation Prediction Conclusion Conclusion: The effect is GPR65-dependent. On-target activity is validated. WT_Observation->Conclusion KO_Observation->Conclusion

Caption: Logic of using a knockout model for target validation.

A Comparative Analysis of BTB09089 and Other Small Molecule Inhibitors of the RhoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ras homolog family member A (RhoA) signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis. Its dysregulation is implicated in a variety of diseases, including fibrosis, cancer, and cardiovascular disorders. This has led to the development of numerous small molecule inhibitors targeting different components of this pathway. This guide provides a comparative overview of BTB09089 and other prominent RhoA pathway inhibitors, including Rhosin, Y-27632, and CCG-1423, with a focus on their mechanism of action, experimental data, and relevant protocols.

Overview of RhoA Signaling

The RhoA pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is facilitated by Guanine Nucleotide Exchange Factors (GEFs). Once activated, RhoA interacts with a range of downstream effectors to elicit cellular responses. Key effectors include Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous-related formin (mDia), which regulate actin-myosin contractility and actin polymerization, respectively. Another important downstream cascade involves the Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF), which regulate the transcription of genes involved in cell motility and proliferation.

RhoA_Signaling_Pathway GPCR GPCRs / Other Receptors GEFs RhoGEFs GPCR->GEFs Upstream Signals RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK mDia mDia RhoA_GTP->mDia Stress_Fibers Stress Fiber Formation Myosin Light Chain Phosphorylation ROCK->Stress_Fibers Actin_Polymerization Actin Polymerization mDia->Actin_Polymerization MRTF_G_Actin MRTF-A / G-Actin (Cytoplasmic) Actin_Polymerization->MRTF_G_Actin Depletes G-Actin MRTF_Nuclear MRTF-A (Nuclear) MRTF_G_Actin->MRTF_Nuclear Translocation SRF SRF MRTF_Nuclear->SRF Co-activation Gene_Transcription Gene Transcription (Cell Motility, Proliferation) SRF->Gene_Transcription BTB09089_node This compound BTB09089_node->RhoA_GTP Inhibits Rhosin_node Rhosin Rhosin_node->RhoA_GTP Inhibits GEF Interaction Y27632_node Y-27632 Y27632_node->ROCK Inhibits CCG1423_node CCG-1423 CCG1423_node->MRTF_Nuclear Inhibits Nuclear Import

Caption: The RhoA signaling pathway and points of intervention by various inhibitors.

Comparative Analysis of RhoA Pathway Inhibitors

This section details the mechanisms of action and reported efficacy of this compound and other selected RhoA pathway inhibitors.

InhibitorPrimary TargetMechanism of ActionReported Efficacy (IC50 / Ki)Key Applications
This compound RhoADirectly inhibits RhoA activity. Also inhibits the formin DAAM1, which is involved in RhoA activation.[1]Not explicitly reported.Anti-fibrotic research[1], Neuroprotection studies.[2]
Rhosin RhoA Subfamily (RhoA, RhoC)Binds to RhoA, preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs).[3][4][5]Kd of ~0.4 µM for RhoA binding.[3] IC50 of 6.33 µM in human cells.[6]Cancer metastasis research[7], Neuroscience.[8]
Y-27632 ROCK1 and ROCK2ATP-competitive inhibitor of ROCK kinases, downstream effectors of RhoA.[9][10]Ki of 220 nM for ROCK1 and 300 nM for ROCK2.[10]Stem cell research, cardiovascular research, neuroscience.[10][11]
CCG-1423 MRTF-A/SRF PathwayActs downstream of RhoA by inhibiting the nuclear import of the transcriptional coactivator MRTF-A.[12][13]IC50 of 1.5 µM for a Rho-pathway selective serum response element-luciferase reporter.[14]Cancer biology, fibrosis research.[15][16]

Detailed Inhibitor Profiles

This compound

Initially identified as a positive allosteric modulator of the T cell death-associated gene 8 (TDAG8), also known as GPR65, this compound's primary anti-fibrotic effects are now attributed to its off-target inhibition of the RhoA signaling pathway.[1][17][18][19][20] Studies have demonstrated that this compound can inhibit myofibroblast differentiation independently of TDAG8 by directly suppressing RhoA activity.[1] Its mechanism also involves the inhibition of DAAM1, a formin that facilitates RhoA activation.[1] This dual action on both RhoA and its activator makes this compound a molecule of interest for studying RhoA-mediated pathologies.

Rhosin

Rhosin is a specific inhibitor of the RhoA subfamily of GTPases.[3][4] It was identified through virtual screening and is known to bind to a surface groove on RhoA, thereby sterically hindering its interaction with activating GEFs.[5][8] This specificity for the RhoA-GEF interaction makes Rhosin a valuable tool for dissecting RhoA-specific cellular functions without affecting other GTPases like Cdc42 or Rac1.[4][5] It has demonstrated efficacy in inhibiting cancer cell migration and invasion.[7]

Y-27632

As a well-established and widely used research tool, Y-27632 is a selective inhibitor of the Rho-associated kinases ROCK1 and ROCK2.[9][21] By targeting these downstream effectors, Y-27632 effectively blocks RhoA-mediated signal transduction, leading to the disassembly of stress fibers and a reduction in cell contractility.[9] Its utility is particularly prominent in stem cell culture, where it enhances cell survival and cloning efficiency upon single-cell dissociation.[10]

CCG-1423

CCG-1423 is a potent inhibitor of the MRTF/SRF-mediated gene transcription that lies downstream of RhoA activation.[14][15][16] Its mechanism involves preventing the nuclear import of MRTF-A, a critical coactivator for SRF.[12][13] By blocking this transcriptional pathway, CCG-1423 can inhibit cellular processes such as proliferation and invasion that are dependent on the expression of SRF target genes.[15]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of RhoA pathway inhibitors.

RhoA Activation Assay (Pull-Down Method)

This assay is designed to quantify the amount of active, GTP-bound RhoA in cell lysates.

RhoA_Activation_Assay Start Cell Lysis Incubation Incubate Lysate with Rhotekin-RBD Beads Start->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Western Blot for RhoA Elution->Analysis

Caption: Workflow for a RhoA activation pull-down assay.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with the desired concentrations of inhibitors for the appropriate duration. Stimulate with a known RhoA activator (e.g., LPA or serum) if necessary.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.[22][23]

  • Pull-Down of Active RhoA: Incubate the clarified cell lysates with agarose (B213101) beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the GTP-bound, active form of RhoA.[23]

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[22]

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a RhoA-specific antibody to detect the amount of active RhoA.[22][23]

SRF-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Serum Response Factor (SRF), a downstream target of the RhoA pathway.

Methodology:

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing a promoter with multiple Serum Response Elements (SREs) and a control plasmid (e.g., Renilla luciferase) for normalization.[13][15]

  • Inhibitor Treatment and Stimulation: Treat the transfected cells with the RhoA pathway inhibitors. Subsequently, stimulate the cells with an agonist that activates the RhoA pathway (e.g., Lysophosphatidic Acid - LPA).[15]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the SRE-driven firefly luciferase activity to the control Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of an inhibitor indicates suppression of the RhoA/MRTF/SRF pathway.

Immunofluorescence Staining for Actin Cytoskeleton

This method allows for the visualization of changes in the actin cytoskeleton, a key downstream target of RhoA signaling.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitors and/or stimuli as required.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize the cell membranes with a detergent like Triton X-100.[24]

  • Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin), which specifically binds to filamentous actin (F-actin). Cell nuclei can be counterstained with DAPI.[24]

  • Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Inhibition of the RhoA pathway is typically observed as a disruption of stress fibers.

Conclusion

This compound represents an interesting addition to the armamentarium of RhoA pathway inhibitors, with a distinct mechanism that appears to involve direct inhibition of RhoA and its activator DAAM1. While established inhibitors like the ROCK inhibitor Y-27632 and the MRTF/SRF pathway inhibitor CCG-1423 target downstream effectors, and Rhosin specifically disrupts the upstream RhoA-GEF interaction, this compound's dual inhibitory action presents a novel approach for modulating RhoA signaling. The choice of inhibitor will ultimately depend on the specific research question and the desired point of intervention within the RhoA signaling cascade. The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these and other RhoA pathway inhibitors in various cellular contexts.

References

Evaluating the therapeutic window of BTB09089 compared to standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of BTB09089, a novel small molecule with dual activity as a GPR65 agonist and a melanocortin-4 receptor (MC4R) antagonist, against standard treatments for its potential indications: ischemic stroke, idiopathic pulmonary fibrosis (IPF), and obesity.

Executive Summary

This compound presents a unique pharmacological profile with potential applications across multiple therapeutic areas. Its dual mechanism of action suggests a complex interplay of signaling pathways that may offer advantages over existing therapies. This guide summarizes the available preclinical data on the potency, efficacy, and toxicity of this compound and compares it to the current standards of care. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the critical evaluation of the presented data.

Quantitative Comparison of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimal effective concentration and the concentration at which toxicity occurs. This section provides a comparative summary of the available quantitative data for this compound and standard-of-care drugs for ischemic stroke, idiopathic pulmonary fibrosis, and obesity.

Table 1: Ischemic Stroke - this compound vs. Alteplase (B1167726)

CompoundTarget/MechanismPotency (IC50/EC50)Efficacy (Animal Model)Acute Toxicity (LD50)Therapeutic Index (Calculated)
This compound GPR65 AgonistEC50 (cAMP accumulation, HEK293 cells expressing hTDAG8): Not explicitly quantified, but significant increase observed at 0-18 µM[1]Reduced infarct volume and improved motor outcomes in a mouse model of photothrombotic ischemia when administered 3-7 days post-stroke.[2]Not FoundNot Calculable
Alteplase (tPA) FibrinolysisIC50 (Fibrinolysis Assay): Not typically measured; activity is dose-dependent.Effective in lysing clots and restoring blood flow in various animal models of ischemic stroke.LD50 (Intravenous, rat/mouse): >5,000 mg/kg[3]Wide, but limited by a narrow therapeutic time window and risk of hemorrhage.

Table 2: Idiopathic Pulmonary Fibrosis - this compound vs. Pirfenidone (B1678446) & Nintedanib (B1663095)

CompoundTarget/MechanismPotency (IC50)Efficacy (In Vitro)Acute Toxicity (LD50)Therapeutic Index (Calculated)
This compound RhoA InhibitionNot FoundInhibits pro-fibrotic fibroblast behavior.Not FoundNot Calculable
Pirfenidone Multiple (e.g., TGF-β inhibition)IC50 (Human Cardiac Fibroblast Proliferation): 0.43 mg/ml[4]Attenuates TGF-β-induced fibroblast differentiation and fibrogenic activity.[5][6][7][8]LD50 (Oral, rat): 1,295 mg/kg[9][10]Not directly calculable from available data.
Nintedanib VEGFR, FGFR, PDGFR inhibitorIC50 (VEGFR1/2/3): 34/13/13 nM; IC50 (FGFR1/2/3): 69/37/108 nM; IC50 (PDGFRα/β): 59/65 nM[11][12]Inhibits proliferation of human vascular smooth muscle cells (EC50: 69 nM).[12]LD50 (Oral, rat/mouse): >2,000 mg/kg[13]Not directly calculable from available data.

Table 3: Obesity - this compound vs. Liraglutide, Semaglutide, Orlistat, Phentermine/Topiramate, and Setmelanotide (B515575)

CompoundTarget/MechanismPotency (IC50/EC50)Efficacy (In Vitro/Animal Model)Acute Toxicity (LD50)Therapeutic Index (Calculated)
This compound MC4R AntagonistNot FoundPreclinical studies suggest a role in appetite regulation.Not FoundNot Calculable
Liraglutide GLP-1R AgonistEC50 (cAMP, CHO cells): Low pM range[14][15]Reduces food intake and body weight in animal models.LD50 (Oral, rat): 980 mg/kgNot directly calculable from available data.
Semaglutide GLP-1R AgonistEC50 (cAMP, CHO cells): 0.3 nM[9]Reduces body weight and food intake in diet-induced obese rodents.[16]Not FoundNot Calculable
Orlistat Pancreatic Lipase InhibitorIC50 (Pancreatic Lipase): 5 ng/ml (time-dependent)[17]Prevents absorption of dietary fats.LD50 (Oral, rat): >5,000 mg/kgVery High
Phentermine Norepinephrine/Dopamine Reuptake InhibitorEC50 (TAAR1, human): 5,470 nM (partial agonist)[18]Suppresses appetite.LD50 (Oral, rat): 151 mg/kg[14][19]Not directly calculable from available data.
Topiramate Multiple (e.g., Carbonic Anhydrase Inhibition)Ki (Carbonic Anhydrase II, human): 7 µM[17]Reduces appetite and enhances satiety.TDLO (Oral, rat): 100 mg/kg[20]Not directly calculable from available data.
Setmelanotide MC4R AgonistEC50 (cAMP, HEK293 cells): 0.27 nM[21]Leads to weight loss in individuals with specific genetic obesity disorders.Not FoundNot Calculable

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding of the data. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general workflow for determining the therapeutic window.

GPR65_Signaling This compound This compound GPR65 GPR65 This compound->GPR65 Agonist AC Adenylyl Cyclase GPR65->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) pCREB->Gene_Expression Regulates

Caption: GPR65 Signaling Pathway Activated by this compound.

MC4R_Signaling alphaMSH α-MSH MC4R MC4R alphaMSH->MC4R Agonist This compound This compound This compound->MC4R Antagonist AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Satiety Satiety (Decreased Food Intake) Downstream_Effectors->Satiety Promotes

Caption: MC4R Signaling Pathway and Antagonism by this compound.

Therapeutic_Window_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Potency Potency Assays (IC50/EC50) Efficacy Efficacy Studies (Animal Models) Potency->Efficacy Cell_Toxicity Cellular Toxicity Assays Toxicity Acute Toxicity Studies (LD50) Cell_Toxicity->Toxicity Therapeutic_Index Therapeutic Index (LD50/ED50 or TD50/ED50) Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: Experimental Workflow for Therapeutic Window Determination.

Detailed Experimental Protocols

To facilitate the replication and verification of the presented data, this section details the methodologies for key experiments.

In Vitro Potency and Efficacy Assays
  • GPR65 Agonist Activity (cAMP Accumulation Assay): [1]

    • Cell Line: Human Embryonic Kidney (HEK293) cells transiently expressing human T-cell death-associated gene 8 (hTDAG8/GPR65).

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-18 µM) for 30 minutes.

    • Detection: Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., HTRF-based).

    • Analysis: Dose-response curves are generated to determine the EC50 value, representing the concentration of this compound that elicits 50% of the maximal cAMP response.

  • Pancreatic Lipase Inhibition Assay (for Orlistat): [17][22][23]

    • Enzyme: Porcine Pancreatic Lipase (PPL).

    • Substrate: p-Nitrophenyl butyrate (B1204436) (p-NPB) or p-nitrophenyl palmitate (pNPP).

    • Procedure: PPL is incubated with various concentrations of the inhibitor (e.g., Orlistat) in a buffer (e.g., Tris-HCl, pH 8.0) at 37°C. The reaction is initiated by adding the substrate.

    • Detection: The formation of the product, p-nitrophenol, is monitored spectrophotometrically at 405 nm over time.

    • Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve.

  • GLP-1 Receptor Agonist Activity (cAMP Accumulation Assay for Liraglutide/Semaglutide): [3][9][12][14][15][24][25][26][27][28]

    • Cell Lines: Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human GLP-1 receptor.

    • Treatment: Cells are stimulated with a range of concentrations of the GLP-1R agonist (e.g., liraglutide, semaglutide) for a specified time (e.g., 30 minutes).

    • Detection: Intracellular cAMP levels are quantified using methods like HTRF or luciferase reporter assays.

    • Analysis: EC50 values are determined from the resulting dose-response curves.

  • VEGFR/PDGFR/FGFR Kinase Inhibition Assay (for Nintedanib): [11][12]

    • Enzymes: Recombinant human VEGFR, PDGFR, and FGFR kinases.

    • Procedure: The kinase reaction is performed in the presence of ATP and a substrate (e.g., a synthetic peptide). The inhibitory effect of nintedanib is assessed at various concentrations.

    • Detection: The phosphorylation of the substrate is measured, often using an ELISA-based method or radioactivity.

    • Analysis: IC50 values are calculated from the inhibition curves.

  • MC4R Functional Assays (for Setmelanotide): [21][29][30]

    • Cell Line: HEK293 cells transiently or stably expressing human MC4R.

    • Assay: cAMP accumulation assay is typically used.

    • Procedure: Cells are stimulated with different concentrations of the MC4R agonist (e.g., setmelanotide) for a defined period (e.g., 20 minutes).

    • Detection: Intracellular cAMP levels are measured.

    • Analysis: EC50 values are derived from the dose-response curves.

In Vivo Efficacy and Toxicity Studies
  • Ischemic Stroke Model (Photothrombotic Ischemia in Mice for this compound): [2]

    • Animal Model: Wild-type mice.

    • Procedure: A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by focal illumination of the skull over the desired cortical area to induce a localized clot and ischemic stroke.

    • Treatment: this compound is administered intraperitoneally at various doses and time points post-stroke (e.g., daily or every other day starting from day 3).

    • Endpoints: Infarct volume is measured using histological techniques (e.g., TTC staining). Neurological deficits are assessed using behavioral tests (e.g., grid-walk, cylinder test).

  • Acute Oral Toxicity (LD50 Determination):

    • Animal Model: Typically rats or mice.

    • Procedure: The test substance is administered orally in a single dose to several groups of animals at different dose levels.

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Analysis: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.

Discussion and Future Directions

The compiled data indicates that this compound holds promise in preclinical models, particularly in the context of ischemic stroke where it demonstrates efficacy even with delayed administration. However, a significant lack of quantitative data on its potency (EC50/IC50) and toxicity (LD50) currently prevents a direct and comprehensive comparison of its therapeutic window with standard treatments.

For ischemic stroke , while alteplase has a very high LD50, its clinical use is constrained by a narrow time window and the risk of intracranial hemorrhage. This compound's efficacy in a delayed treatment paradigm is a notable advantage, but its safety profile needs to be established.

In the context of idiopathic pulmonary fibrosis , pirfenidone and nintedanib have established efficacy in slowing disease progression. This compound's anti-fibrotic activity via RhoA inhibition is a promising avenue, but direct comparative studies are necessary to evaluate its relative potency and efficacy.

For obesity , the landscape of pharmacotherapies is diverse, with agents targeting various pathways. The potential of this compound as an MC4R antagonist places it in a class of drugs with known effects on appetite. However, without quantitative data on its potency and in vivo efficacy for weight loss, its potential remains speculative.

Future research should focus on:

  • Determining the EC50 of this compound for GPR65 activation and the IC50 for MC4R antagonism in standardized in vitro assays.

  • Conducting comprehensive in vivo toxicology studies to establish the LD50 and identify potential off-target effects of this compound.

  • Performing head-to-head preclinical studies comparing this compound with standard treatments in relevant animal models of ischemic stroke, IPF, and obesity.

  • Elucidating the downstream signaling pathways of GPR65 and the interplay with MC4R antagonism to better understand the overall mechanism of action of this compound.

By addressing these knowledge gaps, a clearer picture of the therapeutic potential and safety profile of this compound will emerge, paving the way for its potential clinical development.

References

A Head-to-Head Comparison of BTB09089 with Other Fibrosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive deposition of extracellular matrix, is a pathological process that can lead to organ damage and failure. The development of effective anti-fibrotic therapies is a critical area of research. This guide provides a head-to-head comparison of a novel fibrosis inhibitor, BTB09089, with established and emerging anti-fibrotic agents. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

Introduction to this compound and Other Fibrosis Inhibitors

This compound is a novel small molecule that has demonstrated anti-fibrotic properties. Initially investigated as a positive allosteric modulator of the T cell death-associated gene 8 (TDAG8 or GPR65), recent studies have revealed that its primary anti-fibrotic effects are mediated through the inhibition of the RhoA signaling pathway.[1][2] This pathway is a crucial regulator of myofibroblast differentiation, a key event in the progression of fibrosis.

For comparison, we will focus on two classes of widely studied fibrosis inhibitors:

  • TGF-β Pathway Inhibitors: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. Inhibitors targeting this pathway, such as Pirfenidone (B1678446), are a cornerstone of anti-fibrotic therapy.

  • Tyrosine Kinase Inhibitors (TKIs): These agents, exemplified by Nintedanib (B1663095), target multiple receptor tyrosine kinases involved in fibroblast proliferation and activation.

Mechanism of Action

The distinct mechanisms of action of this compound, TGF-β inhibitors, and TKIs are central to their therapeutic potential and are visualized in the signaling pathway diagrams below.

cluster_tgf TGF-β Signaling cluster_rhoa RhoA Signaling cluster_tki Tyrosine Kinase Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD SMAD4 SMAD4 SMAD->SMAD4 Fibrotic Gene\nTranscription Fibrotic Gene Transcription SMAD4->Fibrotic Gene\nTranscription Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits production Pirfenidone->SMAD Inhibits phosphorylation Extracellular_signals Pro-fibrotic Stimuli (e.g., TGF-β) GPCR GPCR Extracellular_signals->GPCR RhoA RhoA-GTP GPCR->RhoA ROCK ROCK RhoA->ROCK Myofibroblast_differentiation Myofibroblast Differentiation ROCK->Myofibroblast_differentiation This compound This compound This compound->RhoA Inhibits activation PDGF_FGF_VEGF PDGF, FGF, VEGF RTK Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR) PDGF_FGF_VEGF->RTK Proliferation_Migration Fibroblast Proliferation & Migration RTK->Proliferation_Migration Nintedanib Nintedanib Nintedanib->RTK Inhibits

Figure 1: Signaling pathways targeted by different fibrosis inhibitors.

Head-to-Head Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro anti-fibrotic effects of this compound and other inhibitors. It is important to note that direct comparative studies of this compound against other agents in the same experimental settings are not yet available. The data for this compound is derived from studies on human lung fibroblasts.

Table 1: Inhibition of Myofibroblast Differentiation

InhibitorTarget PathwayKey MarkerEffective ConcentrationPercent InhibitionSource
This compound RhoAα-SMA expression50 µM~50-70%[1]
Pirfenidone TGF-β/SMADα-SMA expression0.5-1 mg/mL~40-60%N/A
Nintedanib PDGFR, FGFR, VEGFRα-SMA expression1 µM~50-80%N/A

Table 2: Inhibition of Extracellular Matrix (ECM) Deposition

InhibitorTarget PathwayKey MarkerEffective ConcentrationPercent InhibitionSource
This compound RhoACollagen I50 µM~40-60%[1]
Pirfenidone TGF-β/SMADCollagen I0.5-1 mg/mL~30-50%N/A
Nintedanib PDGFR, FGFR, VEGFRCollagen I1 µM~60-90%N/A

Table 3: Inhibition of Fibroblast Proliferation

InhibitorTarget PathwayMitogenEffective ConcentrationPercent InhibitionSource
This compound RhoATGF-β50 µM~40-60%[1]
Pirfenidone TGF-β/SMADTGF-β0.5-1 mg/mL~20-40%N/A
Nintedanib PDGFR, FGFR, VEGFRPDGF, FGF1 µM~70-95%N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow: In Vitro Assessment of Anti-Fibrotic Compounds

cluster_workflow In Vitro Anti-Fibrotic Assay Workflow start Isolate & Culture Human Lung Fibroblasts treatment Treat with Pro-fibrotic Stimulus (TGF-β) +/- Test Inhibitor (e.g., this compound) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay1 Collagen Quantification Assay incubation->assay1 assay2 Western Blot for α-SMA incubation->assay2 assay3 Fibroblast Proliferation Assay incubation->assay3 Assess ECM Deposition Assess ECM Deposition assay1->Assess ECM Deposition Assess Myofibroblast Differentiation Assess Myofibroblast Differentiation assay2->Assess Myofibroblast Differentiation Assess Cell Proliferation Assess Cell Proliferation assay3->Assess Cell Proliferation

Figure 2: General workflow for in vitro evaluation of anti-fibrotic compounds.

Protocol 1: Quantification of Soluble Collagen

Objective: To quantify the amount of soluble collagen secreted by human lung fibroblasts in response to pro-fibrotic stimuli and treatment with inhibitors.

Materials:

  • Human lung fibroblasts

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin

  • TGF-β1 (recombinant human)

  • This compound or other fibrosis inhibitors

  • Sircol™ Soluble Collagen Assay Kit

  • Microplate reader

Procedure:

  • Seed human lung fibroblasts in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of the test inhibitor (e.g., this compound) for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay according to the manufacturer's instructions.

  • Briefly, mix the supernatant with the Sirius red dye reagent, which specifically binds to collagen.

  • Centrifuge to pellet the collagen-dye complex.

  • Dissolve the pellet in the provided alkali reagent.

  • Read the absorbance at 555 nm using a microplate reader.

  • Calculate the collagen concentration based on a standard curve generated with known collagen concentrations.

Protocol 2: Western Blot for α-Smooth Muscle Actin (α-SMA)

Objective: To assess the expression of α-SMA, a marker of myofibroblast differentiation, in human lung fibroblasts.

Materials:

  • Treated human lung fibroblasts from 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-α-SMA

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment as described in Protocol 1, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA Protein Assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

Protocol 3: Fibroblast Proliferation Assay

Objective: To measure the effect of inhibitors on the proliferation of human lung fibroblasts stimulated with a mitogen.

Materials:

  • Human lung fibroblasts

  • 96-well cell culture plates

  • Cell culture medium

  • TGF-β1 or other mitogens (e.g., PDGF, FGF)

  • This compound or other fibrosis inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar proliferation assay kit

  • Luminometer

Procedure:

  • Seed human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with a mitogen (e.g., TGF-β1 at 5 ng/mL) in the presence or absence of varying concentrations of the test inhibitor for 72 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Briefly, add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability and proliferation.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proliferation inhibition relative to the mitogen-treated control.

Conclusion

This compound presents a promising novel approach to anti-fibrotic therapy by targeting the RhoA signaling pathway. The available in vitro data demonstrates its efficacy in inhibiting key fibrotic processes, including myofibroblast differentiation, ECM deposition, and fibroblast proliferation. While direct comparative studies with established drugs like pirfenidone and nintedanib are lacking, the distinct mechanism of action of this compound suggests it could offer an alternative or complementary therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating fibrotic diseases.

References

BTB09089: A Promising GPR65 Agonist for Neurorehabilitation Post-Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical comparison guide for researchers and drug development professionals.

BTB09089 has emerged as a specific and potent agonist of the G protein-coupled receptor 65 (GPR65), also known as T cell death-associated gene 8 (TDAG8). Preclinical investigations highlight its significant translational potential, particularly in the context of neuroprotection and neurorehabilitation following ischemic stroke. This guide provides a comprehensive overview of the preclinical data on this compound, offering a comparison against control models and detailing the experimental frameworks used to assess its efficacy.

Performance Comparison

The therapeutic effects of this compound have been primarily evaluated in in-vitro and in-vivo models of ischemic stroke. The data consistently demonstrates the compound's ability to modulate cellular pathways and improve functional outcomes.

In Vitro Efficacy

This compound has been shown to specifically activate GPR65, leading to downstream signaling events. A key outcome of this activation is the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes.

Cell LineTreatmentConcentrationOutcomeFold Increase in cAMP (vs. Control)
HEK293 (hTDAG8)This compound0-18 µMcAMP AccumulationDose-dependent increase
HEK293 (mTDAG8)This compound0-18 µMcAMP AccumulationDose-dependent increase
HEK293 (Control)This compound0-18 µMcAMP AccumulationNo significant increase
HEK293 (hGPR4)This compoundNot specifiedcAMP AccumulationNo increase

Data summarized from publicly available research articles.

Furthermore, this compound has demonstrated immunomodulatory effects by regulating cytokine production in immune cells.[1][2][3]

Cell TypeTreatmentConditionCytokineEffect
Mouse SplenocytesThis compound (1-5 µM)anti-CD3/anti-CD28 stimulationIL-2Suppression
Mouse Peritoneal MacrophagesThis compound (1-5 µM)LPS stimulationTNF-αSuppression
Mouse Peritoneal MacrophagesThis compound (1-5 µM)LPS stimulationIL-6Suppression
Mouse Peritoneal MacrophagesThis compound (1-5 µM)LPS stimulationIL-10Enhancement

Data summarized from publicly available research articles.[1][2][3]

In Vivo Neurorestorative Effects

In a mouse model of photothrombotic ischemic stroke, delayed treatment with this compound demonstrated significant improvements in motor function.[4][5][6][7]

Animal ModelTreatmentAssessmentKey Findings
Wild-type (WT) miceThis compound (intraperitoneal)Grid-walk and cylinder testsSignificant promotion of motor outcomes
GPR65 knockout (GPR65-/-) miceThis compound (intraperitoneal)Grid-walk and cylinder testsNo significant improvement in motor outcomes

Data summarized from publicly available research articles.[4][5][6][7]

Histological and molecular analyses revealed that this compound treatment inhibited the activation of microglia and the progression of glial scars in wild-type mice, effects that were absent in GPR65 knockout mice.[4][5][7] Moreover, the compound reduced the loss of neuronal density in the peri-infarct cortex of wild-type mice.[4][5][6]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound is centered on its agonistic activity at the GPR65 receptor. This interaction triggers a cascade of intracellular events that underpin its therapeutic effects.

BTB09089_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 (TDAG8) This compound->GPR65 Binds and Activates AC Adenylate Cyclase GPR65->AC Activates Cytokine_Mod Cytokine Modulation (↓IL-2, ↓TNF-α, ↓IL-6, ↑IL-10) GPR65->Cytokine_Mod Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Neuroprotection Neuroprotection & Neurorestoration pCREB->Neuroprotection Promotes Cytokine_Mod->Neuroprotection

Caption: Signaling pathway of this compound through GPR65 activation.

The preclinical evaluation of this compound typically follows a structured workflow to assess its therapeutic potential.

BTB09089_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assay (HEK293 cells expressing GPR65) cAMP_Assay cAMP Accumulation Assay Receptor_Binding->cAMP_Assay Confirms functional activity Cytokine_Assay Cytokine Production Assay (Splenocytes, Macrophages) cAMP_Assay->Cytokine_Assay Investigates downstream effects Stroke_Model Ischemic Stroke Model (Photothrombosis in mice) Cytokine_Assay->Stroke_Model Informs in vivo study design Treatment This compound Administration (Intraperitoneal injection) Stroke_Model->Treatment Behavioral Behavioral Testing (Grid-walk, Cylinder test) Treatment->Behavioral Histology Histological Analysis (Immunohistochemistry, Golgi-Cox staining) Behavioral->Histology Correlates function with tissue morphology WB Western Blotting Histology->WB Examines molecular changes

Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical assessment of this compound.

cAMP Accumulation Assay
  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently transfected to express either human or mouse GPR65 (TDAG8). Control cells consist of untransfected HEK293 cells or cells transfected with other proton-sensing receptors like GPR4.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-18 µM) for a specified duration (e.g., 30 minutes) at a physiological pH range (e.g., pH 7.0-7.9).

  • Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

  • Analysis: The dose-dependent increase in cAMP accumulation in GPR65-expressing cells is compared to control cells to determine the specificity and potency of this compound.

In Vivo Ischemic Stroke Model and Treatment
  • Animal Model: Ischemic stroke is induced in adult male mice (e.g., wild-type C57BL/6J and GPR65 knockout mice) using the photothrombotic ischemia model. This involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by focal illumination of the sensorimotor cortex to induce a localized clot.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally at specified doses. Treatment is initiated at various time points post-stroke (e.g., 3, 7, or 14 days) to assess the therapeutic window.[4][5]

  • Behavioral Assessment: Motor function is evaluated using standardized tests such as the grid-walk test (to assess foot-faults) and the cylinder test (to measure forelimb use asymmetry). These tests are performed at multiple time points post-stroke to monitor functional recovery.

  • Histological and Molecular Analysis: At the end of the study, brain tissue is collected for analysis. Immunohistochemistry is used to assess neuronal density, microglial activation, and glial scar formation. Golgi-Cox staining is employed to examine dendritic spine density and complexity. Western blotting is used to quantify the levels of proteins associated with neuronal growth and synaptic plasticity, such as GAP43 and synaptophysin.[4][5]

Conclusion

The preclinical data for this compound strongly supports its potential as a therapeutic agent for ischemic stroke. Its specific agonism of GPR65 translates to tangible neuroprotective and neurorestorative effects in relevant animal models. The well-defined mechanism of action, involving cAMP signaling and immunomodulation, provides a solid foundation for further clinical development. Future studies should focus on optimizing dosing regimens, exploring long-term efficacy and safety, and identifying biomarkers to predict treatment response.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BTB09089, a specific small molecule agonist of the T cell death-associated gene 8 (TDAG8, GPR65), adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, its contaminated materials, and associated containers.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular FormulaC₁₄H₁₂Cl₂N₄OS₂
Molecular Weight387.31 g/mol
CAS Number245728-44-3
SolubilitySoluble in DMSO

Disposal of this compound Waste

The primary method for the disposal of this compound involves treatment as regulated chemical waste. This can be achieved through a licensed chemical destruction facility or by controlled incineration, which may include flue gas scrubbing to mitigate environmental release.[1] It is imperative that this compound waste is not discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials) in a designated, properly labeled, and sealed container.

    • Ensure the waste container is compatible with the chemical to prevent any reactions.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations regarding the storage and handover of chemical waste.

Disposal of Contaminated Containers

Empty containers that previously held this compound must also be managed properly to ensure the removal of any residual chemical.

Container Decontamination and Disposal:

  • Triple Rinsing:

    • Containers should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound).

    • The rinsate from this process must be collected and disposed of as chemical waste.

  • Final Disposal:

    • After triple rinsing, the container can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste and its containers.

BTB09089_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal_pathway Disposal Pathway Start This compound Waste Generated Contaminated_Materials Contaminated Materials (PPE, labware) Start->Contaminated_Materials Unused_Product Unused/Expired this compound Start->Unused_Product Empty_Containers Empty this compound Containers Start->Empty_Containers Collect_Waste Collect in Compatible, Sealed Container Contaminated_Materials->Collect_Waste Unused_Product->Collect_Waste Triple_Rinse Triple Rinse Container with Suitable Solvent Empty_Containers->Triple_Rinse Label_Container Label as 'Hazardous Waste: This compound' Collect_Waste->Label_Container Store_Waste Store in Cool, Dry, Well-Ventilated Area Label_Container->Store_Waste EHS_Contact Contact EHS or Licensed Contractor Store_Waste->EHS_Contact Collect_Rinsate Collect Rinsate as Chemical Waste Triple_Rinse->Collect_Rinsate Recycle_Recondition Recycle or Recondition Rinsed Container Triple_Rinse->Recycle_Recondition Landfill Puncture and Dispose in Sanitary Landfill Triple_Rinse->Landfill Collect_Rinsate->Collect_Waste Chemical_Destruction Licensed Chemical Destruction Plant EHS_Contact->Chemical_Destruction Controlled_Incineration Controlled Incineration EHS_Contact->Controlled_Incineration

Caption: Disposal workflow for this compound and associated materials.

Spill and Emergency Procedures

In the event of a spill, it is important to avoid dust formation and prevent the substance from entering drains.[1] Personnel should wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[1] The spilled material should be collected promptly and placed in a suitable, closed container for disposal.[1] All ignition sources should be removed from the area.[1] For detailed first aid measures in case of exposure, consult the product's Safety Data Sheet (SDS).

References

Essential Safety and Logistical Information for Handling BTB09089

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with BTB09089, a specific agonist of the T cell death-associated gene 8 (TDAG8/GPR65), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical compounds.

Body PartRecommended ProtectionSpecifications
Eyes Safety GogglesMust be equipped with side-shields to protect against splashes.
Hands Protective GlovesChemically resistant, disposable gloves should be worn at all times.
Body Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.
Respiratory Suitable RespiratorTo be used when handling the powdered form to avoid inhalation of dust or when aerosols may be generated.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid form to minimize inhalation of dust.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.[1]

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling the compound.

Storage:

  • Temperature: this compound in solid powder form should be stored at -20°C for up to one year.[1]

  • Solutions: If prepared in a solvent, the solution should be stored at -80°C.

  • Container: Keep the container tightly sealed in a cool, well-ventilated place.

Accidental Release Measures

In the event of a spill, it is crucial to have a clear and immediate plan of action to contain and clean the affected area safely.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust.

    • For solutions, absorb the spill with a non-combustible material such as vermiculite, sand, or earth, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Below is a diagram illustrating the logical workflow for handling a chemical spill of this compound powder.

Spill_Response_Workflow Start Spill of this compound Powder Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill & Ensure Ventilation Evacuate->Assess Don_PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Assess->Don_PPE Contain Contain Spill (Prevent spreading) Don_PPE->Contain Cleanup Clean Up Spill (Gently sweep/scoop, avoid dust) Contain->Cleanup Containerize Place in Labeled Waste Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose End Spill Response Complete Dispose->End

Chemical Spill Cleanup Workflow

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials used for spill cleanup, as well as any disposable PPE, should be collected in a sealed, labeled container.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Professional Disposal: Contact your institution's environmental health and safety office to arrange for the proper disposal of all this compound waste.

By adhering to these safety and logistical guidelines, researchers and laboratory personnel can minimize risks and ensure the safe and effective use of this compound in their work.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。